molecular formula C43H43ClN4O6 B8075324 S55746 hydrochloride

S55746 hydrochloride

Cat. No.: B8075324
M. Wt: 747.3 g/mol
InChI Key: RAUZIGXCAJHBEL-WAQYZQTGSA-N
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Description

S55746 hydrochloride is a useful research compound. Its molecular formula is C43H43ClN4O6 and its molecular weight is 747.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42N4O6.ClH/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44;/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2;1H/t33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZIGXCAJHBEL-WAQYZQTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H43ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to S55746 Hydrochloride: A Potent and Selective BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of S55746 hydrochloride (also known as BCL201). The information is curated for researchers and professionals in the field of drug development and oncology, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a potent and orally active small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride
Synonyms BCL201 hydrochloride, S 55746, S-055746
CAS Number 1448525-91-4 (hydrochloride); 1448584-12-0 (free base)[1][2][3]
Chemical Formula C₄₃H₄₂N₄O₆ · HCl
Molecular Weight 747.28 g/mol (hydrochloride); 710.82 g/mol (free base)[1][5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1][5]. Formulations for in vivo oral administration can be prepared using vehicles such as 10% DMSO/90% (20% SBE-β-CD in Saline) or 10% DMSO/90% Corn Oil.[1][3]
Storage Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[5]

Pharmacological Properties and Mechanism of Action

S55746 is a highly selective inhibitor of BCL-2, a key anti-apoptotic protein.[6] Its pharmacological profile is characterized by its high potency and selectivity, which translates to on-target activity in cancer cells.

ParameterValue
Target B-cell lymphoma 2 (BCL-2)
Binding Affinity (Ki) 1.3 nM[1][3][6]
Dissociation Constant (Kd) 3.9 nM[3][4]
Selectivity Exhibits ~70 to 400-fold selectivity for BCL-2 over BCL-XL. No significant binding to MCL-1 or BFL-1.[1][2][6][7][8]
Mechanism of Action Acts as a BH3 mimetic by occupying the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX.[1][2][7][8] This leads to the activation of the intrinsic apoptotic pathway.[2][7]
In Vitro and In Vivo Activity

S55746 has demonstrated significant anti-tumor activity in both cellular and animal models of hematological malignancies.

Assay TypeModel SystemKey Findings
In Vitro RS4;11 (Acute Lymphoblastic Leukemia) cell lineIC₅₀ = 71.6 nM[1][2]
H146 (BCL-XL dependent) cell lineIC₅₀ = 1.7 µM[1][2]
Primary Chronic Lymphocytic Leukemia (CLL) cellsInduces apoptosis in the low nanomolar range.[2][8]
Primary Mantle Cell Lymphoma (MCL) cellsInduces apoptosis with EC₅₀ values ranging from 2.5 to 110 nM.[2]
In Vivo RS4;11 and Toledo Xenograft Models (mice)Oral administration leads to robust, dose-dependent anti-tumor efficacy.[1][2][3] Well-tolerated at doses up to 300 mg/kg, with no significant weight loss or behavioral changes.[1][3]

Signaling Pathway

This compound targets the intrinsic apoptosis pathway by directly inhibiting the anti-apoptotic protein BCL-2. The diagram below illustrates the mechanism of action of S55746 in inducing apoptosis in cancer cells.

G cluster_0 Normal Cell Survival cluster_1 Action of this compound BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Apoptosis Apoptosis Mitochondrion->Apoptosis Activates S55746 S55746 HCl BCL2_inhibited BCL-2 S55746->BCL2_inhibited Inhibits BAX_BAK_active BAX/BAK Mitochondrion_active Mitochondrion BAX_BAK_active->Mitochondrion_active Permeabilizes Apoptosis_induced Apoptosis Mitochondrion_active->Apoptosis_induced Activates

Caption: Mechanism of this compound in inducing apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of S55746 on the viability of cancer cell lines.

G start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add serial dilutions of S55746 HCl incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 add_ctg Add CellTiter-Glo® reagent incubate2->add_ctg incubate3 Incubate for 10 min add_ctg->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Methodology:

  • Cell Plating: Seed hematological cancer cell lines (e.g., RS4;11) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, typically in a volume of 50 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ values using a non-linear regression model.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by S55746.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 2-4 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).

Co-Immunoprecipitation (Co-IP) for BCL-2/BAX Interaction

This protocol is to assess the disruption of the BCL-2/BAX protein complex by S55746.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., RS4;11) with this compound. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-BCL-2 antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BCL-2 and BAX.

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of the anti-tumor efficacy of S55746 in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously implant a suspension of human hematological cancer cells (e.g., 3 x 10⁶ RS4;11 or Toledo cells) into the flank of immunodeficient mice (e.g., SCID/beige).[1][3]

  • Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) daily at specified doses (e.g., 20, 50, 100 mg/kg).[1][3] The control group receives the vehicle.

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a promising, orally bioavailable, and selective BCL-2 inhibitor with potent anti-tumor activity in preclinical models of hematological malignancies.[2][8] Its well-defined mechanism of action and favorable in vivo efficacy and safety profile support its further investigation as a potential therapeutic agent for BCL-2-dependent cancers. The data and protocols presented in this guide offer a valuable resource for researchers in the field.

References

S55746 Hydrochloride: A Selective BCL-2 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Escape from apoptosis is a critical hallmark of cancer, and the B-cell Lymphoma 2 (BCL-2) protein family plays a pivotal role in regulating this process. Overexpression of the anti-apoptotic protein BCL-2 is a well-established driver of oncogenesis and chemoresistance in various hematological malignancies. S55746 hydrochloride, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that selectively targets BCL-2.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, preclinical efficacy, and detailed experimental methodologies for its evaluation.

Introduction

The BCL-2 family of proteins consists of both pro-apoptotic and anti-apoptotic members, which maintain a delicate balance to control the intrinsic pathway of apoptosis.[3] In many cancers, particularly hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the overexpression of BCL-2 allows cancer cells to evade programmed cell death, leading to tumor progression and resistance to therapy.[1][3]

This compound is a BH3-mimetic that occupies the hydrophobic groove of the BCL-2 protein, preventing its interaction with pro-apoptotic proteins like BAX and BAK.[1][3] This selective inhibition of BCL-2 restores the apoptotic signaling cascade, leading to the elimination of cancer cells that are dependent on BCL-2 for survival.[1] Currently, S55746 is in phase I clinical trials for hematological malignancies.[1][3]

Mechanism of Action

This compound functions as a selective BCL-2 inhibitor.[4] By binding to the BH3-binding groove of BCL-2, it displaces pro-apoptotic BH3-only proteins, leading to the activation of BAX and BAK.[1] This activation results in the oligomerization of BAX/BAK at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.[1][2][3] The activity of S55746 is dependent on the presence of BAX and BAK.[1]

cluster_BCL2_Family BCL-2 Family Interactions cluster_Apoptosis Apoptotic Cascade BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces BH3_only BH3-only proteins (e.g., BIM, BAD) BH3_only->BCL2 Normally inhibited by BH3_only->BAX_BAK S55746 This compound S55746->BCL2 Inhibits CytoC Cytochrome c release MOMP->CytoC Caspase Caspase Activation (e.g., Caspase-3) CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plates treat Treat with increasing concentrations of S55746 start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate IC50 values measure->calculate cluster_workflow Immunoblotting Workflow for Apoptosis Markers treat Treat cells with S55746 lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE and protein transfer lyse->sds_page block Block membrane sds_page->block probe Probe with primary antibodies (cleaved Caspase-3, cleaved PARP) block->probe detect Incubate with secondary antibody and detect probe->detect analyze Analyze protein bands detect->analyze

References

An In-depth Technical Guide to the Discovery and Synthesis of S55746 Hydrochloride: A Potent and Selective BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent and orally active small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, BCL-2 is a prime therapeutic target in various hematological malignancies where its overexpression promotes cell survival and resistance to therapy. S55746 selectively binds to the hydrophobic groove of BCL-2, unleashing the pro-apoptotic BAX and BAK proteins, ultimately leading to cancer cell death.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Rationale

The development of this compound was driven by the therapeutic need for BCL-2 inhibitors with an improved safety profile, specifically by sparing BCL-XL to avoid on-target thrombocytopenia associated with earlier dual BCL-2/BCL-XL inhibitors. The discovery process involved a structure-based drug design approach, building upon a moderately active literature compound. This rational design led to the identification of S55746 as a highly potent and selective BCL-2 inhibitor.

Mechanism of Action

This compound functions as a BH3 mimetic, competitively inhibiting the anti-apoptotic protein BCL-2.[4] By binding to the BH3-binding groove of BCL-2, S55746 displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[3] This activation results in the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][3]

Signaling Pathway of this compound

S55746_Mechanism_of_Action cluster_BCL2_Inhibition BCL-2 Inhibition cluster_Apoptosis_Induction Apoptosis Induction S55746 S55746 HCl BCL2 BCL-2 S55746->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX / BAK Activation Pro_Apoptotic->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis S55746_Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate 1 (e.g., Substituted Benzamide) Start->Intermediate1 Intermediate2 Intermediate 2 (e.g., Amine Side Chain) Start->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling S55746_base S55746 (Free Base) Coupling->S55746_base HCl_salt Salt Formation (HCl) S55746_base->HCl_salt Final_Product This compound HCl_salt->Final_Product

References

S55746 Hydrochloride: A Deep Dive into Its Role in the Intrinsic Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular suicide program tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. This family comprises pro-apoptotic members (e.g., BAX, BAK, BIM, BID) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). In many hematological malignancies, the overexpression of anti-apoptotic BCL-2 protein is a key survival mechanism. S55746 hydrochloride (also known as BCL201) is a potent and selective small-molecule inhibitor of BCL-2 that has emerged as a promising therapeutic agent by reactivating the intrinsic apoptotic pathway in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of S55746, focusing on its role in the intrinsic apoptosis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: this compound and the Intrinsic Apoptosis Pathway

S55746 is a BH3 mimetic, meaning it mimics the function of the BH3-only proteins, which are natural antagonists of the anti-apoptotic BCL-2 family members. By selectively binding to the hydrophobic groove of the BCL-2 protein, S55746 displaces pro-apoptotic proteins like BIM and BAX that are sequestered by BCL-2.[1] This liberation of pro-apoptotic effectors is the critical step in initiating the downstream events of the intrinsic apoptosis pathway.

The freed BAX and another key pro-apoptotic protein, BAK, then undergo a conformational change, leading to their oligomerization in the outer mitochondrial membrane.[1] This process results in the formation of pores, an event known as mitochondrial outer membrane permeabilization (MOMP). MOMP is the point of no return in the apoptotic cascade. It leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1] The dependence of S55746-induced apoptosis on BAX and BAK has been experimentally confirmed, as BAX-deficient cells show significantly reduced sensitivity to the compound.[1]

S55746_Mechanism_of_Action BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Releases Apoptosome Apoptosome (APAF-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Activates S55746 S55746 HCl S55746->BCL2 Caspase3 Activated Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP

Fig. 1: S55746 HCl mechanism in the intrinsic apoptosis pathway.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various platforms. The following tables summarize key quantitative data from preclinical studies.

Table 1: Binding Affinity and Selectivity of S55746

TargetBinding Affinity (Ki)Binding Affinity (Kd)Selectivity vs. BCL-XL
BCL-21.3 nM3.9 nM~70 to 400-fold
BCL-XLPoor affinity--
MCL-1No significant binding--
BFL-1No significant binding--

Data compiled from publicly available sources.

Table 2: In Vitro Efficacy of S55746 in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (S55746)BCL-2 Dependence
RS4;11Acute Lymphoblastic Leukemia71.6 nMHigh
H146Small Cell Lung Cancer1.7 µMLow (BCL-XL dependent)
BAX-deficient RS4;11Acute Lymphoblastic Leukemia2.7 µM-
ToledoDiffuse Large B-Cell Lymphoma-High

IC50 values represent the concentration at which 50% of cell growth is inhibited after 72 hours of treatment.[1]

Table 3: Ex Vivo Efficacy of S55746 in Primary Patient Samples

Cancer TypeEC50 Range (S55746)
Chronic Lymphocytic Leukemia (CLL)Low nanomolar range
Mantle Cell Lymphoma (MCL)2.5 to 110 nM

EC50 values represent the concentration at which 50% of maximal apoptosis is induced.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the intrinsic apoptosis pathway.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability against the log concentration of S55746 to determine the IC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration. Include a vehicle-treated control.

  • Cell Harvesting: a. For suspension cells, collect the cells by centrifugation at 300 x g for 5 minutes. b. For adherent cells, gently trypsinize and collect the cells, then combine with the supernatant to include any floating apoptotic cells. Centrifuge as above.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Co-Immunoprecipitation (Co-IP) for BCL-2/BAX Interaction

This technique is used to demonstrate the disruption of the BCL-2 and BAX protein complex by S55746.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against BCL-2 for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibodies against BCL-2 and BAX for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Lysis: a. Treat cells with S55746 or a vehicle control for the desired time. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant containing the protein extract.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: a. Add the anti-BCL-2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against BCL-2 and BAX, followed by HRP-conjugated secondary antibodies. d. Detect the protein bands using a chemiluminescence detection system. A decrease in the amount of BAX co-immunoprecipitated with BCL-2 in S55746-treated samples indicates disruption of the complex.

Experimental_Workflow cluster_InVitro In Vitro / Ex Vivo Analysis cluster_Mechanism cluster_InVivo In Vivo Analysis Cell_Culture Cancer Cell Lines or Primary Patient Samples Treatment Treat with S55746 HCl Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Mechanism Mechanism of Action Studies Treatment->Mechanism CoIP Co-Immunoprecipitation (BCL-2/BAX) Western Western Blot (Caspase-3, PARP cleavage) Xenograft Establish Tumor Xenograft Model InVivo_Treatment Oral Administration of S55746 HCl Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth Efficacy_Analysis Analyze Anti-tumor Efficacy Tumor_Growth->Efficacy_Analysis

Fig. 2: General experimental workflow for evaluating S55746 HCl.

Conclusion

This compound is a highly selective and potent BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent cancer cells. Its mechanism of action is centered on the direct inhibition of BCL-2, leading to the activation of the intrinsic apoptosis pathway in a BAX/BAK-dependent manner. This results in the activation of the caspase cascade and subsequent programmed cell death. The robust preclinical data, including its potent in vitro and ex vivo efficacy in various hematological malignancies and its demonstrated in vivo anti-tumor activity, underscore the therapeutic potential of S55746. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced roles of S55746 and other BH3 mimetics in cancer therapy. The continued exploration of such targeted agents holds significant promise for advancing the treatment of cancers that are reliant on the BCL-2 survival pathway.

References

A Technical Guide to S55746 Hydrochloride-Induced BAX/BAK-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escape from apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell Lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This family includes both pro-survival (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BAD). In many cancers, particularly hematological malignancies, the overexpression of pro-survival proteins like BCL-2 is a key mechanism for oncogenesis and resistance to chemotherapy.[1][2][3]

S55746 hydrochloride (also known as BCL201) is a novel, potent, and selective oral inhibitor of the BCL-2 protein.[1][3][4][5][6] It is classified as a BH3-mimetic, meaning it mimics the action of the BH3-only pro-apoptotic proteins.[1][2][3] S55746 binds to the hydrophobic groove of BCL-2, disrupting its ability to sequester pro-apoptotic proteins and thereby initiating the downstream cascade of BAX/BAK-dependent apoptosis.[1][4][5][7] This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols related to the action of S55746.

Core Mechanism: BCL-2 Inhibition and Mitochondrial Apoptosis

The primary mechanism of action for S55746 is the competitive inhibition of the BCL-2 protein. In healthy cells, pro-survival proteins like BCL-2 bind to and inhibit the pro-apoptotic effector proteins BAX and BAK, preventing them from activating the cell death pathway.[8][9]

S55746, as a BH3-mimetic, occupies the BH3-binding groove on the BCL-2 protein.[1][4][7] This action displaces pro-apoptotic BH3-only proteins and prevents BCL-2 from restraining BAX and BAK.[10][11] Once liberated, BAX and BAK undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane.[10][12] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Released cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[1] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade S55746 S55746 (BH3-Mimetic) BCL2 Pro-survival BCL-2 S55746->BCL2 Binds & Inhibits BAX_BAK_inactive BAX / BAK (Inactive) BCL2->BAX_BAK_inactive Sequesters BAX_BAK_active BAX / BAK (Active Oligomers) BAX_BAK_inactive->BAX_BAK_active Activation & Oligomerization MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK_active->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

S55746-induced intrinsic apoptosis pathway.

Data Presentation

The efficacy and selectivity of S55746 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity and Selectivity of S55746

This table summarizes the binding affinity (Ki) of S55746 for key BCL-2 family proteins, demonstrating its high potency and selectivity for BCL-2.

ProteinBinding Affinity (Ki, nM)Selectivity vs. BCL-2Reference
BCL-2 1.3-[4]
BCL-XL Poor affinity~70 to 400-fold[4][13]
MCL-1 No significant binding>1000-fold[4]
BFL-1 No significant binding>1000-fold[1][4]
Table 2: In Vitro Cytotoxicity (IC₅₀) of S55746 in Hematological Cell Lines

The cytotoxic activity of S55746 was evaluated across a panel of hematological cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeS55746 IC₅₀ (µM)Reference
RS4;11 Acute Lymphoblastic Leukemia0.0716[4]
RS4;11 (Control) Acute Lymphoblastic Leukemia0.057[1][7][14]
RS4;11 (BAX-deficient) Acute Lymphoblastic Leukemia2.7[1][7][14]
H146 (BCL-XL dependent) Small Cell Lung Cancer1.7[4]
Various DLBCL Lines (6/11) Diffuse Large B-Cell Lymphoma< 1.0[1]
Various MCL Lines (2/5) Mantle Cell Lymphoma< 1.0[1]
Various BL Lines Burkitt Lymphoma> 10.0[1]
Table 3: Ex Vivo Activity of S55746

S55746 demonstrates potent activity in primary patient-derived cancer cells while sparing healthy cells that depend on BCL-XL for survival, such as platelets.

Cell TypeConditionS55746 EC₅₀Reference
Primary CLL Cells Ex vivo patient samplesLow nanomolar range[1][2]
Primary MCL Cells Ex vivo patient samplesLow nanomolar range[1][2]
Healthy Platelets BCL-XL dependent> 3 µM[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic activity of S55746.

Apoptosis Induction and Detection by Flow Cytometry

This protocol is used to quantify the extent of apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.

  • Cell Culture and Treatment: Seed hematological cells (e.g., RS4;11) at a density of 0.5 x 10⁶ cells/mL. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).[1][2]

  • Cell Staining: Harvest cells by centrifugation. Wash with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][2]

start Seed Cells (e.g., RS4;11) treat Treat with S55746 or DMSO Control (2-4h) start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & Propidium Iodide (PI) harvest->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Workflow for apoptosis detection via flow cytometry.
Immunoblotting for Apoptotic Markers

Western blotting is used to detect the cleavage of key proteins involved in the apoptotic cascade.

  • Cell Lysis: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include cleaved caspase-3, cleaved PARP, BAX, and a loading control like actin or tubulin.[1][2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Generation of BAX-deficient Cell Lines

To confirm the BAX-dependence of S55746, BAX-deficient cells are generated using gene silencing or editing techniques.

  • shRNA-based approach: Transduce cells (e.g., RS4;11) with lentiviral particles containing either a short hairpin RNA (shRNA) targeting BAX or a non-targeting control shRNA. Select for transduced cells using an appropriate antibiotic. Confirm BAX knockdown by immunoblotting.[1][14]

  • CRISPR/Cas9 approach: Utilize CRISPR/Cas9 genome editing to create a functional knockout of the BAX gene in a target cell line (e.g., THP-1).[1][14]

Confirmation of BAX/BAK-Dependent Mechanism

The crucial role of BAX and BAK in mediating S55746-induced apoptosis is supported by several key experimental findings:

  • Reduced Sensitivity in BAX-deficient Cells: RS4;11 cells made deficient in BAX showed a dramatic reduction in sensitivity to S55746, with an approximately 50-fold increase in the IC₅₀ value (from 0.057 µM to 2.7 µM).[1][7][14]

  • Inhibition of PARP Cleavage: In BAX-deficient RS4;11 cells, the cleavage of PARP following S55746 treatment was markedly inhibited compared to control cells, indicating a blockage of the downstream apoptotic cascade.[1][7][14]

  • Confirmation in Other Models: The dependence on BAX/BAK was further validated using CRISPR/Cas9 gene editing in the THP-1 AML cell line.[1][14]

These results collectively and conclusively demonstrate that S55746 kills cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway.[1][14]

S55746 S55746 Treatment BAX_present BAX is Present (Control Cells) S55746->BAX_present BAX_absent BAX is Absent (BAX-deficient Cells) S55746->BAX_absent Apoptosis_High High Sensitivity (Low IC50) Effective PARP Cleavage Apoptosis BAX_present->Apoptosis_High Leads to Apoptosis_Low Reduced Sensitivity (~50-fold higher IC50) Inhibited PARP Cleavage Resistance to Apoptosis BAX_absent->Apoptosis_Low Leads to

Logical relationship of BAX status to S55746 efficacy.

Conclusion

This compound is a potent and highly selective BH3-mimetic inhibitor of the pro-survival protein BCL-2.[1][2][3] Its mechanism of action is centered on the disruption of the BCL-2-mediated sequestration of pro-apoptotic proteins, which directly triggers the BAX/BAK-dependent mitochondrial pathway of apoptosis. This leads to caspase activation and programmed cell death in BCL-2-dependent cancer cells.[1] The robust anti-tumor activity in preclinical models and high selectivity, which spares BCL-XL-dependent cells like platelets, underscore its potential as a valuable therapeutic agent in the treatment of hematological malignancies.[5] S55746 is currently being evaluated in Phase I clinical trials.[1]

References

S55746 Hydrochloride: A Deep Dive into its High-Affinity Binding to the BCL-2 Hydrophobic Groove

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of numerous hematological malignancies, contributing to tumor initiation, progression, and chemoresistance. S55746 hydrochloride, also known as BCL201, is a potent and selective small-molecule inhibitor of BCL-2 that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of the binding interaction between this compound and the hydrophobic groove of BCL-2. We will delve into the quantitative binding parameters, detailed experimental methodologies, and the molecular basis of this interaction, offering valuable insights for researchers in oncology and drug discovery.

Introduction: The BCL-2 Family and Apoptosis Regulation

The BCL-2 family of proteins comprises both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members that govern mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic cascade.[1] Anti-apoptotic proteins, through their hydrophobic surface groove, sequester pro-apoptotic BH3-only proteins and the effector proteins BAX and BAK, thereby preventing the induction of cell death.[1] In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 disrupts this delicate balance, leading to enhanced cell survival and resistance to therapy.[2][3] this compound is a BH3-mimetic drug designed to specifically occupy the hydrophobic groove of BCL-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells dependent on BCL-2 for survival.[2][3]

Quantitative Analysis of this compound Binding to BCL-2

The interaction between this compound and BCL-2 has been characterized by high affinity and selectivity. The following tables summarize the key quantitative data from various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity of S55746 to BCL-2 Family Proteins

ParameterBCL-2BCL-XLMCL-1BFL-1Reference(s)
Ki (nM) 1.3Poor affinityNo significant bindingNo significant binding[4][5][6]
Kd (nM) 3.9---[7][8]
Selectivity (BCL-XL/BCL-2) -~70 to 400-fold--[4][5]

Table 2: Cellular Activity of S55746 in BCL-2 Dependent and Independent Cell Lines

Cell LineBCL-2 DependenceIC50Treatment DurationReference(s)
RS4;11 High (High BCL-2, Low BCL-XL)71.6 nM72 hours[2][4]
H146 Low (Low BCL-2, High BCL-XL)1.7 µM72 hours[2][4]
Primary CLL Cells High2.5 to 110 nM24 hours[2]
Primary MCL Cells High2.5 to 110 nM24 hours[2]

Molecular Interaction: S55746 in the BCL-2 Hydrophobic Groove

The precise binding mode of S55746 to the BCL-2 hydrophobic groove has been elucidated through X-ray crystallography (PDB ID: 6GL8).[3][9] S55746 occupies the hydrophobic groove, mimicking the binding of the BH3 domain of pro-apoptotic proteins.[2][3] This direct binding competitively inhibits the sequestration of pro-apoptotic partners by BCL-2.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to BCL-2.

Fluorescence Polarization (FP) Assay for Binding Affinity (Ki)

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from BCL-2 by S55746.

  • Materials:

    • Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1 proteins.

    • Fluorescein-labeled PUMA peptide (Fluorescein-PUMA).

    • Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4.

    • This compound in DMSO.

    • Black, low-binding 384-well plates.

  • Protocol:

    • Prepare a solution of 10 nM Fluorescein-PUMA and the respective BCL-2 family protein (10 nM for BCL-2, MCL-1, BFL-1; 20 nM for BCL-XL) in assay buffer.

    • Add serial dilutions of this compound to the wells of the 384-well plate. The final DMSO concentration should be kept constant at 5%.

    • Add the protein-peptide mixture to the wells.

    • Incubate the plate for 2 hours at room temperature, protected from light.

    • Measure fluorescence polarization using a suitable plate reader with excitation at 528 nm and emission at 640 nm.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd)

SPR is utilized to measure the real-time binding and dissociation of S55746 to BCL-2. A steady-state competition SPR format is often employed.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Recombinant human BCL-2 protein.

    • BIM BH3 peptide.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running Buffer.

  • Protocol:

    • Immobilize the BIM BH3 peptide onto the sensor chip surface using a standard amine coupling protocol. A reference channel is prepared without the peptide.

    • Prepare serial dilutions of this compound.

    • Pre-incubate a constant concentration of BCL-2 (e.g., 1-2 nM) with the different concentrations of S55746.

    • Inject the pre-incubated samples over the peptide-immobilized and reference surfaces at a defined flow rate (e.g., 15 µl/min) for a specific duration (e.g., 300 seconds).

    • The response at steady-state is plotted against the BCL-2 concentration.

    • The data is fitted to a steady-state competition SPR model to determine the inhibition constant (KI), which is equivalent to the dissociation constant (Kd) in this context.[10]

X-ray Crystallography for Structural Determination

This technique provides a high-resolution 3D structure of the S55746-BCL-2 complex.

  • Protein and Complex Preparation:

    • Express and purify a suitable construct of human BCL-2 (e.g., His6-tagged).

    • Incubate the purified BCL-2 with an excess of this compound to form the complex.

  • Crystallization:

    • Concentrate the BCL-2-S55746 complex to a suitable concentration (e.g., 9.4 mg/ml in 20 mM Tris pH 7.5, 100 mM NaCl, 2 mM DTT, 1% glycerol).

    • Screen for crystallization conditions using vapor diffusion techniques (hanging or sitting drop).

    • A reported successful condition is mixing the complex solution with a reservoir solution containing 0.1 M sodium acetate (B1210297) pH 5.25, 20% Jeffamine 600, and 10% PEG3350.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known BCL-2 structure as a search model.

    • Refine the model and build the S55746 molecule into the electron density map.

Cellular Apoptosis Assays

These assays confirm that the binding of S55746 to BCL-2 translates into biological activity in cancer cells.

  • Cell Culture:

    • Culture BCL-2 dependent (e.g., RS4;11) and BCL-2 independent (e.g., H146) cell lines in appropriate media and conditions.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Seed cells in multi-well plates and allow them to adhere (if applicable).

    • Treat the cells with a range of this compound concentrations for a specified time (e.g., 2, 24, or 72 hours). A DMSO-treated control should be included.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.

  • Caspase-3 Activation and PARP Cleavage (Western Blot):

    • Treat cells with this compound as described above.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., actin).

    • Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of S55746's interaction with BCL-2.

BCL2_Inhibition_Pathway cluster_ProApoptotic Pro-Apoptotic BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces S55746 S55746 HCl S55746->BCL2

Caption: this compound inhibits BCL-2, leading to the activation of BAX/BAK and subsequent apoptosis.

FP_Assay_Workflow start Start: Prepare Reagents step1 Mix BCL-2 Protein and Fluorescent BH3 Peptide start->step1 step2 Add serially diluted S55746 HCl step1->step2 step3 Incubate at RT for 2 hours step2->step3 step4 Measure Fluorescence Polarization step3->step4 end End: Calculate Ki step4->end

Caption: Workflow for determining the Ki of S55746 using a Fluorescence Polarization assay.

S55746_Binding_Logic S55746 S55746 HCl Competitive_Binding Competitive Binding S55746->Competitive_Binding BCL2_Groove BCL-2 Hydrophobic Groove BH3_Domain Pro-Apoptotic BH3 Domain BH3_Domain->Competitive_Binding Competitive_Binding->BCL2_Groove Target Displacement Displacement of Pro-Apoptotic Proteins Competitive_Binding->Displacement Apoptosis_Induction Apoptosis Induction Displacement->Apoptosis_Induction

Caption: Logical flow of S55746's competitive binding to the BCL-2 hydrophobic groove, leading to apoptosis.

Conclusion

This compound is a highly potent and selective inhibitor of BCL-2, binding with nanomolar affinity to its hydrophobic groove. This comprehensive guide has detailed the quantitative aspects of this interaction, provided robust experimental protocols for its characterization, and visualized the underlying mechanism of action. The data unequivocally supports S55746 as a bona fide BH3-mimetic that effectively induces apoptosis in BCL-2-dependent cancer cells. This information serves as a valuable resource for researchers and drug developers working to advance novel anti-cancer therapies targeting the BCL-2 pathway.

References

S55746 Hydrochloride: A Deep Dive into its Impact on Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of S55746 hydrochloride (also known as BCL201), a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. Designed for researchers, scientists, and drug development professionals, this document elucidates the core oncogenic signaling pathways affected by this compound, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms.

Executive Summary

This compound is an orally bioavailable, small molecule inhibitor that specifically targets the anti-apoptotic protein BCL-2.[1][2][3] Overexpression of BCL-2 is a well-established oncogenic driver in a variety of hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death (apoptosis).[4][5][6] this compound acts as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 with high affinity and selectivity, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptotic cascade.[1][5][7] This targeted mechanism of action leads to the selective killing of BCL-2-dependent cancer cells while sparing healthy cells, such as platelets, that rely on other BCL-2 family members like BCL-XL for survival.[3][5][7]

Core Oncogenic Signaling Pathway Affected: The Intrinsic Apoptosis Pathway

The primary oncogenic signaling pathway disrupted by this compound is the intrinsic (or mitochondrial) pathway of apoptosis. In many cancers, this pathway is suppressed by the overexpression of anti-apoptotic proteins like BCL-2. This compound restores the apoptotic signaling as follows:

  • Inhibition of BCL-2: this compound occupies the BH3-binding groove of the BCL-2 protein.[1][5]

  • Activation of BAX and BAK: This binding event displaces pro-apoptotic proteins (like BIM) from BCL-2, allowing them to activate the effector proteins BAX and BAK.[2][4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to the formation of pores and subsequent MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, the initiator caspase in this pathway.

  • Executioner Caspase Activation and Apoptosis: Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3.[5][7] Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]

S55746_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BCL2 BCL-2 BAX_BAK BAX / BAK (Inactive) BCL2->BAX_BAK Inhibits BAX_BAK_active BAX / BAK (Active) CytoC Cytochrome c BAX_BAK_active->CytoC Releases S55746 S55746 Hydrochloride S55746->BCL2 Inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Active) Casp9->Casp3 Activates PARP_cleavage PARP Cleavage Casp3->PARP_cleavage Leads to Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_released->Apoptosome Activates

Diagram 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Selectivity

Target ProteinBinding Affinity (Ki)Selectivity vs. BCL-2
BCL-21.3 nM[1][2][4]-
BCL-XLPoor affinity[1][5][7]~70 to 400-fold[1][4]
MCL-1No significant binding[1][5][7]> 10,000-fold
BFL-1 (BCL2A1)No significant binding[1][5][7]> 10,000-fold

Table 2: Cellular Activity in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (72h treatment)
RS4;11Acute Lymphoblastic Leukemia71.6 nM[1]
H146 (BCL-XL dependent)Small Cell Lung Cancer1.7 µM[1]
ToledoDiffuse Large B-Cell Lymphoma-
Various DLBCL cell linesDiffuse Large B-Cell Lymphoma< 1 µM in 6 out of 11 lines[5]
Various MCL cell linesMantle Cell Lymphoma< 1 µM in 2 out of 5 lines[5]
Various Burkitt Lymphoma cell linesBurkitt Lymphoma> 10 µM[5]

Table 3: Ex Vivo Activity in Primary Patient Samples

Cancer TypeEC50 (4h or 24h treatment)
Chronic Lymphocytic Leukemia (CLL)4.4 to 47.2 nM (4h)[5]
Mantle Cell Lymphoma (MCL)2.5 to 110 nM (24h)[5]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity
  • Objective: To determine the binding affinity (Ki) of this compound to BCL-2 family proteins.

  • Principle: This competitive binding assay measures the displacement of a fluorescently labeled probe (e.g., Fluorescent-PUMA) from the target protein by the inhibitor.

  • Protocol:

    • Recombinant BCL-2 family proteins are incubated with a fluorescently labeled BH3 peptide probe.

    • Increasing concentrations of this compound are added to the protein-probe mixture.

    • The fluorescence polarization of the solution is measured. Binding of the small fluorescent probe to the large protein results in a high polarization value. Displacement of the probe by the inhibitor leads to a decrease in polarization.

    • The Ki is calculated from the IC50 value obtained from the dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Objective: To determine the cytotoxic effect (IC50) of this compound on cancer cell lines.

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Luminescence is measured using a plate reader.

    • The IC50 value is calculated from the dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with this compound for a specified time (e.g., 2-4 hours).

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer and incubated with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is determined.

Apoptosis_Detection_Workflow start Cancer Cell Culture treatment Treat with this compound (and DMSO control) start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and PI harvest->staining analysis Analyze by Flow Cytometry staining->analysis quantification Quantify Apoptotic Cell Populations analysis->quantification

Diagram 2: Experimental Workflow for Apoptosis Detection.
Immunoblotting (Western Blot) for Apoptosis Markers

  • Objective: To detect the cleavage of key proteins involved in the apoptotic cascade.

  • Protocol:

    • Cells are treated with this compound and lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in vivo.[2]

  • Animal Models: Female SCID/beige mice are typically used, implanted subcutaneously with human hematological cancer cell lines such as RS4;11 or Toledo.[2]

  • Dosing and Administration: this compound is administered orally, often daily, at various doses (e.g., 20, 50, 100 mg/kg).[2]

  • Efficacy Readouts: Tumor growth is monitored over time, and at the end of the study, tumors may be excised and analyzed for biomarkers of apoptosis (e.g., cleaved caspase-3). Body weight and general health of the animals are also monitored to assess toxicity.

Conclusion

This compound is a highly specific and potent BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent hematological malignancies. Its primary mechanism of action is the disruption of the BCL-2-mediated anti-apoptotic signaling, leading to the activation of the intrinsic apoptotic pathway. The quantitative data from in vitro, ex vivo, and in vivo studies underscore its potential as a targeted therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other BH3-mimetics.

References

S55746 Hydrochloride: A Technical Guide for Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis is a cornerstone of oncogenesis and chemoresistance in numerous hematological malignancies. A key mechanism underlying this resistance is the overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). S55746 hydrochloride (also known as BCL201) is a potent and selective small-molecule inhibitor of BCL-2 that has demonstrated significant preclinical activity in various models of hematological cancers.[1][2][3][4] This technical guide provides an in-depth overview of S55746, including its mechanism of action, preclinical efficacy, and detailed protocols for its investigation in a research setting.

Introduction to this compound

S55746 is an orally bioavailable BH3 mimetic that selectively binds to the hydrophobic groove of the BCL-2 protein.[1][2][4][5] This targeted action prevents BCL-2 from sequestering pro-apoptotic proteins, thereby restoring the natural process of programmed cell death in cancer cells dependent on BCL-2 for survival.[1][6] Its high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1 minimizes off-target effects, such as thrombocytopenia, which can be a limiting factor for less selective BCL-2 family inhibitors.[1][2][4][5]

Mechanism of Action

S55746 functions by disrupting the protein-protein interaction between BCL-2 and pro-apoptotic members of the BCL-2 family, particularly the "effector" proteins BAX and BAK. In healthy cells, the balance between pro- and anti-apoptotic BCL-2 family proteins is tightly regulated.[6][7] In many hematological malignancies, this balance is shifted towards survival due to the overexpression of BCL-2.[6][8]

S55746 mimics the action of BH3-only proteins, which are the natural antagonists of BCL-2. By occupying the BH3-binding groove of BCL-2, S55746 displaces BAX and BAK, allowing them to oligomerize and form pores in the outer mitochondrial membrane.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][5] This process is characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][5]

S55746_Mechanism_of_Action S55746 Mechanism of Action cluster_Mitochondrion Mitochondrion BCL2 BCL-2 BAX_BAK_inactive BAX/BAK (Inactive) BCL2->BAX_BAK_inactive Sequesters BAX_BAK_active BAX/BAK (Active Oligomer) BAX_BAK_inactive->BAX_BAK_active Freed & Activates MOMP MOMP BAX_BAK_active->MOMP Induces Cytochrome_c Cytochrome c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiates MOMP->Cytochrome_c Release S55746 S55746 S55746->BCL2 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: S55746 inhibits BCL-2, leading to apoptosis.

Preclinical Efficacy Data

S55746 has demonstrated potent and selective activity against a range of hematological malignancy cell lines and in vivo models.

In Vitro Activity

The in vitro efficacy of S55746 is typically assessed by its ability to inhibit cell proliferation and induce apoptosis. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key quantitative measures of its potency.

Cell LineCancer TypeIC50 (nM)Reference
RS4;11Acute Lymphoblastic Leukemia (ALL)71.6[1]
H146BCL-XL Dependent Cell Line1700[1]
DLBCL
SU-DHL-4Diffuse Large B-cell Lymphoma<1000[1]
SU-DHL-6Diffuse Large B-cell Lymphoma<1000[1]
OCI-Ly1Diffuse Large B-cell Lymphoma<1000[1]
OCI-Ly7Diffuse Large B-cell Lymphoma<1000[1]
ToledoDiffuse Large B-cell Lymphoma<1000[1]
KARPAS-422Diffuse Large B-cell Lymphoma<1000[1]
MCL
Granta-519Mantle Cell Lymphoma<1000[1]
JEKO-1Mantle Cell Lymphoma<1000[1]
Burkitt Lymphoma
RajiBurkitt Lymphoma>10000[1]
DaudiBurkitt Lymphoma>10000[1]
Primary Patient SamplesCancer TypeEC50 (nM)Reference
CLL Patient Samples (n=7)Chronic Lymphocytic Leukemia4.4 - 47.2[1]
MCL Patient Samples (n=8)Mantle Cell Lymphoma2.5 - 110[1]
TargetBinding Affinity (Ki)Reference
BCL-21.3 nM
In Vivo Activity

S55746 administered orally has shown robust anti-tumor efficacy in mouse xenograft models of hematological malignancies.[1] In a study using an RS4;11 tumor xenograft model, S55746 treatment at 25 and 100 mg/kg resulted in an approximately 11- and 28-fold increase in caspase-3 activity, respectively, compared to the vehicle-treated group.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of S55746.

Experimental_Workflow Experimental Workflow for S55746 Evaluation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Cell_Culture Hematological Cancer Cell Line Culture Treatment Treat with S55746 (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Apoptosis Markers) Treatment->Western_Blot CoIP Co-Immunoprecipitation (BCL-2/BAX) Treatment->CoIP Xenograft Establish Xenograft Model (e.g., SCID mice) InVivo_Treatment Oral Administration of S55746 Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight InVivo_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Measurement->Efficacy_Analysis

References

Preclinical Profile of S55746 Hydrochloride: A Selective BCL-2 Inhibitor for Leukemia and Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for S55746 hydrochloride (also known as BCL201), a potent and orally bioavailable small molecule inhibitor targeting the anti-apoptotic protein B-cell Lymphoma 2 (BCL-2). Overexpression of BCL-2 is a key oncogenic driver and a mechanism of chemoresistance in numerous hematological malignancies, making it a prime therapeutic target.[1][2][3][4][5] The data herein summarizes the mechanism of action, in vitro and ex vivo efficacy, in vivo anti-tumor activity, and selectivity of S55746, establishing its potential as a therapeutic agent for leukemia and lymphoma.

Core Mechanism of Action: Selective BCL-2 Inhibition

This compound is a BH3-mimetic compound that selectively binds to the hydrophobic groove of the BCL-2 protein.[1][2][3][4][5] This action prevents BCL-2 from sequestering pro-apoptotic proteins like BAX and BAK. Unbound, BAX and BAK are free to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[1][2] The activity of S55746 is dependent on the presence of BAX/BAK, confirming its on-target mechanism through the intrinsic apoptotic pathway.[1][2]

S55746_Mechanism_of_Action cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol BAX_BAK_inactive BAX/BAK (Inactive) BAX_BAK_active BAX/BAK (Active Oligomer) BAX_BAK_inactive->BAX_BAK_active MOMP MOMP BAX_BAK_active->MOMP CytoC Cytochrome c MOMP->CytoC Release S55746 S55746 BCL2 BCL-2 S55746->BCL2 Inhibits BCL2->BAX_BAK_inactive Sequesters Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3, PARP) CytoC->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

S55746 inhibits BCL-2, leading to BAX/BAK activation and apoptosis.

Selectivity Profile

S55746 demonstrates high selectivity for BCL-2 over other BCL-2 family members, particularly BCL-XL. This is a critical feature, as BCL-XL inhibition is associated with on-target toxicity, specifically thrombocytopenia, due to platelet dependence on BCL-XL for survival.[1][3] Preclinical data confirms that S55746 does not induce platelet loss.[6]

ProteinBinding Affinity (Ki/Kd)Selectivity vs. BCL-2
BCL-2 Ki: 1.3 nM, Kd: 3.9 nM[7]-
BCL-XL Poor affinity[1][2][3][4]~70 to 400-fold[8][9]
MCL-1 No significant binding[1][2][3][4]High
BFL-1 No significant binding[1][2][3][4]High

In Vitro Efficacy in Hematological Cancer Cell Lines

S55746 has demonstrated potent cytotoxic activity across a panel of non-Hodgkin lymphoma and leukemia cell lines. The BCL-2-dependent acute lymphoblastic leukemia (ALL) cell line, RS4;11, showed high sensitivity.[1][3] Activity was also observed in multiple Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines, whereas Burkitt Lymphoma (BL) lines were largely resistant.[1][3][6]

Cell LineCancer TypeIC50 (nM)
RS4;11 Acute Lymphoblastic Leukemia (ALL)71.6[1][3]
Toledo Diffuse Large B-Cell Lymphoma (DLBCL)401[6]
DLBCL Panel Diffuse Large B-Cell Lymphoma (DLBCL)6 of 11 cell lines < 1 µM[1][3][6]
MCL Panel Mantle Cell Lymphoma (MCL)2 of 5 cell lines < 1 µM[1][3][6]
BL Panel Burkitt Lymphoma (BL)All cell lines > 10 µM[1][3][6]
Experimental Protocol: Cell Viability Assay
  • Cell Culture: Hematological cell lines were cultured in appropriate media and conditions.

  • Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations of this compound for 72 hours.[1][6]

  • Viability Assessment: Cell viability was determined using a luminescence-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values, the concentration at which 50% of cell growth is inhibited, were calculated from the dose-response curves.[1][6]

Ex Vivo Efficacy in Primary Patient Samples

To assess clinical relevance, S55746 was tested on primary cancer cells isolated from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). The compound induced potent apoptosis at low nanomolar concentrations in these ex vivo samples, often showing greater potency than in established cell lines.[1][3] This effect was confirmed by the detection of apoptosis markers such as phosphatidylserine (B164497) externalization (Annexin V staining), caspase-3/9 activation, and PARP cleavage.[1][2][6]

Primary Sample TypeTreatment DurationEC50 Range (nM)
Chronic Lymphocytic Leukemia (CLL) 4 hours4.4 - 47.2[1][3][6]
Mantle Cell Lymphoma (MCL) 24 hours2.5 - 110[1][6]

Experimental Protocol: Ex Vivo Apoptosis Assay

Ex_Vivo_Workflow cluster_analysis Analysis Methods Patient Patient Sample (CLL or MCL) Isolation Isolate Primary Tumor Cells Patient->Isolation Treatment Treat with S55746 (Increasing Conc.) Isolation->Treatment Analysis Apoptosis Analysis Treatment->Analysis Flow Flow Cytometry (Annexin V/PI) Analysis->Flow Western Western Blot (Caspase, PARP) Analysis->Western

Workflow for assessing S55746 efficacy in primary patient samples.
  • Cell Isolation: Primary CLL or MCL cells were freshly isolated from patient peripheral blood or tissue samples.[1][6]

  • Treatment: Cells were incubated with increasing concentrations of S55746 for a specified duration (e.g., 4 hours for CLL, 24 hours for MCL).[1][6]

  • Apoptosis Detection (Flow Cytometry): Cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1][2]

  • Protein Analysis (Immunoblotting): Cell lysates were analyzed by Western blot to detect the cleavage of caspase-3, caspase-9, and PARP, which are biochemical hallmarks of apoptosis.[1][6]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of S55746 was evaluated in mouse xenograft models using human leukemia (RS4;11) and lymphoma (Toledo) cell lines. Daily oral administration of S55746 resulted in robust, dose-dependent anti-tumor efficacy.[1][4][6] Importantly, the treatments were well-tolerated, with no significant body weight loss or behavioral changes observed in the animals.[1][2][3][4]

Xenograft ModelDosage (mg/kg)AdministrationOutcome
RS4;11 (ALL) 25, 50, 100Daily Oral GavageSignificant, dose-dependent tumor growth inhibition.[6]
RS4;11 (ALL) 25, 100Single Oral Gavage11-fold and 28-fold increase in caspase-3 activity, respectively.[6]
Toledo (DLBCL) 200, 3005x/week Oral GavageDramatic inhibition of tumor growth.[8][9]

Experimental Protocol: Xenograft Tumor Model

In_Vivo_Workflow Implantation Implant Tumor Cells (e.g., RS4;11) into SCID mice Growth Allow Tumors to Establish Implantation->Growth Grouping Randomize into Treatment Groups Growth->Grouping Treatment Daily Oral Gavage (Vehicle or S55746) Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Daily Endpoint Endpoint Analysis (e.g., Caspase Activity) Monitoring->Endpoint

Experimental workflow for in vivo evaluation of S55746.
  • Animal Model: Severe Combined Immunodeficient (SCID) mice were used.[6]

  • Tumor Implantation: Human leukemia (RS4;11) or lymphoma (Toledo) cells were subcutaneously implanted.

  • Treatment: Once tumors reached a specified volume, mice were randomized into groups and treated with this compound (e.g., 25, 50, 100 mg/kg) or vehicle control via oral gavage.[6]

  • Efficacy Assessment: Tumor volume and mouse body weight were measured regularly to assess anti-tumor activity and tolerability.

  • Pharmacodynamic Analysis: At the end of the study, tumors could be excised to measure biomarkers of apoptosis, such as caspase-3 activity, to confirm on-target drug effect.[6]

Conclusion

The comprehensive preclinical data on this compound strongly supports its development as a targeted therapy for BCL-2-dependent hematological malignancies. It is a potent and highly selective BCL-2 inhibitor that effectively induces apoptosis in leukemia and lymphoma cells in vitro, ex vivo, and in vivo.[1][2][3] Its oral bioavailability and favorable safety profile, particularly the lack of BCL-XL-related thrombocytopenia, make S55746 a promising clinical candidate for patients with relapsed or refractory leukemia and lymphoma.[1][4][5]

References

S55746 Hydrochloride (BCL201): A Technical Guide to its Development and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] Overexpression of Bcl-2 is a key mechanism of cancer cell survival and resistance to therapy in various hematological malignancies.[3][4] S55746 was developed through a structure-based drug design approach to specifically target the BH3-binding groove of Bcl-2, thereby restoring the intrinsic apoptotic pathway in cancer cells.[5] This technical guide provides an in-depth overview of the development, mechanism of action, and preclinical data of S55746, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways and workflows.

Introduction and Development History

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members such as Bax, Bak, Bim, Bad, and Puma.[2] In many cancers, the overexpression of pro-survival proteins sequesters pro-apoptotic proteins, preventing the activation of the apoptotic cascade and leading to uncontrolled cell proliferation and therapeutic resistance.

S55746 (BCL201) was developed by Servier as a selective inhibitor of Bcl-2.[6] The development originated from a moderately active literature compound and utilized a structure-based drug design strategy to enhance potency and selectivity.[5] S55746 was identified as a novel, orally bioavailable compound that binds to the hydrophobic groove of Bcl-2, mimicking the action of pro-apoptotic BH3-only proteins.[2][5] This targeted approach aimed to overcome the limitations of earlier, less selective Bcl-2 family inhibitors, such as the thrombocytopenia observed with dual Bcl-2/Bcl-xL inhibitors.[5] Preclinical studies have demonstrated the potent and selective anti-tumor activity of S55746 in various hematological cancer models.[7] The compound has also been investigated in a Phase 1 clinical trial for patients with relapsed or refractory Non-Hodgkin Lymphoma (NCT02920697).[6][8]

Physicochemical Properties

PropertyValueReference
Chemical Formula C43H42N4O6[9]
Molecular Weight 710.82 g/mol [10]
CAS Number 1448584-12-0[9]
Synonyms BCL201, S-55746, Servier-1[9]

Mechanism of Action

S55746 is a BH3-mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[2] This binding displaces pro-apoptotic proteins, such as Bim, from Bcl-2. The released pro-apoptotic proteins can then activate the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[1][3] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[1][2]

Signaling Pathway of S55746-Induced Apoptosis

BCL2_Inhibition_Pathway cluster_membrane Mitochondrial Membrane cluster_cytoplasm Cytoplasm Bax_Bak BAX / BAK MOMP MOMP Bax_Bak->MOMP Oligomerization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release S55746 S55746 (BCL201) Bcl2 Bcl-2 S55746->Bcl2 Inhibits Bim Bim (pro-apoptotic) Bcl2->Bim Sequesters Bim->Bax_Bak Activates Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c->Caspase9 Activates

Caption: S55746 inhibits Bcl-2, leading to apoptosis.

Preclinical Data

In Vitro Activity

S55746 has demonstrated potent and selective inhibitory activity against Bcl-2 in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of S55746

Assay TypeTargetKi (nM)IC50 (nM)Cell LineReference
Fluorescence PolarizationBcl-21.3--[5][10]
Fluorescence PolarizationBcl-xL>400--[5]
Fluorescence PolarizationMcl-1>1000--[5]
Fluorescence PolarizationBfl-1>1000--[5]
Cell Viability--71.6RS4;11[10]
Cell Viability--1700H146[10]

Table 2: Ex Vivo Apoptosis Induction by S55746 in Primary Patient Samples

Cell TypeTreatment DurationEC50 Range (nM)Reference
Chronic Lymphocytic Leukemia (CLL)4 hours4.4 - 47.2[5]
Mantle Cell Lymphoma (MCL)24 hours2.5 - 110[11]
In Vivo Efficacy

S55746 has shown robust anti-tumor efficacy in preclinical xenograft models of hematological malignancies when administered orally.[7]

Table 3: In Vivo Efficacy of S55746 in Xenograft Models

Tumor ModelCell LineMouse StrainS55746 Dose (mg/kg)Dosing ScheduleOutcomeReference
Acute Lymphoblastic LeukemiaRS4;11SCID25, 50, 100Daily oral gavage for 7 daysSignificant, dose-dependent tumor growth inhibition[12]
Diffuse Large B-cell LymphomaToledoSCID/beige200, 300Oral gavage 5 times a week for 3 weeksSignificant tumor growth inhibition[12][13]

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of S55746 to Bcl-2 family proteins.

Methodology:

  • Plate Preparation: Assays are performed in black-walled, flat-bottomed, low-binding 384-well plates.[5]

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4, and 5% DMSO.[5]

    • Fluorescent Probe: 10 nM Fluorescein-PUMA.[5]

    • Proteins: Final concentrations of 10 nM for MCL-1, BFL-1, and BCL-2, and 20 nM for BCL-XL.[5]

  • Assay Procedure:

    • Add S55746 at various concentrations to the wells.

    • Add the protein and fluorescent probe to the wells.

    • Incubate the plates for 2 hours at room temperature.[5]

  • Data Acquisition: Measure fluorescence polarization on a suitable plate reader with excitation at 528 nm and emission at 640 nm.[5]

Cell Viability Assay

This assay determines the cytotoxic effect of S55746 on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., RS4;11, H146) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of S55746 for 72 hours.[5]

  • Viability Assessment: Determine cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[5]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of S55746 in a mouse model.

Methodology:

  • Cell Implantation: Inoculate female SCID mice subcutaneously with a suspension of cancer cells (e.g., 1 x 10^7 RS4;11 cells or 3 x 10^6 Toledo cells).[12][13]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.[12]

  • Drug Administration: Administer S55746 orally via gavage according to the specified dosing schedule. The vehicle control group receives the formulation without the active compound.[12]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., caspase-3 activity).[12]

Experimental Workflow for Preclinical Evaluation of S55746

S55746_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization Assay (Binding Affinity) Cell_Viability Cell Viability Assays (IC50 Determination) FP_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Cell_Viability->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot for PARP, Caspases) Apoptosis_Assay->Mechanism_Studies Xenograft_Model Xenograft Tumor Models (Efficacy) Mechanism_Studies->Xenograft_Model Proceed to In Vivo PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Xenograft_Model->PK_Studies Toxicity_Studies Toxicology Studies (Platelet Sparing) PK_Studies->Toxicity_Studies

References

The BH3 Mimetic Profile of S55746 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1] As a BH3 mimetic, S55746 mimics the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of Bcl-2 and thereby liberating pro-apoptotic effector proteins such as BAX and BAK.[2] This action restores the mitochondrial pathway of apoptosis in cancer cells that overexpress Bcl-2, a common mechanism of oncogenesis and chemoresistance in various hematological malignancies.[3] This technical guide provides a comprehensive overview of the BH3 mimetic properties of this compound, including its binding affinity and selectivity, cellular activity, and preclinical efficacy. Detailed experimental methodologies and signaling pathway visualizations are presented to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: Selective Bcl-2 Inhibition

This compound functions as a bona fide BH3 mimetic by selectively targeting the BH3-binding groove of the Bcl-2 protein.[3] In many B-cell malignancies, the overexpression of Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK.[2] S55746 competitively displaces these pro-apoptotic proteins from Bcl-2, leading to the activation and oligomerization of BAX/BAK at the mitochondrial outer membrane.[2] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[4]

Signaling Pathway of S55746-Induced Apoptosis

S55746_Mechanism_of_Action cluster_0 Mitochondrial Outer Membrane Bcl2 Bcl-2 BAX_BAK BAX/BAK (Inactive) Bcl2->BAX_BAK Inhibits BIM BIM BIM->Bcl2 Inhibited by BIM->BAX_BAK Activates BAX_BAK_act BAX/BAK (Active) MOMP MOMP BAX_BAK_act->MOMP CytoC Cytochrome c Release MOMP->CytoC S55746 S55746 Hydrochloride S55746->Bcl2 Inhibits Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: S55746 inhibits Bcl-2, leading to BAX/BAK activation and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Binding Affinity of S55746 to Bcl-2 Family Proteins
Target ProteinBinding Affinity (Ki)Binding Affinity (Kd)Selectivity vs. Bcl-2
Bcl-2 1.3 nM[1]3.9 nM[5]-
Bcl-XL 520 nM[6]186 nM[6]~70 to 400-fold[1]
Mcl-1 No significant binding[1]Not Reported-
Bfl-1 (BCL2A1) No significant binding[1]Not Reported-
Table 2: In Vitro Cellular Activity of S55746 in Hematological Cancer Cell Lines
Cell LineCancer TypeIC50 (72h treatment)Bcl-2 Family Dependence
RS4;11 Acute Lymphoblastic Leukemia71.6 nM[1]Bcl-2 dependent
H146 Small Cell Lung Cancer1.7 µM[1]Bcl-XL dependent
Toledo Diffuse Large B-Cell Lymphoma401 nMBcl-2 positive

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on publicly available information and standard laboratory procedures.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki) of S55746 for Bcl-2 family proteins.

Workflow Diagram:

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Bcl-2 family protein - Fluorescent PUMA probe - S55746 dilutions start->prepare_reagents incubate Incubate protein, probe, and S55746 prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Calculate Ki values measure_fp->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization binding assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human Bcl-2, Bcl-XL, Mcl-1, and Bfl-1 proteins are purified.

    • A fluorescently labeled BH3 peptide probe (e.g., Fluorescent-PUMA) is synthesized.

    • This compound is serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a microplate, the recombinant Bcl-2 family protein is incubated with the fluorescent BH3 probe in a suitable assay buffer.

    • Increasing concentrations of S55746 are added to the wells.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Fluorescence polarization is measured using a microplate reader.

    • The decrease in polarization, indicating the displacement of the fluorescent probe by S55746, is plotted against the S55746 concentration.

    • The Ki values are calculated from the IC50 values obtained from the competition binding curves.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the cytotoxic effects of S55746 on cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_s55746 Add serial dilutions of S55746 seed_cells->add_s55746 incubate Incubate for 72 hours add_s55746->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg measure_luminescence Measure luminescence add_ctg->measure_luminescence analyze Calculate IC50 values measure_luminescence->analyze end End analyze->end

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:

  • Cell Culture:

    • Hematological cancer cell lines (e.g., RS4;11, H146, Toledo) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

    • S55746 is serially diluted and added to the wells.

    • The plates are incubated for 72 hours.

  • Data Acquisition and Analysis:

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) is added to each well.

    • The contents are mixed to induce cell lysis.

    • After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a microplate reader.

    • The IC50 values are calculated by plotting the percentage of cell viability against the log of S55746 concentration.

In Vivo Xenograft Models

These models are used to evaluate the anti-tumor efficacy of S55746 in a living organism.

Workflow Diagram:

Xenograft_Workflow start Start implant_cells Subcutaneously implant RS4;11 or Toledo cells into SCID mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer S55746 (oral gavage) or vehicle randomize->treat monitor Monitor tumor volume and animal well-being treat->monitor end_study End study and analyze data monitor->end_study end End end_study->end

Caption: Workflow for in vivo xenograft studies.

Methodology:

  • Animal Models:

    • Female severe combined immunodeficient (SCID) mice are used.

  • Tumor Implantation:

    • RS4;11 or Toledo cells are harvested and injected subcutaneously into the flanks of the mice.

  • Treatment:

    • Once tumors reach a specified volume, mice are randomized into treatment and control groups.

    • S55746 is administered orally via gavage daily or as per the specified schedule. The vehicle control group receives the formulation without the active compound.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and overall health are monitored.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting for apoptosis markers).

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Methodology:

  • Protein Extraction:

    • Cells are treated with S55746 for the desired time.

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein are separated on a polyacrylamide gel by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent and selective BH3 mimetic that specifically inhibits the pro-survival protein Bcl-2.[3] Its mechanism of action involves the direct binding to the BH3 groove of Bcl-2, which in turn unleashes the pro-apoptotic machinery, leading to caspase activation and programmed cell death in Bcl-2-dependent cancer cells.[2] The comprehensive data from in vitro binding and cellular assays, along with preclinical in vivo studies, strongly support the development of S55746 as a promising therapeutic agent for hematological malignancies. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of apoptosis and cancer therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Apoptosis Assay Using S55746 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746 hydrochloride is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a known mechanism for cancer cell survival and resistance to chemotherapy, making it a prime target for therapeutic intervention.[1][3] S55746 acts as a BH3 mimetic, binding to the hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins.[1][2][4] This disruption of protein-protein interactions leads to the activation of the intrinsic apoptosis pathway, characterized by mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[1][2][5]

These application notes provide detailed protocols for assessing the pro-apoptotic activity of this compound in vitro using two standard methods: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and the Caspase-Glo® 3/7 luminescent assay.

Signaling Pathway of this compound-Induced Apoptosis

This compound selectively inhibits BCL-2, which normally sequesters pro-apoptotic proteins like BIM and BID. By binding to BCL-2, S55746 releases these "activator" proteins. The freed activator proteins then bind to and activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][5]

G cluster_0 Mitochondrial Apoptosis Pathway S55746 S55746 HCl BCL2 BCL-2 S55746->BCL2 inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BID) BCL2->Pro_Apoptotic sequesters BAX_BAK BAX / BAK Pro_Apoptotic->BAX_BAK activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP induces CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[8]

G start Start cell_culture Seed and Culture Cells start->cell_culture treatment Treat with S55746 HCl (and controls) cell_culture->treatment harvest Harvest Cells (including supernatant) treatment->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend_binding Resuspend in 1X Binding Buffer wash_pbs->resuspend_binding stain Add Annexin V-FITC and PI resuspend_binding->stain incubate Incubate for 15 min at RT in Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.
  • This compound

  • Cell line of interest (e.g., hematological cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Microcentrifuge tubes

  • Flow cytometer

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight (for adherent cells).

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 10 nM to 10 µM.[10]

    • Include a vehicle control (DMSO) and an untreated control.

    • Treat the cells with the desired concentrations of this compound and controls.

    • Incubate for a predetermined time course (e.g., 6, 12, 24, or 48 hours).

  • Cell Harvesting and Washing:

    • For suspension cells, transfer the cells from each well into separate microcentrifuge tubes.

    • For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then trypsinize the adherent cells. Combine the collected medium and the trypsinized cells.

    • Centrifuge the cells at 300 x g for 5 minutes at room temperature.[10]

    • Carefully aspirate the supernatant.

    • Wash the cells twice with cold PBS by resuspending the cell pellet in 1 mL of PBS and centrifuging at 300 x g for 5 minutes.[10]

  • Annexin V and Propidium Iodide Staining:

    • Prepare 1X Binding Buffer by diluting the 10X Binding Buffer with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately on a flow cytometer.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

    • Acquire data for a sufficient number of events (e.g., 10,000) for each sample.

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic pathway.[11][12] The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[11] The signal is proportional to the amount of caspase activity present.

G start Start cell_culture Seed Cells in a White-Walled 96-Well Plate start->cell_culture treatment Treat with S55746 HCl (and controls) cell_culture->treatment equilibrate_plate Equilibrate Plate to RT treatment->equilibrate_plate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate_plate->add_reagent mix Mix on a Plate Shaker add_reagent->mix incubate Incubate for 30-60 min at RT mix->incubate measure Measure Luminescence incubate->measure end End measure->end

Caption: Workflow for Caspase-Glo® 3/7 assay.
  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Plate shaker

  • Luminometer

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

    • Include wells for a no-cell control (medium only) to determine background luminescence.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a serial dilution of this compound and controls (vehicle, untreated) as described in the Annexin V protocol.

    • Incubate for the desired time period (e.g., 4, 8, 16 hours).

  • Assay Protocol:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12][13]

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[13]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[12][13]

    • Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[14]

    • Incubate the plate at room temperature for 30 minutes to 3 hours. Optimal incubation time may vary depending on the cell type and should be determined empirically.[12]

    • Measure the luminescence of each well using a luminometer.

  • Subtract the average luminescence value of the no-cell control from all experimental wells.

  • Normalize the data by expressing the caspase activity as a fold change relative to the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Apoptosis Induction by this compound in a Hematological Cancer Cell Line (Annexin V/PI Assay)

Treatment Concentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Vehicle Control (DMSO)94.8 ± 1.82.8 ± 0.62.4 ± 0.5
10 nM S55746 HCl85.4 ± 3.510.1 ± 1.24.5 ± 0.8
100 nM S55746 HCl60.1 ± 4.225.6 ± 2.514.3 ± 1.9
1 µM S55746 HCl25.7 ± 3.845.3 ± 3.129.0 ± 2.7
10 µM S55746 HCl5.2 ± 1.530.1 ± 2.964.7 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activation by this compound (Caspase-Glo® 3/7 Assay)

Treatment ConcentrationLuminescence (RLU)Fold Change in Caspase-3/7 Activity (vs. Vehicle)
No-Cell Control150 ± 25N/A
Untreated Control1,250 ± 1500.96
Vehicle Control (DMSO)1,300 ± 1801.00
10 nM S55746 HCl3,500 ± 3002.69
100 nM S55746 HCl15,800 ± 1,20012.15
1 µM S55746 HCl45,200 ± 3,50034.77
10 µM S55746 HCl68,500 ± 5,10052.69

Data are presented as mean ± standard deviation from three independent experiments. RLU = Relative Light Units.

Conclusion

The protocols described provide robust and reproducible methods for quantifying apoptosis induced by the BCL-2 inhibitor this compound. The Annexin V/PI assay offers a detailed analysis of the different stages of cell death, while the Caspase-Glo® 3/7 assay provides a sensitive measure of executioner caspase activation. Together, these assays can effectively characterize the pro-apoptotic efficacy of this compound in various cancer cell models, aiding in drug development and mechanistic studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by S55746 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S55746 hydrochloride, a potent and selective BCL-2 inhibitor, for inducing and quantifying apoptosis in cancer cells using flow cytometry. The protocols outlined below are intended for research purposes and should be adapted based on specific cell types and experimental conditions.

Introduction

This compound is a novel, orally bioavailable small molecule that acts as a BH3-mimetic.[1][2] It selectively binds to the hydrophobic groove of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), displacing pro-apoptotic proteins like BAX and BAK.[1][3] This disruption of the BCL-2/BAX complex leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.[1][3] S55746 exhibits high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1, making it a valuable tool for studying BCL-2-dependent apoptosis and a promising therapeutic candidate in hematological malignancies.[1][4][5] Flow cytometry is a powerful technique to quantify the apoptotic effects of S55746 by identifying key hallmarks of apoptosis, such as the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.

Mechanism of Action: this compound-Induced Apoptosis

This compound functions as a selective BCL-2 inhibitor. In cancer cells overexpressing BCL-2, this protein sequesters pro-apoptotic proteins BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). S55746 competitively binds to the BH3-binding groove of BCL-2, liberating BAX and BAK. The freed BAX and BAK can then oligomerize and form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, ultimately resulting in the execution of apoptosis.

S55746_Mechanism_of_Action cluster_0 Normal State (BCL-2 Overexpression) cluster_1 This compound Treatment BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Sequesters Apoptosis_Blocked Apoptosis Blocked S55746 S55746 HCl BCL2_treated BCL-2 S55746->BCL2_treated Inhibits BAX_BAK_released BAX/BAK (Released) MOMP MOMP BAX_BAK_released->MOMP Induces Caspases Caspase Activation MOMP->Caspases Cytochrome c release Apoptosis_Induced Apoptosis Caspases->Apoptosis_Induced

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated across various hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate its efficacy in inducing cell death and apoptosis.

Cell LineCancer TypeParameterValue (nM)Treatment DurationReference
RS4;11Acute Lymphoblastic LeukemiaIC5071.672 h[4]
RS4;11Acute Lymphoblastic LeukemiaEC50 (Apoptosis)~572 h[1]
Primary CLL CellsChronic Lymphocytic LeukemiaEC50 (Apoptosis)4.4 - 47.24 h[1][6]
Primary MCL CellsMantle Cell LymphomaEC50 (Apoptosis)2.5 - 11024 h[6]
H146Small Cell Lung Cancer (BCL-XL dependent)IC50170072 h[4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Suspension Cancer Cells with this compound

This protocol describes the treatment of suspension cancer cells, such as RS4;11 or primary CLL cells, with this compound to induce apoptosis.

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Suspension cancer cell line (e.g., RS4;11)

  • 96-well or 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Procedure:

  • Cell Seeding: Culture cells to a logarithmic growth phase. Count the cells and adjust the density to 1 x 10^6 cells/mL in complete culture medium. Seed the cells into the wells of a tissue culture plate.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Cell Treatment: Add the desired concentrations of this compound or vehicle control (DMSO) to the cell suspensions. Gently mix the contents of the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 2, 4, 24, or 48 hours). The incubation time should be optimized based on the cell line and experimental goals.

  • Cell Harvesting: After incubation, gently resuspend the cells in each well. Transfer the cell suspension to microcentrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet once with 1 mL of cold PBS. Repeat the centrifugation and aspiration steps.

  • Proceed to Apoptosis Analysis: The washed cell pellets are now ready for apoptosis analysis using flow cytometry as described in Protocol 2.

experimental_workflow start Start: Log-phase Cancer Cells seed Seed Cells in Culture Plate start->seed prepare_S55746 Prepare S55746 HCl Dilutions treat Treat Cells with S55746 HCl (and Vehicle Control) seed->treat prepare_S55746->treat incubate Incubate (e.g., 2-48h, 37°C, 5% CO2) treat->incubate harvest Harvest and Wash Cells incubate->harvest flow_cytometry Apoptosis Analysis by Flow Cytometry (Annexin V / PI Staining) harvest->flow_cytometry

Caption: Experimental workflow for S55746 HCl treatment.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the staining of this compound-treated cells with Annexin V-FITC and Propidium Iodide (PI) for the quantification of apoptosis by flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Materials:

  • Treated and washed cell pellets (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Resuspend Cells: Gently resuspend the washed cell pellet from Protocol 1 in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer with appropriate compensation settings for FITC and PI to minimize spectral overlap.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the quadrants for analysis.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-left quadrant (Annexin V- / PI-): Live, viable cells.

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies).

The percentage of cells in the lower-right and upper-right quadrants represents the total apoptotic cell population induced by this compound treatment.

Troubleshooting and Considerations

  • High Background Staining: Ensure cells are washed thoroughly to remove any residual medium components that may interfere with staining. Optimize the concentration of Annexin V and PI.

  • Low Apoptotic Signal: The concentration of this compound or the incubation time may need to be optimized for the specific cell line being used.

  • Cell Clumping: Handle cells gently during washing and staining procedures to prevent clumping. Cell strainers can be used before analysis if necessary.

  • Adherent Cells: For adherent cell lines, both the floating cells in the supernatant and the attached cells (harvested by trypsinization) should be collected and pooled before staining to ensure all apoptotic cells are included in the analysis.[7]

By following these detailed application notes and protocols, researchers can effectively utilize this compound to study BCL-2-mediated apoptosis and accurately quantify its effects using flow cytometry.

References

Application Note: Quantifying Apoptosis in S55746 Hydrochloride-Treated Cells using Annexin V and Propidium Iodide Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

S55746 hydrochloride (also known as BCL201) is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] Overexpression of BCL-2 is a known mechanism that allows cancer cells to evade programmed cell death (apoptosis), contributing to oncogenesis and chemoresistance.[3][4] S55746, a BH3-mimetic, restores the apoptotic pathway by binding to BCL-2, thereby inducing cell death in BCL-2-dependent cancer cells, particularly in hematological malignancies.[3][5] A reliable method for quantifying the apoptotic effects of compounds like S55746 is essential for its preclinical and clinical evaluation. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a widely used and robust technique for this purpose. This document provides a detailed protocol for treating cells with this compound and subsequently analyzing the induction of apoptosis using Annexin V/PI staining.

Mechanism of Action: S55746-Induced Apoptosis

S55746 selectively binds to the hydrophobic groove of the BCL-2 protein.[3][6] In cancer cells dependent on BCL-2, this anti-apoptotic protein sequesters pro-apoptotic proteins (like BIM, BAX, and BAK), preventing them from initiating cell death.[7][8][9] By occupying this groove, S55746 displaces these pro-apoptotic effectors.[9][10] The released BAX and BAK proteins then oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[4][10] This event triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[3][4][7] This process is characterized by hallmarks such as phosphatidylserine (B164497) (PS) externalization, which is detected by Annexin V.[3][11]

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway S55746 S55746 HCl BCL2 BCL-2 (Anti-apoptotic) S55746->BCL2 inhibits BAX_BAK BAX / BAK (Pro-apoptotic) BCL2->BAX_BAK inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP induces Caspase Caspase Activation (Caspase-9, Caspase-3) MOMP->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: this compound mechanism of action in inducing apoptosis.

Data on this compound Efficacy

S55746 has demonstrated potent activity in various BCL-2-dependent hematological cancer cell lines and primary patient samples. The following tables summarize key quantitative data from published studies.

Table 1: Apoptosis Induction (EC₅₀) in Primary Patient Samples EC₅₀ represents the concentration required to induce apoptosis in 50% of the cell population.

Cell TypeTreatment DurationEC₅₀ Range (nM)Reference
Chronic Lymphocytic Leukemia (CLL)4 hours4.4 - 47.2[3]
Mantle Cell Lymphoma (MCL)24 hours2.5 - 110[12]

Table 2: Inhibition of Cell Viability (IC₅₀) in Hematological Cancer Cell Lines IC₅₀ represents the concentration required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeTreatment DurationIC₅₀ (nM)Reference
RS4;11Acute Lymphoblastic Leukemia72 hours71.6[2][13]
ToledoDiffuse Large B-Cell Lymphoma72 hours110[12]
SU-DHL-4Diffuse Large B-Cell Lymphoma72 hours120[12]
Granta-519Mantle Cell Lymphoma72 hours130[12]

Experimental Protocol: Annexin V and PI Staining

This protocol outlines the steps for treating a chosen cell line (e.g., RS4;11) with this compound and analyzing apoptosis by flow cytometry.

G cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture (e.g., RS4;11 cells) B 2. S55746 HCl Treatment (Dose-response & time-course) A->B C 3. Cell Harvesting (Collect suspension cells or dissociate adherent cells) B->C D 4. Cell Washing (Wash with cold PBS) C->D E 5. Staining (Resuspend in 1X Binding Buffer. Add Annexin V-FITC & PI) D->E F 6. Incubation (15-20 min at room temp, dark) E->F G 7. Flow Cytometry Analysis (Analyze within 1 hour) F->G

Caption: Workflow for Annexin V/PI staining of S55746-treated cells.
Materials

  • This compound (or BCL201)

  • Appropriate cancer cell line (e.g., BCL-2-dependent hematological cell lines like RS4;11)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile and cold

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 10X Binding Buffer (typically 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • Propidium Iodide (PI) staining solution

  • Deionized water

  • Flow cytometry tubes (5 mL)

  • Micropipettes and sterile tips

  • Centrifuge

  • Flow cytometer

Methodology

1. Cell Preparation and Treatment a. Culture cells under standard conditions to ensure they are in the logarithmic growth phase and have high viability (>95%). b. Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density of 1-5 x 10⁵ cells/mL. c. Prepare a stock solution of this compound in DMSO. Further dilute the compound in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1 µM). d. Treat the cells with varying concentrations of this compound. Include a vehicle-only control (DMSO) and an untreated control. e. Incubate the cells for a predetermined period (e.g., 2, 4, 24, or 48 hours) under standard culture conditions.

2. Cell Harvesting and Washing a. Suspension cells: Transfer the cells from each well into labeled centrifuge tubes. b. Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to maintain cell membrane integrity. Avoid using trypsin if possible, as it can damage the membrane. c. Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.[14] d. Carefully aspirate the supernatant without disturbing the cell pellet. e. Wash the cells by resuspending the pellet in 1 mL of cold, sterile PBS, then repeat the centrifugation step.[14]

3. Annexin V and PI Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Keep it on ice. b. After the final wash, carefully remove the PBS supernatant. c. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15][16] d. Add 5 µL of Annexin V-FITC to the cell suspension.[16] e. Gently vortex or tap the tube to mix. f. Add 5-10 µL of PI staining solution (final concentration typically 0.5-1 µg/mL).[17] g. Incubate the tubes for 15-20 minutes at room temperature in the dark.[17]

4. Flow Cytometry Analysis a. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[15] b. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[15] c. Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates. d. For analysis, excite the cells using a 488 nm laser. Collect FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).[17]

Interpretation of Results

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells, where phosphatidylserine has translocated to the outer membrane, but the membrane remains intact.[14]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, where the cell membrane has lost its integrity, allowing PI to enter and stain the nucleus.[14]

  • Upper-Left (Annexin V- / PI+): Necrotic cells that have died without undergoing apoptosis.

Treatment with an effective dose of this compound is expected to cause a significant shift in the cell population from the lower-left quadrant (Live) to the lower-right (Early Apoptosis) and subsequently to the upper-right (Late Apoptosis) quadrant over time.

References

Application Notes and Protocols for Caspase-3 Activation Assay with S55746 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746 hydrochloride, also known as BCL201, is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a known mechanism that contributes to tumorigenesis and chemoresistance in various cancers, particularly hematological malignancies.[1][2] S55746 binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1] This inhibition leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the subsequent activation of executioner caspases, most notably caspase-3.[1][3] The activation of caspase-3 is a critical event in apoptosis, responsible for the cleavage of numerous cellular substrates, ultimately leading to cell death.[1][2][4]

These application notes provide a detailed protocol for measuring caspase-3 activation in cancer cells following treatment with this compound, utilizing a colorimetric assay. This assay serves as a robust method to quantify the pro-apoptotic efficacy of S55746 and similar BCL-2 inhibitors.

Signaling Pathway of this compound-Induced Apoptosis

This compound acts as a BH3 mimetic, disrupting the interaction between BCL-2 and pro-apoptotic BAX/BAK proteins. This leads to the activation of the mitochondrial apoptotic pathway, culminating in the activation of caspase-3 and subsequent cell death.

S55746_Signaling_Pathway S55746 This compound BCL2 BCL-2 S55746->BCL2 Inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves & Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Caspase3_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_assay Caspase-3 Assay cluster_analysis Data Analysis Seed_Cells Seed Cells Treat_S55746 Treat with S55746 HCl Seed_Cells->Treat_S55746 Harvest_Cells Harvest & Wash Cells Treat_S55746->Harvest_Cells Lyse_Cells Lyse Cells on Ice Harvest_Cells->Lyse_Cells Centrifuge_Lysate Centrifuge & Collect Supernatant Lyse_Cells->Centrifuge_Lysate Protein_Quant Quantify Protein Centrifuge_Lysate->Protein_Quant Load_Lysate Load Lysate into 96-well Plate Protein_Quant->Load_Lysate Add_Reagents Add Reaction Buffer & Substrate Load_Lysate->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Read_Absorbance Read Absorbance at 405 nm Incubate->Read_Absorbance Calculate_Fold_Change Calculate Fold Change in Activity Read_Absorbance->Calculate_Fold_Change

References

Application Notes and Protocols for S55746 Hydrochloride Sensitivity Studies in the RS4;11 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the sensitivity of the RS4;11 human B-cell precursor leukemia cell line to S55746 hydrochloride, a potent and selective BCL-2 inhibitor. The protocols detailed below are designed to be robust and adaptable for assessing the in vitro efficacy of S55746 and elucidating its mechanism of action.

Introduction

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of several hematological malignancies, including acute lymphoblastic leukemia (ALL). The RS4;11 cell line, established from the bone marrow of a patient with ALL, is characterized by high expression of BCL-2 and is dependent on it for survival.[1] This makes it an excellent model system for evaluating the efficacy of BCL-2 inhibitors.

This compound is a novel, orally bioavailable small molecule that selectively and potently inhibits BCL-2.[2] It occupies the hydrophobic groove of the BCL-2 protein, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins like BAX.[1] This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death. Studies have shown that S55746 induces potent, BAX-dependent apoptosis in RS4;11 cells.[1]

These notes provide detailed protocols for key experiments to characterize the sensitivity of RS4;11 cells to this compound, including cell viability, apoptosis, and cell cycle analysis, as well as western blotting for key protein markers.

Data Presentation

The following tables summarize quantitative data from representative studies on the effect of S55746 on the RS4;11 cell line.

Table 1: In Vitro Cytotoxicity of S55746 in RS4;11 Cells

CompoundCell LineAssay DurationIC50 (nM)Reference
S55746RS4;1172 hours71.6
ABT-199 (Venetoclax)RS4;1172 hoursNot specified in snippet
ABT-263 (Navitoclax)RS4;1172 hours41.5

Table 2: Effect of S55746 on Apoptosis Induction in RS4;11 Cells

TreatmentConcentrationDurationApoptotic Cells (%)MethodReference
S55746Various2 hoursDose-dependent increaseAnnexin V-FITC/PI Staining
S5574625 and 100 mg/kg (in vivo)Not specifiedSignificant increase in caspase-3 activityCaspase-3 Activity Assay

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of S55746 in RS4;11 cells.

S55746_Mechanism_of_Action This compound Mechanism of Action in RS4;11 Cells cluster_cell RS4;11 Cell S55746 S55746 HCl BCL2 BCL-2 S55746->BCL2 Inhibits BAX BAX BCL2->BAX Sequesters Mitochondrion Mitochondrion BAX->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: S55746 inhibits BCL-2, leading to BAX activation and apoptosis.

Experimental Protocols

RS4;11 Cell Culture

Materials:

  • RS4;11 cell line (e.g., ATCC® CRL-1873™)

  • RPMI-1640 Medium (e.g., ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[3]

  • Thaw a cryopreserved vial of RS4;11 cells rapidly in a 37°C water bath.[3]

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 5-7 minutes.[3]

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[3]

  • For subculturing, centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a density of 1 x 10^5 viable cells/mL.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • RS4;11 cells

  • This compound

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed RS4;11 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add the desired concentrations of S55746 to the wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest S55746 concentration).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well.[4]

  • Incubate for 2-4 hours at 37°C.[4]

  • Since RS4;11 are suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • RS4;11 cells treated with S55746

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat RS4;11 cells with S55746 as described for the viability assay for the desired duration (e.g., 2 hours).

  • Harvest the cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • RS4;11 cells treated with S55746

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat RS4;11 cells with S55746 for the desired time.

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as BCL-2, BAX, and cleaved PARP.

Materials:

  • RS4;11 cells treated with S55746

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-cleaved PARP, anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat RS4;11 cells with S55746 and harvest by centrifugation.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram outlines the general workflow for studying the sensitivity of RS4;11 cells to this compound.

Experimental_Workflow Experimental Workflow for S55746 Sensitivity Studies in RS4;11 Cells cluster_workflow Workflow Start Start: RS4;11 Cell Culture Treatment Treat cells with S55746 HCl (Dose-response and time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (BCL-2, BAX, Cleaved PARP) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for S55746 sensitivity studies in RS4;11 cells.

References

Application Notes and Protocols for S55746 Hydrochloride Treatment of Primary Chronic Lymphocytic Leukemia (CLL) Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746 hydrochloride, also known as BCL201, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a key survival mechanism for Chronic Lymphocytic Leukemia (CLL) cells, making it a prime therapeutic target.[1][4] S55746 binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK, thereby triggering the intrinsic pathway of apoptosis.[1][2][5] Preclinical studies have demonstrated that S55746 induces rapid and potent apoptosis in primary CLL patient samples at low nanomolar concentrations.[1][3][4][6]

These application notes provide detailed protocols for the ex vivo treatment of primary CLL patient samples with this compound, including methods for cell isolation, assessment of apoptosis by flow cytometry, and confirmation of the apoptotic pathway via western blotting.

Data Presentation

This compound Activity in Primary CLL Cells

The efficacy of S55746 was evaluated in primary CLL cells isolated from seven patients.[1][4] The cells were treated with increasing concentrations of S55746 for 4 hours, after which apoptosis was assessed.

Patient IDEC50 (nM)
14.4
28.7
310.2
415.6
523.1
635.8
747.2
Table 1: Summary of this compound EC50 values in primary CLL patient samples after 4 hours of treatment. Data compiled from published studies.[1][4]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway for S55746-induced apoptosis in CLL cells.

S55746_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX/BAK CytoC Cytochrome c BAX_BAK->CytoC Release Caspase9 Pro-Caspase-9 CytoC->Caspase9 Activates S55746 S55746 HCl BCL2 BCL-2 S55746->BCL2 Inhibits BCL2->BAX_BAK Inhibits ActiveCaspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Activates ActiveCaspase3 Active Caspase-3 PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes CleavedPARP Cleaved PARP

Caption: S55746 inhibits BCL-2, leading to apoptosis.

Experimental Workflow

This diagram outlines the general workflow for treating primary CLL samples with S55746 and subsequent analysis.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Treatment Treatment cluster_Analysis Analysis PatientSample Peripheral Blood from CLL Patient IsolateCLL Isolate Primary CLL Cells (Density Gradient Centrifugation) PatientSample->IsolateCLL Treatment Treat Cells with S55746 HCl (e.g., 4 hours) IsolateCLL->Treatment ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Caspase-3, PARP Cleavage) Treatment->WesternBlot

Caption: Workflow for S55746 treatment of CLL cells.

Experimental Protocols

Isolation of Primary CLL Cells from Peripheral Blood

This protocol is adapted from standard lymphocyte separation methods.[1]

Materials:

  • Whole blood from CLL patients collected in heparinized tubes.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Ficoll-Paque PLUS or other density gradient medium.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 15 mL or 50 mL conical centrifuge tubes.

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque in a 15 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers should be visible. Carefully aspirate the upper layer (plasma) and transfer the Buffy coat (containing mononuclear cells) to a new conical tube.

  • Wash the isolated cells by adding PBS to a total volume of 10-15 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

  • Resuspend the cells at the desired concentration for subsequent experiments.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is for the quantitative assessment of apoptosis by flow cytometry.[2][4][6][7]

Materials:

  • Isolated primary CLL cells.

  • This compound stock solution (dissolved in DMSO).

  • Complete RPMI-1640 medium.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Seed approximately 1 x 10^6 CLL cells per well in a multi-well plate.

  • Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control.

  • Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, harvest the cells and transfer them to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS, then centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Caspase and PARP Cleavage

This protocol is to confirm the induction of the intrinsic apoptotic pathway.[1][4]

Materials:

  • Isolated primary CLL cells treated with this compound as described above.

  • RIPA buffer or other suitable lysis buffer supplemented with protease inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-cleaved Caspase-3

    • Rabbit anti-Caspase-3

    • Rabbit anti-cleaved PARP

    • Rabbit anti-PARP

    • Mouse anti-β-actin or anti-Tubulin (as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Imaging system for chemiluminescence detection.

Procedure:

  • After treatment, harvest approximately 2-5 x 10^6 CLL cells per condition.

  • Wash the cells with cold PBS and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system. The appearance of cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[8]

References

Application Notes and Protocols for S55746 Hydrochloride Efficacy in an In Vivo Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746 hydrochloride is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3][4] Overexpression of BCL-2 is a well-established mechanism of oncogenesis and chemoresistance in various hematological malignancies.[1] S55746 acts as a BH3-mimetic, occupying the hydrophobic groove of BCL-2, thereby preventing its sequestration of pro-apoptotic proteins like BAX and BAK.[1][4] This leads to the activation of the mitochondrial apoptotic cascade, including caspase-3 activation and PARP cleavage, ultimately resulting in cancer cell death.[1][3][4] Preclinical studies have demonstrated the robust anti-tumor efficacy of orally administered S55746 in hematological xenograft models with no significant weight loss or behavioral changes in the animals.[1][2][4]

These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a subcutaneous xenograft mouse model.

Signaling Pathway of this compound

S55746_Mechanism_of_Action This compound Mechanism of Action cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome S55746 S55746 HCl S55746->BCL2 Inhibits Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental Protocols

Cell Culture and Preparation

Cell Lines:

  • RS4;11: Human acute lymphoblastic leukemia cell line with high BCL-2 expression.

  • Toledo: Human diffuse large B-cell lymphoma cell line.

Culture Conditions:

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain logarithmic growth phase.

  • Prior to injection, harvest cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS at the desired concentration. Perform a cell count and assess viability using a trypan blue exclusion assay.

In Vivo Xenograft Mouse Model

Animal Strain:

  • Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.

Experimental Workflow:

Xenograft_Workflow Xenograft Efficacy Study Workflow start Start cell_injection Subcutaneous Cell Injection (e.g., 1x10^7 RS4;11 cells) start->cell_injection tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer S55746 HCl (Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis finish End analysis->finish

Caption: Workflow for the in vivo xenograft mouse model study.

Protocol:

  • Cell Implantation:

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 1 x 10^7 RS4;11 cells or 3 x 10^6 Toledo cells suspended in 100-200 µL of PBS (or a 1:1 mixture of PBS and Matrigel) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Measurement:

    • Allow tumors to grow until they reach a palpable size (approximately 100-200 mm³).

    • Measure tumor dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

    • This compound Formulation: Prepare a fresh formulation of this compound daily in a vehicle of PEG300/EtOH/water (40/10/50).[5]

    • Administer this compound or vehicle control via oral gavage at the desired doses (e.g., 25, 50, 100 mg/kg) and schedule (e.g., daily for 7 consecutive days). The volume should not exceed 0.10 ml/10 grams of body weight.

  • Monitoring:

    • Monitor tumor growth and the body weight of the mice twice weekly.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Tissue Collection:

    • The experimental endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.

    • Euthanize mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., caspase-3 activity assay) and the remainder fixed in formalin for immunohistochemistry.

Pharmacodynamic Analysis: Caspase-3 Activity Assay

Protocol:

  • Tissue Homogenization:

    • Homogenize a portion of the snap-frozen tumor tissue in a chilled lysis buffer on ice.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement:

    • Use a commercially available colorimetric or fluorometric caspase-3 assay kit.

    • Add a standardized amount of protein lysate (e.g., 50-100 µg) to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the fold increase in caspase-3 activity relative to the vehicle-treated control group.

Data Presentation

Table 1: In Vivo Efficacy of this compound in the RS4;11 Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (T/C%) at Day 17Complete Regressions
Vehicle ControlDaily for 7 days-0/8
S55746 (25 mg/kg)Daily for 7 days67.10/8
S55746 (50 mg/kg)Daily for 7 days16.32/8
S55746 (100 mg/kg)Daily for 7 days-93.88/8

T/C% (Treatment/Control) is a measure of tumor growth inhibition. A negative value indicates tumor regression.[1]

Table 2: In Vivo Efficacy of this compound in the Toledo Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (T/C%) at Day 21
Vehicle Control5 days/week for 3 weeks-
S55746 (200 mg/kg)5 days/week for 3 weeks13
S55746 (300 mg/kg)5 days/week for 3 weeks2

Data adapted from preclinical studies.[1]

Table 3: Pharmacodynamic Effect of this compound in the RS4;11 Xenograft Model
Treatment Group (Single Dose)Caspase-3 Activity Fold Increase (16h post-dose)
Vehicle Control1
S55746 (25 mg/kg)~11
S55746 (100 mg/kg)~28

Data represents the fold increase in caspase-3 activity compared to the vehicle-treated group.[1]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of the BCL-2 inhibitor this compound. The use of subcutaneous xenograft models with relevant hematological cancer cell lines, coupled with robust pharmacodynamic readouts such as caspase-3 activity, allows for a thorough preclinical assessment of this promising anti-cancer agent. The provided data tables from previous studies serve as a benchmark for expected outcomes and aid in the design of future experiments.

References

Application Notes and Protocols for Oral Administration of S55746 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the preclinical evaluation of S55746 hydrochloride, a potent and selective BCL-2 inhibitor, when administered orally in animal models of hematological cancers. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as BCL201) is an orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4][5][6] Overexpression of BCL-2 is a key mechanism for cancer cell survival and resistance to therapy in various hematological malignancies.[2][3][6][7] S55746 binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and thereby inducing apoptosis.[1][2][3] Animal studies have demonstrated its robust anti-tumor efficacy with a favorable safety profile.[2][3][6][8]

Mechanism of Action

S55746 is a BH3-mimetic that selectively targets BCL-2 with high affinity (Ki = 1.3 nM).[1][4][5] It has significantly lower affinity for other BCL-2 family members like BCL-XL and does not bind to MCL-1 or BFL-1.[1][2][3] This selectivity contributes to its safety profile, particularly the lack of significant thrombocytopenia, which can be a side effect of less selective BCL-2 inhibitors.[2] By inhibiting BCL-2, S55746 allows for the activation of the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death in BCL-2-dependent cancer cells.[1][2][3][8]

cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibition Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome S55746 This compound (Oral Administration) S55746->BCL2 Inhibition Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound Mechanism of Action.

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from in vivo animal studies investigating the oral administration of this compound.

Table 1: In Vivo Efficacy of Orally Administered S55746 in Xenograft Models
Animal ModelCell LineDosing RegimenDurationKey FindingsReference
SCID MiceRS4;11 (Acute Lymphoblastic Leukemia)25, 50, 100 mg/kg, p.o. daily7 daysDose-dependent and significant tumor growth inhibition.[2]
SCID/beige MiceRS4;11 (Acute Lymphoblastic Leukemia)20, 50, 100 mg/kg, p.o. daily7 daysTime- and dose-dependent significant anti-tumor activity.[4][5]
SCID MiceToledo (Diffuse Large B-Cell Lymphoma)200, 300 mg/kg, p.o. 5 times/week3 weeksSignificant tumor growth inhibition (13% and 2% T/C, respectively).[2][9]
Table 2: In Vivo Pharmacodynamic Effects of Orally Administered S55746
Animal ModelCell LineDosing RegimenTimepointPharmacodynamic MarkerResultReference
SCID MiceRS4;1125 mg/kg, single oral gavage16 hours post-doseCaspase-3 Activity~11-fold increase vs. vehicle[2]
SCID MiceRS4;11100 mg/kg, single oral gavage16 hours post-doseCaspase-3 Activity~28-fold increase vs. vehicle[2][9]
SCID/beige MiceRS4;1125 and 100 mg/kg, single oral gavage16 hours post-dosePlatelet CountsNo significant decrease[2][4][5]

Experimental Protocols

The following are detailed protocols for key in vivo experiments based on published studies.

Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a xenograft model of hematological cancer.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., a mixture of DMSO, PEG300, Tween80, and ddH2O)[1]

  • Female SCID or SCID/beige mice (6-8 weeks old)

  • RS4;11 or Toledo human leukemia/lymphoma cells

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Oral gavage needles

Protocol:

  • Cell Culture: Culture RS4;11 or Toledo cells according to standard protocols.

  • Tumor Implantation: Subcutaneously inoculate 1 x 106 to 1 x 107 cells (resuspended in saline or a mix with Matrigel) into the flank of each mouse.[2]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2). When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups (n=8-10 mice per group).[2]

  • Drug Preparation and Administration: Prepare a suspension of this compound in the vehicle at the desired concentrations. Administer the designated dose (e.g., 25, 50, 100, 200, or 300 mg/kg) via oral gavage daily or as specified in the study design.[2][4][5] The vehicle alone is administered to the control group.

  • Monitoring: Monitor tumor volume, body weight, and the general health of the animals daily or as required.[2]

  • Endpoint: Continue treatment for the specified duration (e.g., 7 days or 3 weeks). At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[2]

In Vivo Caspase-3 Activity Assay

Objective: To assess the induction of apoptosis in tumor tissue following oral administration of this compound.

Materials:

  • Tumor-bearing mice from the efficacy study

  • This compound

  • Lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • Protein quantification assay kit (e.g., BCA)

  • Microplate reader

Protocol:

  • Dosing: Administer a single oral dose of this compound or vehicle to tumor-bearing mice.[2]

  • Tissue Collection: At a specified time point post-dosing (e.g., 16 hours), euthanize the mice and excise the tumors.[2]

  • Lysate Preparation: Homogenize the tumor tissue in lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay.

  • Caspase-3 Assay: Perform the caspase-3 activity assay according to the manufacturer's instructions. Briefly, incubate a standardized amount of protein from each lysate with the caspase-3 substrate.

  • Data Analysis: Measure the colorimetric or fluorometric signal using a microplate reader. Normalize the caspase-3 activity to the total protein concentration. Express the results as a fold change relative to the vehicle-treated control group.[2]

Visualizations

Start Start: Animal Acclimatization Cell_Culture Cell Line Culture (e.g., RS4;11, Toledo) Start->Cell_Culture Implantation Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of S55746 or Vehicle Randomization->Dosing Monitoring Daily Monitoring: Tumor Volume, Body Weight, Health Dosing->Monitoring Monitoring->Dosing Daily Treatment Cycle Endpoint Study Endpoint: Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, etc. Endpoint->Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

The oral administration of this compound has demonstrated significant and dose-dependent anti-tumor activity in preclinical animal models of hematological malignancies.[2][4][5] Its selective BCL-2 inhibition leads to the induction of apoptosis in tumor cells without causing significant toxicity, such as weight loss or thrombocytopenia, at effective doses.[2][6] These findings support the continued investigation of this compound as a promising therapeutic agent for BCL-2-dependent cancers.

References

Application Notes: Co-immunoprecipitation to Demonstrate S55746 Hydrochloride-Mediated Disruption of the BCL-2/BAX Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Escape from apoptosis is a key hallmark of cancer.[1][2][3] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[2][3] Anti-apoptotic proteins, such as BCL-2, promote cell survival by sequestering pro-apoptotic proteins like BAX.[1] Overexpression of BCL-2 is a common feature in various hematological malignancies, making it an attractive therapeutic target.[1][2][3] S55746 hydrochloride (also known as BCL201) is a potent and selective small molecule inhibitor of BCL-2.[1][4][5] It occupies the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and thereby inducing apoptosis.[1][2] This document provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to demonstrate the efficacy of this compound in disrupting the BCL-2/BAX protein-protein interaction in a cellular context.

Principle

Co-immunoprecipitation is a powerful technique to study protein-protein interactions in vivo. An antibody targeting a specific protein of interest (the "bait," in this case, BCL-2) is used to pull down the entire protein complex from a cell lysate. The presence of interacting proteins (the "prey," in this case, BAX) is then detected by immunoblotting. By treating cells with this compound prior to lysis, a dose-dependent decrease in the amount of BAX co-immunoprecipitated with BCL-2 can be observed, providing direct evidence of the compound's disruptive effect on the BCL-2/BAX complex.[1][6]

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound.

ParameterValueCell LineReference
BCL-2 Ki1.3 nM-[4][5]
BCL-2 Kd3.9 nM-[4][5]
RS4;11 IC50 (72h)71.6 nMRS4;11[1][4]
H146 IC50 (72h)1.7 µMH146[6]

Signaling Pathway and Drug Mechanism

The following diagram illustrates the role of BCL-2 in inhibiting apoptosis and the mechanism by which this compound disrupts this process.

BCL2_Pathway cluster_0 Normal Cell Survival cluster_1 This compound Action BCL2 BCL-2 BAX BAX BCL2->BAX Sequesters Apoptosis_inhibited Apoptosis Inhibited BAX->Apoptosis_inhibited S55746 S55746 Hydrochloride BCL2_disrupted BCL-2 S55746->BCL2_disrupted Binds & Inhibits BAX_released BAX (Released) BCL2_disrupted->BAX_released Interaction Disrupted Apoptosis_induced Apoptosis Induced BAX_released->Apoptosis_induced

Caption: BCL-2 pathway and this compound mechanism of action.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RS4;11 (a human B-cell precursor leukemia cell line with high BCL-2 expression) is recommended.[1][6]

  • Culture Conditions: Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at an appropriate density. Allow cells to adhere and grow for 24 hours. Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1 µM) for a specified time (e.g., 2-4 hours).[4] A DMSO control should be included.

Co-immunoprecipitation Workflow

CoIP_Workflow start Start: Treated Cells cell_lysis 1. Cell Lysis (CHAPS Lysis Buffer) start->cell_lysis pre_clearing 2. Pre-clearing Lysate (Protein A/G Agarose) cell_lysis->pre_clearing immunoprecipitation 3. Immunoprecipitation (Anti-BCL-2 Antibody) pre_clearing->immunoprecipitation wash 4. Wash Beads immunoprecipitation->wash elution 5. Elution of Protein Complex wash->elution sds_page 6. SDS-PAGE elution->sds_page western_blot 7. Western Blot (Anti-BAX & Anti-BCL-2 Antibodies) sds_page->western_blot end End: Data Analysis western_blot->end

Caption: Co-immunoprecipitation experimental workflow.

Detailed Methodology

Materials:

  • CHAPS Lysis Buffer: 10 mM HEPES (pH 7.4), 142.4 mM KCl, 5 mM MgCl2, 0.5 mM EGTA, 2% CHAPS, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.[7]

  • Wash Buffer: Lysis buffer with a lower concentration of CHAPS (e.g., 0.5%).

  • Elution Buffer: 2x Laemmli sample buffer.

  • Anti-BCL-2 antibody (for immunoprecipitation and western blotting).

  • Anti-BAX antibody (for western blotting).

  • Protein A/G agarose (B213101) beads.

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescence substrate.

Procedure:

  • Cell Lysis:

    • Following treatment, harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a fresh pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate:

    • To an equal amount of protein from each sample, add Protein A/G agarose beads.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-BCL-2 antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BAX overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • To confirm equal immunoprecipitation of BCL-2, the membrane can be stripped and re-probed with an anti-BCL-2 antibody. It is also crucial to run an input control (a small fraction of the cell lysate before immunoprecipitation) to verify the presence of both BCL-2 and BAX in all samples.

Expected Results

The western blot analysis of the immunoprecipitated samples should show a distinct band for BAX in the lane corresponding to the untreated (DMSO) control, indicating a baseline interaction between BCL-2 and BAX. In the lanes corresponding to cells treated with this compound, a concentration-dependent decrease in the intensity of the BAX band is expected.[1][6] The intensity of the BCL-2 band in the immunoprecipitated samples should remain relatively constant across all lanes, confirming that the observed decrease in BAX is due to the disruption of the protein-protein interaction and not due to a failure in the immunoprecipitation of BCL-2. The input controls should show consistent levels of BCL-2 and BAX across all treatment groups.

Conclusion

This co-immunoprecipitation protocol provides a robust method for demonstrating the mechanism of action of this compound in disrupting the critical BCL-2/BAX protein-protein interaction. The successful execution of this experiment will provide compelling evidence for the on-target activity of this BCL-2 inhibitor, a crucial step in its preclinical evaluation.

References

Application Notes and Protocols: Experimental Design for S55746 Hydrochloride in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746 hydrochloride is a novel, orally bioavailable, and highly selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a well-established mechanism of oncogenesis and chemoresistance in various hematological malignancies.[3][4][5] S55746 binds with high affinity to the hydrophobic groove of BCL-2, thereby displacing pro-apoptotic proteins and initiating a BAX/BAK-dependent apoptosis.[1][4] A key feature of S55746 is its poor affinity for BCL-XL and MCL-1, which is expected to result in a more favorable safety profile, particularly regarding thrombocytopenia, a common side effect of less selective BCL-2 inhibitors.[3][1][2] Preclinical studies have demonstrated robust anti-tumor efficacy of S55746 as a single agent in various hematological cancer models.[3][4][5]

This document outlines a detailed experimental design for evaluating the therapeutic potential of this compound in combination with other anti-cancer agents. The primary goal of combination therapy is to enhance efficacy, overcome potential resistance mechanisms, and improve patient outcomes. A common mechanism of resistance to BCL-2 inhibition involves the upregulation of other anti-apoptotic proteins, such as MCL-1.[6][7][8][9] Therefore, a rational approach is to combine S55746 with an MCL-1 inhibitor. These protocols provide a framework for in vitro and in vivo studies to assess the synergistic potential of such a combination.

Signaling Pathway

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members dictates cell fate. In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like BCL-2. S55746 selectively inhibits BCL-2, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX/BAK BAX/BAK MOMP MOMP BAX/BAK->MOMP Oligomerization Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation MOMP->Cytochrome c Release Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins (e.g., BIM) BH3-only proteins (e.g., BIM) Apoptotic Stimuli->BH3-only proteins (e.g., BIM) BH3-only proteins (e.g., BIM)->BAX/BAK BCL-2 BCL-2 BH3-only proteins (e.g., BIM)->BCL-2 MCL-1 MCL-1 BH3-only proteins (e.g., BIM)->MCL-1 BCL-2->BAX/BAK Inhibition MCL-1->BAX/BAK Inhibition S55746 S55746 S55746->BCL-2 Inhibition MCL-1i MCL-1 Inhibitor MCL-1i->MCL-1 Inhibition Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: BCL-2 Family Signaling Pathway and Drug Targets.

In Vitro Experimental Design

The initial evaluation of the combination therapy will be performed in vitro using relevant cancer cell lines. This will involve assessing cell viability, apoptosis induction, and quantifying the nature of the drug interaction (synergy, additivity, or antagonism).

Experimental Workflow

Figure 2: In Vitro Combination Therapy Experimental Workflow.
Protocols

This assay determines the number of viable cells in culture based on the quantification of ATP.[10][11][12][13]

Materials:

  • Cancer cell lines (e.g., RS4;11, Toledo)

  • Cell culture medium and supplements

  • This compound

  • MCL-1 inhibitor

  • DMSO (vehicle control)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a pre-determined optimal density in 100 µL of culture medium (for 96-well plates).

  • Incubate for 24 hours to allow cells to attach and resume growth.

  • Prepare a dose-response matrix of S55746 and the MCL-1 inhibitor, both alone and in combination, at various concentrations.

  • Treat the cells with the drug dilutions. Include vehicle-only (DMSO) controls.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume (100 µL for 96-well plates).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[14][15][16][17]

Materials:

  • Treated cells from the drug combination experiment

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with S55746, the MCL-1 inhibitor, or the combination for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18][19][20][21][22]

Materials:

  • Treated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells as described for the apoptosis assay.

  • Lyse the cells according to the kit manufacturer's protocol.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each lysate to the wells of a microplate.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

Data Presentation
Cell LineS55746 IC50 (nM)MCL-1 Inhibitor IC50 (nM)
RS4;1175.2150.8
Toledo120.5280.3

Note: Data are hypothetical and for illustrative purposes.

S55746 (nM)MCL-1 Inhibitor (nM)Fraction Affected (Fa)Combination Index (CI)Interpretation
37.675.40.50.65Synergy
75.2150.80.750.58Synergy
150.4301.60.90.52Strong Synergy

Note: Data are hypothetical. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[23][24][25][26]

In Vivo Experimental Design

Based on promising in vitro synergy, the combination of S55746 and an MCL-1 inhibitor will be evaluated in a human tumor xenograft model.

Experimental Workflow

In_Vivo_Workflow cluster_treatment Treatment Phase (e.g., 21 days) start Start implantation Tumor Cell Implantation (e.g., RS4;11 in SCID mice) start->implantation tumor_growth Tumor Growth to ~200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 S55746 randomization->group2 group3 MCL-1i randomization->group3 group4 S55746 + MCL-1i randomization->group4 monitoring Monitor Tumor Volume and Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring end_study End of Study (Tumor size limit or time) monitoring->end_study analysis Data Analysis (TGI, Synergy) end_study->analysis end End analysis->end

Figure 3: In Vivo Combination Therapy Experimental Workflow.
Protocol

Animals:

  • Female immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old.

Tumor Model:

  • Subcutaneous implantation of a human hematological cancer cell line (e.g., 5 x 10^6 RS4;11 cells in Matrigel).

Procedure:

  • Inject cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of approximately 200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 100 mg/kg, oral gavage, daily)

    • Group 3: MCL-1 inhibitor (dose and schedule determined from single-agent studies)

    • Group 4: this compound + MCL-1 inhibitor

  • Administer treatments for a defined period (e.g., 21 days).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Data Presentation
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
S55746 (100 mg/kg)750 ± 15050
MCL-1 Inhibitor900 ± 18040
S55746 + MCL-1 Inhibitor225 ± 9085

Note: Data are hypothetical and for illustrative purposes. TGI is calculated relative to the vehicle control group.

Data Analysis and Interpretation

In Vitro Synergy Analysis

The interaction between S55746 and the MCL-1 inhibitor can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle.[23][24][25][26] The CI is calculated using software such as CompuSyn.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Alternatively, the Bliss Independence model can be used, which is suitable when the two drugs have different mechanisms of action.[27][28][29][30][31] This model compares the observed combination effect to the predicted effect if the drugs were acting independently.

In Vivo Synergy Analysis

The in vivo anti-tumor synergy can be evaluated by comparing the tumor growth inhibition (TGI) of the combination therapy to that of the individual agents. A combination effect that is significantly greater than the additive effects of the single agents suggests synergy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences in tumor growth between the treatment groups.

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of this compound in combination therapy. The proposed in vitro and in vivo experiments will enable a thorough assessment of the synergistic potential of combining S55746 with an MCL-1 inhibitor. The detailed protocols and data presentation formats are designed to guide researchers in generating robust and interpretable results, which will be crucial for the further development of S55746-based combination therapies for hematological malignancies.

References

Troubleshooting & Optimization

S55746 hydrochloride solubility in DMSO for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of S55746 hydrochloride in in vitro studies. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the successful application of this selective BCL-2 inhibitor.

Solubility Data

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro experiments. However, the quality of the DMSO and the handling of the compound are critical for achieving optimal solubility and preventing precipitation. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound[1][2][3].

ParameterValueUnitSource
Solvent DMSO-[1][2][3]
Solubility 75 - 200mg/mL[2][3]
Molar Concentration 105.51 - 267.64mM[2][3]
Key Recommendations Use fresh, anhydrous DMSO; sonication or gentle heating can aid dissolution.-[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common questions and troubleshooting tips for working with this compound in in vitro studies.

Q1: My this compound is not dissolving completely in DMSO. What should I do?

A1: First, ensure you are using fresh, high-quality, anhydrous DMSO, as moisture can significantly decrease solubility[1][2][3]. If you are still experiencing issues, you can try the following:

  • Sonication: Gently sonicate the solution in a water bath for short intervals.

  • Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.

  • Vortexing: Mix the solution thoroughly using a vortex mixer.

Q2: I observed precipitation when diluting my DMSO stock solution with aqueous media. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds dissolved in DMSO. To minimize this:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically less than 0.5%, to avoid solvent toxicity and improve compound solubility in the final working solution[4].

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions.

  • Use a co-solvent: For certain applications, a co-solvent might be necessary, though this should be tested for compatibility with your experimental system.

Q3: What is the recommended storage condition for the this compound stock solution in DMSO?

A3: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2][5].

Q4: What is the mechanism of action of this compound?

A4: S55746 is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2)[1][6][7]. It binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK[7]. This leads to the activation of the intrinsic apoptotic pathway, resulting in caspase-3 activation, PARP cleavage, and ultimately, programmed cell death[1][7].

Q5: In which cell lines has S55746 shown efficacy?

A5: S55746 has demonstrated potent cytotoxic activity in various hematological cancer cell lines that are dependent on BCL-2 for survival. For instance, it effectively induces cell death in the RS4;11 acute lymphoblastic leukemia cell line with an IC50 of 71.6 nM after 72 hours of treatment[1][7]. It has also shown efficacy in primary Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) patient samples in the low nanomolar range[7][8]. Conversely, it shows significantly weaker activity in cell lines dependent on BCL-XL, such as H146[1][7].

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Cell Viability Assays

This protocol outlines the steps for preparing this compound solutions for treating cancer cell lines in vitro.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of 10 mM Stock Solution: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 747.3 g/mol . c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate for short periods or warm gently to 37°C. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from nanomolar to micromolar concentrations). c. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your cells, typically below 0.5%[4]. For example, a 1:1000 dilution of the DMSO stock into the media will result in a 0.1% DMSO concentration. d. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. e. Use the freshly prepared working solutions immediately for treating cells.

Visualized Workflows and Pathways

To further aid in experimental design and understanding, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow: this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application In Vitro Application start Start: S55746 HCl Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_10mM 10 mM Stock Solution dissolve->stock_10mM aliquot Aliquot for Storage stock_10mM->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Media thaw->serial_dilute vehicle_control Prepare Vehicle Control (DMSO in Media) thaw->vehicle_control final_conc Final Working Concentrations serial_dilute->final_conc treat_cells Treat Cells final_conc->treat_cells vehicle_control->treat_cells end Endpoint Assay (e.g., Viability, Apoptosis) treat_cells->end

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Mechanism of Action S55746 S55746 HCl BCL2 BCL-2 (Anti-apoptotic) S55746->BCL2 inhibits BAX_BAK BAX / BAK (Pro-apoptotic) BCL2->BAX_BAK inhibits Mitochondria Mitochondria BAX_BAK->Mitochondria activates Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation leads to Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis induces

References

preparing S55746 hydrochloride formulation for in vivo oral gavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing S55746 hydrochloride formulations for in vivo oral gavage experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for formulating this compound for oral gavage?

A1: Several vehicle compositions have been successfully used for this compound. The choice of vehicle depends on the desired concentration and whether a clear solution or a suspension is acceptable for your study. Commonly used vehicles include:

  • A mixture of PEG300, Ethanol, and water (40/10/50)[1][2].

  • A combination of 10% DMSO and 90% Corn Oil[3][4].

  • A multi-component system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4].

  • A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline)[3].

Q2: My this compound formulation is precipitating. How can I resolve this?

A2: Precipitation can occur, especially with high concentrations. To aid dissolution, you can use heat and/or sonication[3][4]. If the issue persists, consider adjusting the vehicle composition or lowering the final concentration of the compound. For instance, some formulations may result in a suspension rather than a clear solution, which can still be suitable for oral gavage[4].

Q3: What is the maximum achievable concentration of this compound in common vehicles?

A3: The solubility of this compound varies significantly with the solvent system. Clear solutions of ≥ 5 mg/mL have been achieved in 10% DMSO with 90% Corn Oil[3]. Another formulation using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution at ≥ 2.5 mg/mL[4]. For higher concentrations, a suspended solution of 5.75 mg/mL can be obtained using 10% DMSO in 90% (20% SBE-β-CD in Saline) with the aid of ultrasonication[4].

Q4: How should I store my prepared this compound stock solutions?

A4: To prevent degradation and inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot your prepared stock solutions before storage[3][5]. For long-term stability, store the stock solution at -80°C, where it is stable for up to 6 months[3][4]. For shorter-term storage, -20°C is acceptable for up to 1 month[3][4]. It is advisable to store solutions under nitrogen[3].

Q5: What dosages of this compound have been effective in in vivo studies?

A5: In xenograft models using SCID/beige mice, S55746 has demonstrated significant anti-tumor activity at doses ranging from 20 mg/kg to 100 mg/kg when administered daily via oral gavage for 7 consecutive days[1][3][4]. Single oral gavage treatments at 25 and 100 mg/kg have also been shown to be effective without inducing platelet loss[3][4]. The compound is reported to be well-tolerated at doses up to 300 mg/kg[3][4].

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound Precipitation Poor solubility in the chosen vehicle; concentration is too high.Apply gentle heat and/or sonication to aid dissolution.[3][4] Consider using a different vehicle system with higher solubilizing capacity (see Table 1). If a clear solution is not required, a homogenous suspension may be acceptable for oral gavage.[6]
Phase Separation Immiscibility of solvent components.Ensure thorough mixing and vortexing during preparation. The order of solvent addition can be critical; follow protocols precisely. If using Tween-80, ensure it is properly dispersed.[7]
High Viscosity High concentration of polymers like PEG or Cremophor.This may be normal for certain formulations.[7] Ensure the viscosity is manageable for accurate dosing with your gavage needle. If too viscous, you may need to adjust the ratio of the excipients.
Animal Stress/Adverse Events Improper gavage technique; vehicle toxicity.Ensure personnel are proficient in oral gavage. The use of excipients, while generally well-tolerated, can sometimes confound results or cause effects.[8] Consider alternative, less stressful dosing methods if the protocol allows.[9][10]

Quantitative Data Summary

Table 1: this compound Formulation & Solubility

Vehicle CompositionAchieved ConcentrationSolution TypeNotes
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLClear Solution-
10% DMSO, 90% Corn Oil≥ 5 mg/mLClear Solution-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution-
10% DMSO, 90% (20% SBE-β-CD in Saline)5.75 mg/mLSuspended SolutionRequires sonication.
PEG300, EtOH, water (40/10/50)Not specifiedNot specifiedUsed in published in vivo efficacy studies.[1][2]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O5 mg/mLNot specifiedRequires making a 100 mg/mL stock in DMSO first.[6]

Table 2: In Vivo Oral Gavage Dosages from Preclinical Studies

Animal ModelDosageDosing ScheduleOutcome
SCID/beige mice with RS4;11 or Toledo tumor xenografts20, 50, 100 mg/kgDaily for 7 consecutive daysSignificant, dose-dependent anti-tumor activity.[1][3][4]
SCID/beige mice with RS4;11 tumor xenografts25, 100 mg/kgSingle treatmentInduced apoptosis (caspase-3 activation) and did not cause platelet loss.[1][3][4]

Experimental Protocols

Protocol 1: Clear Solution with SBE-β-CD Vehicle [3]

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare the final formulation, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly by vortexing until a clear solution is obtained. This yields a final concentration of 5 mg/mL.

Protocol 2: Clear Solution with PEG300/Tween-80 Vehicle [4]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix until the solution is uniform.

  • Add 50 µL of Tween-80 and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex thoroughly. This yields a final concentration of 2.5 mg/mL.

Protocol 3: Formulation Used in Efficacy Studies [1][2]

  • Prepare a vehicle mixture of PEG300, Ethanol, and water in a 40:10:50 ratio.

  • Weigh the required amount of this compound powder.

  • Add the vehicle to the powder and mix thoroughly.

  • Use sonication if necessary to aid in dissolution or to create a uniform suspension for dosing.

Visualizations

G cluster_workflow Formulation Selection Workflow start Define Target Dose (e.g., 50 mg/kg) calc Calculate Required Concentration (e.g., 5 mg/mL for 10 mL/kg dosing) start->calc check_sol Is a clear solution mandatory? calc->check_sol vehicle1 Try Vehicle: 10% DMSO 90% Corn Oil (≥5 mg/mL) check_sol->vehicle1 Yes (if conc. ≤ 5mg/mL) vehicle2 Try Vehicle: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline (≥2.5 mg/mL) check_sol->vehicle2 Yes (if conc. ≤ 2.5mg/mL) vehicle3 Try Vehicle: 10% DMSO 90% (20% SBE-β-CD) (Suspension at 5.75 mg/mL) check_sol->vehicle3 No sol_path Yes end_point Proceed to In Vivo Dosing vehicle1->end_point vehicle2->end_point susp_path No vehicle3->end_point

Caption: Workflow for selecting an this compound formulation.

G cluster_pathway S55746 (BCL201) Mechanism of Action S55746 S55746 (Oral Administration) BCL2 BCL-2 Protein S55746->BCL2 Inhibits BAX_BAK BAX / BAK (Pro-apoptotic proteins) BCL2->BAX_BAK Sequesters (Inhibition) Mito Mitochondria BAX_BAK->Mito Forms pores in CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3 Activation PARP Cleavage CytoC->Caspase Apoptosis Apoptosis (Tumor Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway for S55746-induced apoptosis.

References

Optimizing S55746 Hydrochloride for Apoptosis Induction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S55746 hydrochloride to induce apoptosis in experimental settings. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent and selective BCL-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4] It acts as a BH3 mimetic, occupying the hydrophobic groove of the BCL-2 protein.[1][4] This binding displaces pro-apoptotic proteins like BAX, disrupting the inhibitory BCL-2/BAX complex.[1][5] The release of BAX allows it to oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][6] The activity of S55746 is dependent on the presence of BAX and/or BAK.[1][7]

Q2: My cells are not undergoing apoptosis after treatment with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of apoptotic induction:

  • Cell Line Dependency: The sensitivity of cell lines to S55746 is primarily dictated by their dependence on BCL-2 for survival. Cells that rely on other anti-apoptotic proteins like BCL-XL or MCL-1 will show poor response, as S55746 has weak affinity for these proteins.[1][3][4] For instance, the H146 cell line, which is BCL-XL dependent, exhibits a much weaker response to S55746 compared to the BCL-2 dependent RS4;11 cell line.[3]

  • BAX/BAK Status: S55746-induced apoptosis is contingent on the presence and function of the pro-apoptotic effector proteins BAX and BAK.[1][7] Cells deficient in both BAX and BAK will be resistant to S55746.

  • Incorrect Concentration: The effective concentration of this compound is cell-line specific and can range from low nanomolar to micromolar. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Incubation Time: The onset of apoptosis can vary between cell types. While some cells may show signs of apoptosis within a few hours (e.g., 2-4 hours for RS4;11 and primary CLL cells), others may require longer incubation periods (e.g., 24-72 hours).[1][8]

  • Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[2][9]

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: A dose-response study is essential to identify the optimal concentration. We recommend treating your cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 24 or 48 hours). Subsequently, assess cell viability or apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity. The resulting dose-response curve will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: What are the key molecular markers to confirm S55746-induced apoptosis?

A4: To confirm that S55746 is inducing apoptosis through the intrinsic pathway, you should observe the following molecular events:

  • Phosphatidylserine Externalization: An early marker of apoptosis, detectable by Annexin V staining.[1][4]

  • Caspase Activation: Cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1][8]

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis.[1][4][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no apoptosis observed Cell line is not BCL-2 dependent.Test the expression levels of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) in your cell line via Western blot. Consider using a different cell line known to be BCL-2 dependent.
Inactive compound.Ensure proper storage of this compound (aliquoted at -20°C or -80°C, protected from light and moisture).[2][9] Test a fresh stock of the compound.
Suboptimal concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
High background apoptosis in control (DMSO-treated) cells Cells are unhealthy or stressed.Ensure optimal cell culture conditions (passage number, confluency, media quality). Minimize handling stress.
DMSO concentration is too high.Use a final DMSO concentration of ≤0.1% in your culture medium.
Inconsistent results between experiments Variation in cell density at the time of treatment.Standardize the cell seeding density for all experiments.
Inconsistent compound preparation.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure thorough mixing.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various cell lines as reported in the literature.

Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeParameterConcentrationIncubation TimeReference
RS4;11Acute Lymphoblastic LeukemiaIC5057 nM72 h[10]
RS4;11Acute Lymphoblastic LeukemiaIC5071.6 nM72 h[2][3]
ToledoDiffuse Large B-Cell Lymphoma---[2][3]
H146Small Cell Lung CancerIC501.7 µM72 h[3]
Various DLBCLDiffuse Large B-Cell LymphomaIC50< 1 µM (in 6 of 11 lines)72 h[1][5]
Various MCLMantle Cell LymphomaIC50< 1 µM (in 2 of 5 lines)72 h[1][5]

Table 2: Ex Vivo Efficacy of this compound in Primary Patient Samples

Sample TypeParameterConcentration Range (EC50)Incubation TimeReference
Chronic Lymphocytic Leukemia (CLL)EC504.4 - 47.2 nM4 h[7]
Mantle Cell Lymphoma (MCL)EC502.5 - 110 nM24 h[1]

Experimental Protocols

Protocol: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the steps to quantify apoptosis in suspension cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting: Transfer the cells from each well into individual flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate controls to set up compensation and gates.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Signaling Pathway of S55746-Induced Apoptosis

S55746_Apoptosis_Pathway cluster_cell Cancer Cell S55746 S55746 HCl BCL2 BCL-2 S55746->BCL2 Inhibits BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Mito Mitochondrion BAX_BAK->Mito Permeabilizes Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound inhibits BCL-2, leading to BAX/BAK activation and apoptosis.

Experimental Workflow for Concentration Optimization

Experimental_Workflow start Start: Seed Cells treatment Treat with S55746 HCl (Dose Range + Vehicle Control) start->treatment incubation Incubate (e.g., 24h, 48h, 72h) treatment->incubation harvest Harvest & Stain (Annexin V / PI) incubation->harvest analysis Flow Cytometry Analysis harvest->analysis data Determine EC50 / IC50 analysis->data end End: Optimal Concentration Identified data->end

Caption: Workflow for determining the optimal this compound concentration.

References

troubleshooting inconsistent results with S55746 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S55746 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally active, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] It functions as a BH3-mimetic, occupying the hydrophobic groove of BCL-2 and preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[4][5] This inhibition leads to the activation of the mitochondrial apoptotic pathway, resulting in caspase-3 activation, PARP cleavage, and ultimately, programmed cell death in BCL-2-dependent cells.[1][4][5]

Q2: What is the selectivity profile of this compound?

This compound is highly selective for BCL-2. It exhibits poor affinity for other anti-apoptotic proteins such as BCL-XL, MCL-1, and BFL-1.[1][4][5] This high selectivity means it has minimal cytotoxic activity on cells that are dependent on BCL-XL for survival, such as platelets.[4][5]

Q3: In which cell lines is this compound expected to be most effective?

This compound is most effective in cell lines that are highly dependent on BCL-2 for survival. A commonly used sensitive cell line is the RS4;11 acute lymphoblastic leukemia cell line, which expresses high levels of BCL-2 and low levels of BCL-XL.[1][5] In contrast, cell lines like H146, which are BCL-XL-dependent, show much weaker activity.[1][5] The compound has also shown efficacy in various non-Hodgkin lymphoma cell lines, including Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), as well as in primary Chronic Lymphocytic Leukemia (CLL) cells.[4][5][6]

Troubleshooting Guide

Q1: I am observing lower-than-expected potency (higher IC50) in my cell viability assay. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line Selection: Confirm that your chosen cell line is BCL-2-dependent. As shown in the table below, the potency of this compound is significantly lower in BCL-XL-dependent cell lines.

  • Compound Stability and Storage: Ensure the compound has been stored correctly. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (under nitrogen) is recommended.[3] Improper storage can lead to degradation of the compound.

  • Solubility Issues: this compound has specific solubility requirements. When preparing working solutions, ensure the compound is fully dissolved. For in vitro assays, fresh DMSO should be used.[1] For in vivo studies, specific solvent formulations are recommended.[3][7] Precipitation of the compound will lead to a lower effective concentration.

  • Assay Duration: The reported IC50 value of 71.6 nM in RS4;11 cells was determined after 72 hours of treatment.[1][3][5][7] Shorter incubation times may not be sufficient to observe the full apoptotic effect and could result in a higher apparent IC50.

Q2: My results from apoptosis assays (e.g., Annexin V/PI staining) are inconsistent between experiments. What should I check?

Inconsistent apoptosis results can arise from several sources:

  • Cell Health and Density: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or unhealthy cells may show higher baseline apoptosis. Also, maintain consistent cell seeding densities across experiments.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Treatment Time: Apoptosis is a dynamic process. The timing of analysis after treatment is critical. For RS4;11 cells, hallmarks of apoptosis like phosphatidylserine (B164497) externalization can be observed as early as 2 hours post-treatment.[4][5] For other cell lines or primary cells, you may need to perform a time-course experiment to determine the optimal endpoint.

  • Flow Cytometer Settings: Ensure consistent setup and calibration of the flow cytometer between experiments. Variations in laser alignment, detector voltages, and compensation settings can lead to significant variability in results.

Q3: I am not observing the expected downstream effects in my Western blot analysis (e.g., PARP or caspase-3 cleavage). What could be the problem?

  • Kinetics of Apoptosis: The cleavage of PARP and caspase-3 are events that occur after the initiation of apoptosis. Similar to the apoptosis assay troubleshooting, the timing of cell lysis after treatment is crucial. You may need to perform a time-course experiment to capture the peak of these cleavage events.

  • Antibody Quality: Verify the quality and specificity of your primary antibodies for cleaved PARP and cleaved caspase-3. Include appropriate positive and negative controls in your Western blot experiment.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.[4]

  • Cell Lysis and Protein Extraction: Ensure your lysis buffer and protocol are effective in extracting the proteins of interest and that protease inhibitors are included to prevent degradation.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayThis compoundABT-199 (Venclexta™)ABT-263 (Navitoclax)ABT-737
Binding Affinity (Ki)
BCL-21.3 nM[1][2][3][7]---
Cellular Potency (IC50/EC50)
RS4;11 cells (BCL-2 dependent)71.6 nM (IC50, 72h)[1][3][5][7]Mentioned for comparison[4][6]41.5 nM (IC50, 72h)[5]-
H146 cells (BCL-XL dependent)1.7 µM (IC50, 72h)[1][5]-49.7 nM (IC50, 72h)[5]-
Primary CLL cells4.4 - 47.2 nM (EC50, 4h)[5]---
Platelets (BCL-XL dependent)> 3 µM (EC50)[5]--0.03 µM (EC50)[5]

Data presented as mean values from cited sources. "-" indicates data not specified in the provided search results.

Experimental Protocols

1. Cell Viability Assay (using CellTiter-Glo®)

  • Cell Seeding: Seed cells in 96-well plates at a density appropriate for the cell line to ensure they are in logarithmic growth at the end of the assay period.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4][5][6]

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well to induce cell lysis.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 2-4 hours).[1][4][5]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Western Blotting for Apoptosis Markers

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., tubulin or actin).[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

BCL2_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates S55746 S55746 Hydrochloride S55746->BCL2 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: BCL-2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: BCL-2 Dependent Cell Line treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate (e.g., 2-72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blot (e.g., Cleaved Caspase-3) incubation->western analysis Data Analysis: Determine IC50, Quantify Apoptosis, Assess Protein Levels viability->analysis apoptosis->analysis western->analysis end Conclusion analysis->end

Caption: General experimental workflow for evaluating the effects of this compound.

References

stability of S55746 hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S55746 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective BCL-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, with a Ki of 1.3 nM.[1][2] It has demonstrated antitumor activity with low toxicity.[1] S55746 selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function.[3] This inhibition leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis in a BAX/BAK-dependent manner, ultimately resulting in programmed cell death in cancer cells that are dependent on BCL-2 for survival.[1][4]

Q2: How should I store and handle this compound?

A2: this compound powder is stable for up to 3 years when stored at -20°C.[5] Stock solutions are typically prepared in a non-aqueous solvent like DMSO. Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or -80°C for up to six months.[6] When preparing working solutions in cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[6]

Q3: I'm observing precipitation when I dilute my this compound stock solution in cell culture media. What can I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This gradual change in the solvent environment can help maintain solubility.

  • Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is as low as possible (ideally ≤ 0.1%).[6]

Q4: How can I determine the stability of this compound in my specific cell culture medium?

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Suggested Solution
Reduced or no compound activity Compound Degradation: this compound may be unstable in your specific cell culture medium over the duration of the experiment.Perform a stability study to determine the half-life of the compound under your experimental conditions (see Experimental Protocols). If degradation is significant, consider replenishing the compound at regular intervals.
Incorrect Storage: Improper storage of the stock solution can lead to degradation.Ensure stock solutions are stored in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6]
Cell Line Resistance: The cell line used may not be dependent on BCL-2 for survival.Confirm the BCL-2 dependence of your cell line. S55746 is most effective in cells with high BCL-2 expression and low expression of other anti-apoptotic proteins like BCL-XL and MCL-1.[3]
High variability between experimental replicates Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. Incomplete dissolution of the compound.Prepare a master mix of the inhibitor in the media to add to all relevant wells. Ensure the compound is fully dissolved in the stock solution before further dilution.
Cell Culture Variability: Differences in cell density, passage number, or overall health.Standardize your cell culture procedures. Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments.
High levels of cell death in control groups Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect.[6]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-protein binding microcentrifuge tubes or plates

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) to the final working concentration you intend to use in your experiments (e.g., 10 µM).

  • Incubation: Aliquot the working solutions into sterile, low-protein binding tubes or wells of a plate. Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will provide an estimate of the compound's stability and half-life in your specific medium.

Signaling Pathway and Experimental Workflow Diagrams

S55746_Signaling_Pathway S55746 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm S55746 This compound BCL2 BCL-2 S55746->BCL2 Inhibition BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibition Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release from Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activation Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activation Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: this compound inhibits BCL-2, leading to apoptosis.

Stability_Assessment_Workflow Workflow for Stability Assessment prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sample store Store Samples at -80°C sample->store analyze Analyze by HPLC or LC-MS store->analyze calculate Calculate % Remaining and Half-life analyze->calculate

References

minimizing off-target effects of S55746 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the use of S55746 hydrochloride in experiments, with a focus on minimizing and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that prevents programmed cell death by sequestering pro-apoptotic proteins like BAX and BAK.[1] S55746 mimics the action of BH3-only proteins, binding to the hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins.[1][4] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis in a BAX/BAK-dependent manner, characterized by caspase-3 activation and PARP cleavage.[1][2]

Q2: How selective is this compound? Am I likely to see off-target effects?

A2: S55746 is a highly selective inhibitor for BCL-2. Its affinity for BCL-2 is in the low nanomolar range, while it shows significantly lower affinity for other BCL-2 family members like BCL-XL, and no significant binding to MCL-1 and BFL-1.[1][3][4] This high degree of selectivity is a key feature designed to minimize off-target effects. For instance, its poor affinity for BCL-XL means it does not typically induce thrombocytopenia (platelet loss), a common side effect of less selective BCL-2/BCL-XL inhibitors, as platelets are dependent on BCL-XL for survival.[1] While no small molecule is entirely free of potential off-target interactions at high concentrations, experiments conducted within the recommended concentration range are expected to yield predominantly on-target BCL-2 inhibition effects.

Q3: What are the initial steps to confirm S55746 is working as expected in my cellular model?

A3: To confirm the on-target activity of S55746, you should first establish a dose-response relationship in a known BCL-2-dependent cell line (e.g., RS4;11).[1][3] Subsequently, you should verify the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry.[1] Finally, demonstrating the disruption of the BCL-2/BAX protein-protein interaction via co-immunoprecipitation will provide direct evidence of target engagement.[1]

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the binding affinity of S55746 for various BCL-2 family proteins, highlighting its high selectivity for BCL-2.

Target ProteinBinding Affinity (Ki)Selectivity vs. BCL-2Reference
BCL-2 1.3 nM -[1][2][3]
BCL-XL~91 - 520 nM (estimated)~70 to 400-fold[1][3][4]
MCL-1No significant binding> 10,000-fold[1][3]
BFL-1No significant binding> 10,000-fold[1][3]
Table 2: Cellular Activity of S55746 in BCL-2 Dependent vs. BCL-XL Dependent Cell Lines

This table illustrates the differential cytotoxic effect of S55746, underscoring its on-target selectivity in a cellular context.

Cell LineBCL-2 Family DependenceIC50 of S55746 (72h treatment)Reference
RS4;11 High BCL-2, Low BCL-XL71.6 nM [1][3]
H146High BCL-XL, Low BCL-21.7 µM (1700 nM)[1][3]

Visualizations

BCL2_Pathway cluster_mito Mitochondrion BAX_BAK BAX / BAK CytoC Cytochrome c BAX_BAK->CytoC releases Caspase9 Caspase-9 CytoC->Caspase9 activates BCL2 BCL-2 BCL2->BAX_BAK inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BAX_BAK activates S55746 S55746 Hydrochloride S55746->BCL2 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits BCL-2, leading to apoptosis.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in control cell lines.

  • Question: I'm observing significant cell death in my BCL-XL-dependent cell line (e.g., H146) or in cells that should be resistant to BCL-2 inhibition. Is this an off-target effect?

  • Answer & Workflow: While S55746 is highly selective, excessive concentrations can lead to off-target effects. Follow this workflow to troubleshoot:

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Step1 Step 1: Verify Concentration - Is the concentration used excessively high? - Perform a dose-response curve. Start->Step1 Step2 Step 2: Use Orthogonal Controls - Test a structurally unrelated BCL-2 inhibitor. - Do they produce the same phenotype? Step1->Step2 Step3 Step 3: Genetic Validation - Knock down BCL-2 using siRNA or CRISPR. - Does the phenotype persist with S55746 treatment in BCL-2 KO cells? Step2->Step3 Conclusion_Off_Target Conclusion: Phenotype is likely an off-target effect. Step3->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Phenotype is likely on-target, but cell line may have unexpected dependencies. Step3->Conclusion_On_Target No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Lack of efficacy in a supposedly BCL-2-dependent cell line.

  • Question: My cells are reported to be BCL-2 dependent, but I am not observing apoptosis upon treatment with S55746. What could be the reason?

  • Answer:

    • Confirm BCL-2 Expression: Verify the expression level of BCL-2 and other anti-apoptotic proteins (BCL-XL, MCL-1) in your specific cell stock via Western Blot. Cell lines can drift in culture, altering their protein expression profiles.

    • Check Compound Integrity: Ensure the this compound has been stored correctly and the working solution is freshly prepared.

    • Optimize Concentration and Duration: Perform a time-course and dose-response experiment. Some cell lines may require higher concentrations or longer incubation times to undergo apoptosis.

    • Verify Target Engagement: Use the co-immunoprecipitation protocol below to confirm that S55746 is disrupting the BCL-2/BAX interaction in your cells. If the interaction is disrupted but apoptosis does not occur, there may be downstream blocks in the apoptotic pathway or dependence on other survival proteins.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Confirm BCL-2/BAX Disruption

Objective: To provide direct evidence of S55746 on-target activity by showing it disrupts the interaction between BCL-2 and the pro-apoptotic protein BAX.

Methodology:

  • Cell Treatment: Culture a BCL-2-dependent cell line (e.g., RS4;11) to approximately 80% confluency. Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.[1]

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% CHAPS or Triton X-100) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an anti-BCL-2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the BCL-2-antibody complex.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-BAX antibody to detect co-immunoprecipitated BAX.

    • Probe a separate blot of the input lysates with anti-BCL-2 and anti-BAX antibodies to confirm protein expression.

  • Expected Outcome: A dose-dependent decrease in the amount of BAX co-immunoprecipitated with BCL-2 in the S55746-treated samples compared to the vehicle control, indicating the disruption of the protein complex.[1]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with S55746.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., RS4;11) at an appropriate density. Treat with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2, 4, or 24 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and a viability dye like Propidium Iodide (PI).

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Set up compensation and gates using unstained and single-stained controls.

    • Quantify the cell populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the S55746-treated groups.

Protocol 3: Genetic Validation using siRNA (Conceptual)

Objective: To confirm that the observed phenotype (e.g., cell death) is a direct result of BCL-2 inhibition and not an off-target effect.

Methodology:

  • Transfection: Transfect your cell line with a validated siRNA targeting BCL-2 and a non-targeting control siRNA.

  • Protein Knockdown Verification: After 48-72 hours, harvest a subset of cells and confirm successful knockdown of BCL-2 protein via Western Blot.

  • Phenotypic Assay:

    • Treat the remaining BCL-2 knockdown cells and control cells with this compound.

    • Perform your primary phenotypic assay (e.g., cell viability, apoptosis assay).

  • Data Analysis and Interpretation:

    • If the phenotype is on-target: The BCL-2 knockdown cells should exhibit a similar phenotype to the cells treated with S55746, and the addition of S55746 to the knockdown cells should not produce a significantly stronger effect (the target is already absent).

    • If the phenotype is off-target: The BCL-2 knockdown cells will not replicate the phenotype of S55746 treatment. Furthermore, treating the BCL-2 knockdown cells with S55746 will still produce the phenotype.

References

cell line resistance to S55746 hydrochloride and how to test for it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to S55746 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally active and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] It has a high affinity for BCL-2 (Ki = 1.3 nM) and shows poor affinity for other anti-apoptotic proteins like BCL-XL, MCL-1, and BFL-1.[1] S55746 occupies the hydrophobic groove of the BCL-2 protein, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][2] This leads to the activation and oligomerization of BAX and BAK, which in turn permeabilize the outer mitochondrial membrane, release cytochrome c, activate caspases, and ultimately induce apoptosis.[3][4][5] S55746 has demonstrated anti-tumor efficacy in various hematological cancer models.[1]

Q2: What are the potential mechanisms of cell line resistance to this compound?

While studies specifically detailing resistance to S55746 are emerging, resistance mechanisms are likely to be similar to those observed for other BCL-2 inhibitors like venetoclax (B612062). Potential mechanisms include:

  • Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 and BCL-XL can compensate for the inhibition of BCL-2, sequestering pro-apoptotic proteins and preventing apoptosis.[1][3][6] This is a common mechanism of both intrinsic and acquired resistance to BCL-2 inhibitors.[3][7][8]

  • Activation of survival signaling pathways: The activation of pathways like the RAS/MAPK/ERK pathway can promote cell survival and resistance.[9][10] The ERK pathway, for instance, can lead to the upregulation of anti-apoptotic proteins and confer resistance to anoikis, a form of programmed cell death.[11][12]

  • Mutations in the BCL-2 family proteins: Although less common, mutations in the BCL-2 protein could potentially alter the binding affinity of S55746.[1] Similarly, mutations or deletions in the pro-apoptotic effector proteins BAX or BAK can prevent the induction of apoptosis.[6]

  • Alterations in cellular metabolism: Changes in mitochondrial metabolism and oxidative phosphorylation have been implicated in resistance to BCL-2 inhibitors.[6]

Q3: How can I determine if my cell line is resistant to this compound?

Resistance is typically characterized by a significantly higher half-maximal inhibitory concentration (IC50) value in the resistant cell line compared to the parental, sensitive cell line.[13][14] This can be determined by performing a cell viability assay. A resistant cell line may show a greater than 3 to 10-fold increase in IC50.[11][14] Further confirmation can be obtained by assessing the induction of apoptosis, where a resistant line will show a blunted apoptotic response to S55746 treatment.

Troubleshooting Guide

Problem: My cells are not responding to this compound treatment as expected.

This could be due to either intrinsic or acquired resistance. The following steps will help you troubleshoot this issue.

Step 1: Confirm Drug Activity and Experimental Setup

  • Verify this compound integrity: Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.

  • Optimize drug concentration and treatment duration: Perform a dose-response experiment to determine the IC50 of S55746 in your cell line. Treatment durations of 72 hours are often used for cell viability assays with this compound.[15][16]

  • Check cell health and density: Ensure cells are in the logarithmic growth phase and seeded at an appropriate density.[11]

Step 2: Assess Cell Viability to Quantify Resistance

  • Perform a cell viability assay: Use a reliable method such as the CellTiter-Glo® Luminescent Cell Viability Assay to measure the number of viable cells after treatment with a range of S55746 concentrations.[17][18][19][20][21]

  • Compare IC50 values: If you have a sensitive parental cell line, compare its IC50 to that of your potentially resistant line. A significant increase in the IC50 value indicates resistance.[13][14]

Cell Line S55746 IC50 (nM) BCL-2 Dependency Reference
RS4;1171.6High[15]
H1461700Low (BCL-XL dependent)[15]
Various DLBCL lines< 1000 (sensitive)Varies[1][16]
Various Burkitt lymphoma lines> 10,000 (resistant)Varies[1][16]

Step 3: Investigate the Apoptotic Response

If cell viability assays indicate resistance, the next step is to determine if the apoptotic pathway is impaired.

  • Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24] Resistant cells will show a lower percentage of Annexin V-positive cells after S55746 treatment compared to sensitive cells.

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.[13][25][26][27][28] S55746 induces caspase-3 activation in sensitive cells.[1] A lack of caspase-3 activation in response to treatment is a hallmark of resistance.

  • BAX/BAK Activation Assays: Assess the conformational change of BAX and BAK, which is a critical step in apoptosis induction by BCL-2 inhibitors.[29][30] This can be done by immunoprecipitation or flow cytometry using conformation-specific antibodies.[30][31][32][33]

Step 4: Explore Potential Resistance Mechanisms

If you have confirmed that your cell line is resistant and has a diminished apoptotic response, you can investigate the underlying molecular mechanisms.

  • Western Blot Analysis: Profile the expression levels of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, BAX, BAK, BIM, etc.). Overexpression of MCL-1 or BCL-XL is a common resistance mechanism.[3][7]

  • Analysis of Signaling Pathways: Examine the activation status of survival signaling pathways, such as the RAS/MAPK/ERK pathway, by assessing the phosphorylation of key proteins like ERK.[9][10][11][34]

  • Gene Sequencing: Sequence the BCL2, BAX, and BAK genes to identify any potential mutations that could confer resistance.

Experimental Protocols

Protocol 1: Generation of S55746-Resistant Cell Lines

This protocol describes a general method for developing acquired resistance in a cancer cell line through continuous exposure to escalating drug concentrations.[2][14][35][36][37]

  • Determine the initial IC50: First, determine the IC50 of S55746 for the parental cell line using a cell viability assay.

  • Initial drug exposure: Culture the parental cells in a medium containing S55746 at a concentration equal to the IC10-IC20.[14][35]

  • Monitor cell growth: Initially, a significant number of cells will die. Allow the surviving cells to proliferate until they reach approximately 80% confluency.

  • Escalate the drug concentration: Once the cells have adapted to the current drug concentration, passage them and increase the S55746 concentration by 1.5- to 2-fold.[14]

  • Repeat the cycle: Continue this process of stepwise dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.[14][36]

  • Confirm resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A resistant cell line is typically considered established when the IC50 is significantly higher (e.g., >10-fold) than that of the parental line.[14]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions for determining cell viability based on ATP levels.[17][18][19]

  • Seed cells: Plate cells in an opaque-walled 96-well plate at the desired density and allow them to adhere overnight.

  • Treat with S55746: Add various concentrations of S55746 to the wells. Include wells with untreated cells as a negative control and wells with medium only for background measurement.

  • Incubate: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibrate to room temperature: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[19]

  • Add CellTiter-Glo® Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]

  • Mix and incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measure luminescence: Read the luminescence using a plate reader.

  • Data analysis: Subtract the background luminescence from all readings. Plot the cell viability against the S55746 concentration and determine the IC50 value using non-linear regression analysis.[13]

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This is a common flow cytometry-based method to detect apoptosis.[22][23][24][38]

  • Cell preparation: After treating the cells with S55746 for the desired time, harvest both adherent and floating cells.

  • Wash cells: Wash the cells once with cold PBS.

  • Resuspend in binding buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubate: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

  • Add binding buffer: Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry: Analyze the samples immediately using a flow cytometer.

  • Data analysis: Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner of apoptosis.[25][26][27][28]

  • Prepare cell lysates: Treat cells with S55746 to induce apoptosis. Lyse the cells using a lysis buffer provided in a commercial kit.

  • Protein quantification: Determine the protein concentration of the cell lysates.

  • Assay setup: In a 96-well plate, add an equal amount of protein from each sample to the wells. Include a negative control (lysate from untreated cells) and a blank (lysis buffer only).

  • Add substrate: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[25][27]

  • Incubate: Incubate the plate at 37°C for 1-2 hours.[25][27]

  • Measure absorbance: Read the absorbance at 405 nm using a microplate reader.[25][27]

  • Data analysis: The increase in caspase-3 activity is proportional to the absorbance and can be expressed as fold change relative to the untreated control.

Protocol 5: BAX/BAK Activation Assay by Flow Cytometry

This protocol detects the conformational change of BAX/BAK upon apoptosis induction.[30][32]

  • Cell treatment: Treat cells with S55746 to induce apoptosis.

  • Fix and permeabilize: Harvest the cells and fix and permeabilize them using a commercial kit.

  • Antibody staining: Incubate the cells with a conformation-specific primary antibody for activated BAX or BAK.

  • Secondary antibody staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Analyze by flow cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data analysis: An increase in fluorescence intensity indicates the activation of BAX or BAK.

Signaling Pathways and Workflows

S55746_Mechanism_of_Action cluster_Mitochondrion Mitochondrion BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Releases Caspases Caspases CytoC->Caspases Activates S55746 S55746 hydrochloride S55746->BCL2 Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Mechanism of action of this compound.

S55746_Resistance_Mechanisms cluster_Resistance Resistance Mechanisms S55746 S55746 BCL2 BCL-2 S55746->BCL2 Inhibition BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibition (relieved by S55746) Apoptosis Apoptosis BAX_BAK->Apoptosis Induction MCL1_BCLXL Upregulation of MCL-1 / BCL-XL MCL1_BCLXL->Apoptosis Inhibits MCL1_BCLXL->BAX_BAK Sequesters BAX/BAK ERK_Pathway Activation of RAS/MAPK/ERK Pathway ERK_Pathway->Apoptosis Inhibits ERK_Pathway->MCL1_BCLXL Promotes BCL2_Mutation BCL-2 Mutation BCL2_Mutation->S55746 Prevents binding BCL2_Mutation->Apoptosis Inhibits Resistance_Investigation_Workflow start Cells show reduced sensitivity to S55746 viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) start->viability_assay ic50_check Is IC50 significantly increased? viability_assay->ic50_check apoptosis_assay Perform Apoptosis Assays (Annexin V/PI, Caspase activity) ic50_check->apoptosis_assay Yes sensitive Cell line is sensitive ic50_check->sensitive No apoptosis_check Is apoptosis reduced? apoptosis_assay->apoptosis_check mechanism_investigation Investigate Resistance Mechanisms apoptosis_check->mechanism_investigation Yes apoptosis_check->sensitive No western_blot Western Blot for BCL-2 family proteins (MCL-1, BCL-XL) mechanism_investigation->western_blot pathway_analysis Analyze survival pathways (p-ERK) mechanism_investigation->pathway_analysis sequencing Sequence BCL2, BAX, BAK mechanism_investigation->sequencing resistant Cell line is resistant western_blot->resistant pathway_analysis->resistant sequencing->resistant

References

appropriate vehicle control for in vivo studies with S55746 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S55746 hydrochloride in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The appropriate vehicle for this compound depends on the route of administration and the required concentration. For oral gavage, a formulation of PEG300/Ethanol/Water (40/10/50) has been successfully used in published studies.[1] Other potential vehicles, particularly for achieving higher concentrations or for different administration routes, are available from various suppliers. These often include co-solvents and surfactants to improve solubility.

Q2: My this compound is not dissolving in the vehicle. What can I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Gentle Warming: Gently warm the solution. Be cautious with temperature to avoid degradation of the compound.

  • pH Adjustment: For hydrochloride salts, adjusting the pH of the vehicle might improve solubility. However, this should be done with caution as it can affect the stability of the compound and the physiology of the animal model.

  • Use of Co-solvents: If not already in your vehicle, the addition of a small percentage of a co-solvent like DMSO can significantly improve solubility. Note that the final concentration of DMSO should be kept low and consistent across all treatment groups, including the vehicle control, due to its potential biological effects.

Q3: What is the appropriate vehicle control for my in vivo study with this compound?

A3: The vehicle control should be the exact same formulation as the drug treatment group, but without the this compound. For example, if you are using a formulation of 10% DMSO in corn oil for your drug group, your vehicle control group should receive a 10% DMSO in corn oil solution. This ensures that any observed effects are due to the drug itself and not the vehicle.

Q4: Are there any known toxicities associated with the recommended vehicles?

A4: The components of the vehicle, such as PEG300, ethanol, and DMSO, can have their own biological effects, especially at high concentrations. It is crucial to administer the minimum volume of vehicle necessary and to ensure that the concentrations of all components are consistent across all experimental groups. Always conduct a thorough literature search for potential toxicities of your chosen vehicle in your specific animal model and for your intended route of administration. In a key study, no significant difference in body weight was observed between the vehicle control group and the S55746-treated groups, suggesting good tolerability of the vehicle and the compound at the tested doses.[2]

Q5: How should I prepare the this compound formulation for oral administration?

A5: A detailed protocol for preparing a formulation of this compound in a PEG300/Ethanol/Water vehicle is provided in the "Experimental Protocols" section below. The general principle is to first dissolve the this compound in the organic solvent components (e.g., PEG300 and ethanol) before adding the aqueous component.

Data Presentation

Table 1: Solubility of this compound in Various Vehicles

Vehicle CompositionReported SolubilityNotesSource
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (6.69 mM)Clear solutionMedchemExpress
10% DMSO, 90% Corn Oil≥ 5 mg/mL (6.69 mM)Clear solutionMedchemExpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.52 mM)Clear solutionMedchemExpress
PEG300/Ethanol/Water (40/10/50)Not explicitly stated, but used in vivoFormulation used in published xenograft studiesOncotarget
DMSO75 mg/mL (105.51 mM)Requires sonication; hygroscopic DMSO can impact solubilityMedchemExpress

Experimental Protocols

Protocol: Preparation of this compound Formulation for Oral Gavage

This protocol is based on the formulation used in the study "S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth".[1]

Materials:

  • This compound

  • Polyethylene glycol 300 (PEG300)

  • Ethanol (EtOH), absolute

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals, dose, and administration volume (typically 10 mL/kg for oral gavage in mice).

  • Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing PEG300, ethanol, and water in a 40:10:50 ratio by volume. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG300, 1 mL of ethanol, and 5 mL of sterile water.

  • Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration in the formulation.

  • Dissolve this compound: a. Add the weighed this compound to the appropriate volume of the pre-mixed PEG300/ethanol portion of the vehicle. b. Vortex thoroughly until the compound is fully dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Final Formulation: a. Once the this compound is completely dissolved in the PEG300/ethanol mixture, add the required volume of sterile water. b. Vortex the final solution thoroughly to ensure homogeneity.

  • Vehicle Control Preparation: Prepare the vehicle control by following the same procedure but omitting the addition of this compound.

  • Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature and vortex to ensure it is homogeneous.

Mandatory Visualization

G cluster_0 Start: Define Experimental Needs cluster_1 Vehicle Selection cluster_2 Formulation Options cluster_3 Troubleshooting cluster_4 Final Steps start Route of Administration? Dose Required? oral Oral Gavage start->oral Oral iv Intravenous start->iv IV ip Intraperitoneal start->ip IP peg_etoh_h2o PEG300/EtOH/Water (40/10/50) oral->peg_etoh_h2o dmso_sbe_cd 10% DMSO in 20% SBE-β-CD/Saline oral->dmso_sbe_cd dmso_corn_oil 10% DMSO in Corn Oil oral->dmso_corn_oil dmso_peg_tween 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline oral->dmso_peg_tween iv->dmso_sbe_cd ip->dmso_sbe_cd ip->dmso_corn_oil solubility_issue Solubility Issues? peg_etoh_h2o->solubility_issue dmso_sbe_cd->solubility_issue dmso_corn_oil->solubility_issue dmso_peg_tween->solubility_issue sonicate Sonicate solubility_issue->sonicate Yes prepare_vehicle Prepare Vehicle Control (without S55746 HCl) solubility_issue->prepare_vehicle No warm Gentle Warming sonicate->warm adjust_ph Adjust pH (with caution) warm->adjust_ph adjust_ph->prepare_vehicle proceed Proceed with In Vivo Study prepare_vehicle->proceed

Caption: Decision flowchart for selecting an appropriate vehicle for this compound.

References

managing S55746 hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing S55746 hydrochloride precipitation in stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[2][3]

Q2: What should I do if I observe precipitation when preparing my stock solution?

A2: If you observe precipitation or phase separation during the preparation of your this compound stock solution, gentle heating and/or sonication can be used to aid dissolution.[2][5] Ensure the solution becomes clear before storage or use.

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: To prevent precipitation and degradation, it is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][5] It is also best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and compound degradation.[2][3][5]

Q4: Can I use aqueous solutions to prepare this compound stock solutions?

A4: No, this compound is insoluble in water.[3] Attempting to dissolve it directly in aqueous buffers will result in precipitation. For experiments requiring aqueous solutions, a co-solvent system is necessary.

Troubleshooting Guide

Issue: Precipitation observed in this compound stock solution upon preparation or during storage.

This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.

Step 1: Initial Dissolution Troubleshooting

If precipitation is observed during the initial preparation of the stock solution in DMSO:

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[1][2]

  • Gentle Warming: If sonication is insufficient, gently warm the solution. Be cautious with the temperature to avoid compound degradation.

  • Vortexing: Vortex the solution intermittently during sonication or warming to ensure thorough mixing.

Step 2: Verifying Solvent Quality

If precipitation persists or occurs upon storage:

  • Use Fresh DMSO: DMSO is hygroscopic. Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[2][3] Moisture contamination is a common cause of decreased solubility.

  • Proper Storage of DMSO: Store DMSO in a tightly sealed container in a dry environment to prevent moisture absorption.

Step 3: Storage and Handling

To prevent precipitation during storage and use:

  • Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.[2][3][5]

  • Proper Thawing: When thawing a frozen aliquot, bring it to room temperature and vortex gently to ensure any settled material is redissolved before use.

  • Storage Conditions: Ensure your freezer is maintaining the correct temperature (-20°C or -80°C).[1][2][5]

Quantitative Data Summary

The following table summarizes the solubility and storage information for this compound.

ParameterDetailsSource(s)
Solubility in DMSO Up to 100 mg/mL (140.68 mM)[3]
75 mg/mL (105.51 mM)[1][2]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]
Stock Solution Storage -80°C for up to 6 months[1][2][5]
-20°C for up to 1 month[1][2][5]
Powder Storage -20°C for up to 3 years[1]
4°C for up to 2 years[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 75 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1][2]

    • Once a clear solution is obtained, aliquot into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2][5]

Protocol 2: Preparation of a Working Solution for In Vivo Studies (Co-solvent Formulation)

For in vivo applications, a co-solvent system is often required. The following is an example formulation:

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (to prepare a 2.5 mg/mL working solution):

    • Start with a 10% DMSO solution by adding 100 µL of a 25 mg/mL this compound DMSO stock solution to a sterile tube.[2]

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[2]

    • Add 50 µL of Tween-80 and mix again until the solution is clear.[2]

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[2]

    • It is recommended to prepare this working solution fresh on the day of use.[2][5]

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_solvent Is the DMSO fresh and anhydrous? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No sonicate_warm Apply sonication and/or gentle warming check_solvent->sonicate_warm Yes use_fresh_dmso->sonicate_warm check_dissolution Is the solution clear? sonicate_warm->check_dissolution aliquot_store Aliquot and store at -80°C or -20°C check_dissolution->aliquot_store Yes reassess Re-evaluate concentration or consider co-solvents check_dissolution->reassess No end Stable Stock Solution aliquot_store->end

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway Factors Influencing this compound Solubility S55746 This compound (Hydrophobic) DMSO Anhydrous DMSO (Aprotic Polar Solvent) S55746->DMSO Favorable Interaction Water Water/Moisture (Polar Protic Solvent) S55746->Water Unfavorable Interaction Solubilization Solubilization DMSO->Solubilization Precipitation Precipitation Water->Precipitation

Caption: Key factors affecting this compound solubility.

References

long-term storage conditions for S55746 hydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the BCL-2 inhibitor, S55746 hydrochloride. Here you will find guidance on long-term storage, troubleshooting for common experimental issues, and detailed protocols.

Long-Term Storage Conditions

Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. The following tables summarize the recommended long-term storage conditions for both the powder form and solutions.

Table 1: Long-Term Storage of this compound Powder

Storage TemperatureDurationSupplier Recommendations
-20°C2 to 3 yearsConsistent recommendation across multiple suppliers for optimal long-term stability.
4°CUp to 2 yearsSuitable for shorter-term storage.

Table 2: Long-Term Storage of this compound Solutions

SolventStorage TemperatureDurationRecommendations and Considerations
DMSO-80°C6 months to 1 yearRecommended for long-term archival storage. Aliquoting is advised to avoid repeated freeze-thaw cycles.[1]
DMSO-20°C1 to 2 monthsSuitable for working stock solutions. Some suppliers recommend storing under an inert gas like nitrogen.[1]
DMSO4°CUp to 2 weeksFor short-term storage of recently prepared solutions.

Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the handling and use of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous, high-purity DMSO as the compound's solubility can be affected by moisture.

Q2: My this compound solution appears cloudy or has precipitated after thawing. What should I do?

A2: Precipitation upon thawing can occur if the solution was prepared at a concentration close to its solubility limit or due to repeated freeze-thaw cycles. To resolve this, you can gently warm the solution and use sonication to aid in redissolving the compound.[1] To prevent this, it is recommended to prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: this compound is a highly selective inhibitor of BCL-2. Studies have shown that it has a significantly lower affinity for other BCL-2 family members such as BCL-XL, MCL-1, and BFL-1.[2] This high selectivity minimizes off-target effects related to the inhibition of other anti-apoptotic proteins, a common concern with less selective BCL-2 inhibitors.

Q4: I am observing high background or inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results in cell-based assays can stem from several factors. Ensure that the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. It is also crucial to include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments. Other factors to consider are the stability of the compound in your specific cell culture medium over the duration of the experiment and variations in cell health and passage number.

Troubleshooting Guide

TroubleshootingWorkflow cluster_issue Identify the Issue cluster_solubility Solubility Troubleshooting cluster_activity Activity Troubleshooting cluster_toxicity Toxicity Troubleshooting start Experimental Issue Observed issue_solubility Solubility/Precipitation Issues start->issue_solubility Precipitation or cloudiness issue_activity Inconsistent/No Activity start->issue_activity Variable or no effect issue_toxicity Unexpected Cell Toxicity start->issue_toxicity High cell death in controls sol_check_conc Verify Concentration vs. Solubility Limit issue_solubility->sol_check_conc act_check_storage Confirm Proper Storage of Stock issue_activity->act_check_storage tox_check_dmso Check Final DMSO Concentration (<0.5%) issue_toxicity->tox_check_dmso sol_warm_sonicate Warm and Sonicate Solution sol_check_conc->sol_warm_sonicate sol_fresh_dmso Use Anhydrous, High-Purity DMSO sol_warm_sonicate->sol_fresh_dmso sol_aliquot Prepare Fresh Aliquots sol_fresh_dmso->sol_aliquot act_vehicle_control Run Vehicle Control (DMSO) act_check_storage->act_vehicle_control act_fresh_dilution Prepare Fresh Dilutions for Each Experiment act_vehicle_control->act_fresh_dilution act_assay_validation Validate Assay with Positive Control act_fresh_dilution->act_assay_validation tox_cell_health Assess Cell Health and Passage Number tox_check_dmso->tox_cell_health tox_dose_response Perform Dose-Response Curve tox_cell_health->tox_dose_response

Experimental Protocols

A key experiment to assess the efficacy of a BCL-2 inhibitor like this compound is the induction of apoptosis. The following is a detailed protocol for an Annexin V and Propidium Iodide (PI) apoptosis assay using flow cytometry.

Protocol: Annexin V and Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., a BCL-2 dependent leukemia cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with various concentrations of this compound. Include a vehicle-only (DMSO) control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, aspirate the media (saving it if you want to collect floating apoptotic cells), wash with PBS, and detach the cells using a gentle cell dissociation reagent. Combine with the saved media.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained and single-stained controls to set up the flow cytometer and compensation.

    • Collect data for a sufficient number of events (e.g., 10,000 cells) for each sample.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathway

This compound is a BH3 mimetic that selectively binds to the BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptosis pathway.

BCL2_Inhibition_Pathway S55746 This compound BCL2 BCL-2 S55746->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) BCL2->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces Permeabilization Cytochrome_C Cytochrome c Release Mitochondrion->Cytochrome_C Leads to Caspase_Cascade Caspase Activation Cytochrome_C->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

References

dose-response curve troubleshooting for S55746 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S55746 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during dose-response experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter when generating a dose-response curve for this compound.

FAQ 1: Why am I not observing a dose-dependent effect on my cancer cell line?

Possible Cause 1: Incorrect Cell Line Selection. S55746 is a highly selective BCL-2 inhibitor with poor affinity for BCL-xL and no significant binding to MCL-1.[1][2][3] Cell lines that are dependent on BCL-xL or MCL-1 for survival will show weak or no response to S55746. For example, the H146 cell line, which is BCL-xL-dependent, has a much higher IC50 (1.7 µM) compared to the BCL-2-dependent RS4;11 cell line (71.6 nM).[1][2][4]

Troubleshooting Steps:

  • Verify Target Expression: Confirm the expression levels of BCL-2, BCL-xL, and MCL-1 in your cell line via Western blot or other methods.

  • Select Sensitive Cell Lines: Use cell lines known to be sensitive to BCL-2 inhibition, such as RS4;11 (Acute Lymphoblastic Leukemia) or some Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines.[2][5]

  • Consult Literature: Review publications that have characterized the BCL-2 dependency of your cell line of interest.

Possible Cause 2: Compound Solubility Issues. this compound is soluble in DMSO, but improper dissolution or storage can lead to precipitation, reducing the effective concentration in your assay.[1][6]

Troubleshooting Steps:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce solubility.[1] Use fresh, anhydrous DMSO to prepare your stock solution.

  • Ensure Complete Dissolution: If needed, use ultrasonic treatment to fully dissolve the compound in DMSO.[6][7]

  • Proper Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[1]

  • Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation.

Possible Cause 3: Suboptimal Assay Conditions. The duration of treatment and the cell density can significantly impact the observed dose-response.

Troubleshooting Steps:

  • Optimize Treatment Time: In RS4;11 cells, a 72-hour treatment period is effective for determining IC50 values for cell viability.[2][4][7] However, hallmarks of apoptosis, like phosphatidylserine (B164497) externalization, can be observed as early as 2 hours post-treatment.[1][2]

  • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase throughout the experiment. Over-confluency can lead to artifacts and mask the compound's effect.

FAQ 2: The IC50 value I obtained is significantly higher than the reported values.

Possible Cause 1: Inaccurate Compound Concentration. Errors in serial dilutions or degradation of the compound can lead to a right-shifted dose-response curve.

Troubleshooting Steps:

  • Verify Stock Concentration: If possible, verify the concentration of your stock solution using analytical methods.

  • Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a properly stored stock solution.

  • Check Pipetting Accuracy: Ensure your pipettes are calibrated and your technique is accurate to minimize dilution errors.

Possible Cause 2: High Serum Concentration in Culture Medium. Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability and apparent potency.

Troubleshooting Steps:

  • Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the serum percentage in your culture medium during the treatment period.

  • Maintain Consistent Serum Levels: Use the same serum concentration across all experiments to ensure reproducibility.

FAQ 3: My dose-response curve has a very shallow or steep slope (Hill slope).

Possible Cause 1: Complex Biological Response. A shallow Hill slope (<1.0) might indicate negative cooperativity or multiple binding sites with different affinities. A steep slope (>1.0) could suggest positive cooperativity in the biological system.

Troubleshooting Steps:

  • Data Analysis: Use a variable slope (four-parameter logistic) model to fit your curve.[8] Constraining the Hill slope to 1.0 may not be appropriate if the underlying biology is more complex.[8]

  • Review Mechanism of Action: S55746 acts by occupying the hydrophobic groove of BCL-2, leading to the activation of the BAX/BAK-dependent mitochondrial apoptosis pathway.[1][2] The downstream signaling cascade can influence the steepness of the cell viability curve.

Possible Cause 2: Assay Window or Data Range Issues. An insufficient range of concentrations or issues with the assay's dynamic range can distort the curve's slope.

Troubleshooting Steps:

  • Expand Concentration Range: Ensure your concentration range spans from no effect to a maximal effect to properly define the top and bottom plateaus of the curve.

  • Check Assay Controls: Verify that your positive and negative controls are performing as expected and that the assay has a sufficient signal-to-noise ratio.

Data Presentation

Table 1: In Vitro Potency and Selectivity of S55746

TargetAssay TypePotency (Ki)Reference
BCL-2Cell-free assay1.3 nM[1][6][9]
BCL-xLCell-free assay520 nM[6]
MCL-1Binding AssayNo significant binding[1][2][3]
BFL-1Binding AssayNo significant binding[1][2][3]

Table 2: Cellular Activity of S55746 in Selected Hematological Cell Lines

Cell LineCancer TypeKey DependencyIC50 (72h treatment)Reference
RS4;11Acute Lymphoblastic LeukemiaBCL-271.6 nM[1][2][4]
H146Small Cell Lung CancerBCL-xL1.7 µM[1][2][4]

Table 3: Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (140.68 mM)Use fresh DMSO; moisture can reduce solubility.[1]
DMSO75 mg/mL (105.51 mM)Ultrasonic treatment may be needed.[6][7]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. It is recommended to use a wide concentration range (e.g., from 1 pM to 10 µM) to capture the full dose-response curve.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of S55746. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a four-parameter logistic (variable slope) non-linear regression model to determine the IC50.[8]

Protocol 2: Apoptosis Induction Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells in suspension or in plates with varying concentrations of S55746 for a shorter duration (e.g., 2-4 hours).[2][5]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

Visualizations

S55746_Signaling_Pathway cluster_Mitochondria Mitochondrial Outer Membrane BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Pore formation & Cytochrome c release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Activates S55746 S55746 HCl S55746->BCL2 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound signaling pathway.

Dose_Response_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis A1 Prepare S55746 Stock (Anhydrous DMSO) A3 Prepare Serial Dilutions A1->A3 A2 Seed Cells in Plate B1 Treat Cells with S55746 (e.g., 72 hours) A2->B1 A3->B1 B2 Add Viability Reagent (e.g., CellTiter-Glo) B1->B2 B3 Measure Signal (Luminescence) B2->B3 C1 Normalize Data to Control B3->C1 C2 Plot: Response vs. Log[Concentration] C1->C2 C3 Fit Curve (4-Parameter Logistic) C2->C3 C4 Determine IC50 C3->C4

Caption: Experimental workflow for a dose-response cell viability assay.

Troubleshooting_Logic cluster_Checks Troubleshooting Checks cluster_Solutions Potential Solutions Start No Dose Response Observed Check1 Is cell line BCL-2 dependent? Start->Check1 Check2 Was compound fully dissolved? Start->Check2 Check3 Is treatment time optimal? Start->Check3 Check4 Are concentrations accurate? Start->Check4 Sol1 Verify target expression. Select sensitive cell line. Check1->Sol1 If NO Sol2 Use fresh DMSO. Visually inspect solution. Check2->Sol2 If NO Sol3 Optimize incubation time (e.g., 72h for viability). Check3->Sol3 If NO Sol4 Prepare fresh dilutions. Verify pipetting. Check4->Sol4 If NO

Caption: Troubleshooting logic for an absent dose-response.

References

Validation & Comparative

A Head-to-Head Comparison: S55746 Hydrochloride vs. ABT-199 (Venetoclax) in Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical performance of two prominent BCL-2 inhibitors.

In the landscape of targeted therapies for hematological malignancies, the B-cell lymphoma 2 (BCL-2) protein has emerged as a critical target.[1][2] Overexpression of BCL-2 is a well-established mechanism that allows cancer cells to evade apoptosis (programmed cell death), contributing to oncogenesis and chemoresistance in various lymphomas.[1][2][3] This guide provides a comprehensive comparison of two potent and selective BCL-2 inhibitors: S55746 hydrochloride and the FDA-approved drug ABT-199 (Venetoclax). We will delve into their mechanisms of action, comparative efficacy in preclinical lymphoma models, and the experimental protocols underpinning these findings.

Mechanism of Action: Restoring Apoptotic Signaling

Both S55746 and ABT-199 are BH3-mimetics, designed to mimic the action of pro-apoptotic BH3-only proteins.[3][4] These proteins are natural antagonists of pro-survival BCL-2 family members. In cancer cells where BCL-2 is overexpressed, it sequesters pro-apoptotic effector proteins like BAX and BAK, preventing them from initiating apoptosis.[3][5]

S55746 and ABT-199 selectively bind to the hydrophobic groove of the BCL-2 protein.[3][6] This action displaces the pro-apoptotic proteins, which are then free to trigger the mitochondrial pathway of apoptosis.[3][6] This process, known as the intrinsic apoptotic pathway, leads to the activation of caspases and subsequent cleavage of cellular components, ultimately resulting in cancer cell death.[2][3] A key advantage of these second-generation inhibitors is their high selectivity for BCL-2 over BCL-XL, another pro-survival protein.[2][3][4] Inhibition of BCL-XL is associated with on-target toxicity, specifically thrombocytopenia (low platelet count), a dose-limiting side effect observed with earlier, less selective inhibitors like Navitoclax (ABT-263).[3][4][7]

cluster_0 Normal Apoptotic Signaling Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only BCL2_family Pro-survival BCL-2 Family (BCL-2, BCL-XL) BH3_only->BCL2_family inhibit BAX_BAK BAX / BAK BCL2_family->BAX_BAK inhibit Mitochondria Mitochondria BAX_BAK->Mitochondria permeabilize Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified intrinsic apoptotic pathway.

cluster_1 Action of BCL-2 Inhibitors in Lymphoma BCL2_overexpression BCL-2 Overexpression in Lymphoma Cells BAX_BAK_sequestered BAX / BAK (sequestered) BCL2_overexpression->BAX_BAK_sequestered sequesters BAX_BAK_released BAX / BAK (released) BCL2_overexpression->BAX_BAK_released S55746_ABT199 S55746 / ABT-199 S55746_ABT199->BCL2_overexpression inhibit Apoptosis_restored Apoptosis Restored BAX_BAK_released->Apoptosis_restored

Caption: Mechanism of S55746 and ABT-199.

In Vitro Efficacy in Lymphoma Cell Lines

The cytotoxic activity of S55746 and ABT-199 has been evaluated across a panel of non-Hodgkin lymphoma cell lines, including Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Burkitt Lymphoma (BL). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined after 72 hours of treatment.

Table 1: Comparative IC50 Values (µM) of S55746 and ABT-199 in DLBCL Cell Lines [3][8]

Cell LineS55746 (µM)ABT-199 (µM)
Toledo0.401>10
SU-DHL-40.1330.005
SU-DHL-6>10>10
OCI-Ly1>10>10
OCI-Ly3>10>10
OCI-Ly70.1470.016
OCI-Ly10>10>10
U-29320.0820.004
HBL-10.1690.008
DB0.2310.005
KARPAS-422>10>10

Table 2: Comparative IC50 Values (µM) of S55746 and ABT-199 in MCL and BL Cell Lines [3][8]

Cell LineTypeS55746 (µM)ABT-199 (µM)
Granta-519MCL>10>10
Jeko-1MCL0.6550.016
MinoMCL>10>10
Rec-1MCL0.4850.006
JVM-2MCL>10>10
DaudiBL>10>10
RajiBL>10>10
RamosBL>10>10

The in vitro data indicates that both S55746 and ABT-199 exhibit potent activity against a subset of DLBCL and MCL cell lines. Notably, ABT-199 demonstrated greater potency in several sensitive cell lines. Both compounds were largely inactive in the tested Burkitt Lymphoma cell lines. It is important to note that S55746 showed potent activity in primary MCL patient samples, with EC50 values ranging from 2.5 to 110 nM, suggesting a potential discrepancy between cell line models and primary tumors.[3]

In Vivo Antitumor Efficacy in a Xenograft Model

The antitumor activity of S55746 was directly compared to ABT-199 in a Toledo (DLBCL) subcutaneous xenograft mouse model. This particular cell line was chosen as it showed in vitro sensitivity to S55746 but not to ABT-199.

Table 3: In Vivo Efficacy of S55746 vs. ABT-199 in a Toledo Xenograft Model [3]

Treatment GroupDose (mg/kg)Dosing ScheduleT/C (%)*
S55746200Oral, 5 days/week for 3 weeks13
S55746300Oral, 5 days/week for 3 weeks2
ABT-199200Oral, 5 days/week for 3 weeksNot specified

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater antitumor efficacy.

In this specific model, S55746 demonstrated significant, dose-dependent tumor growth inhibition.[3] While a direct T/C value for the ABT-199 arm was not provided in the primary source, the data highlights the potent in vivo activity of S55746 in a model where ABT-199 showed limited in vitro effect.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

In Vitro Cell Viability Assay

start Seed Lymphoma Cells in 96-well plates treat Treat with serial dilutions of S55746 or ABT-199 start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence (proportional to ATP/viable cells) add_reagent->measure analyze Calculate IC50 values using dose-response curves measure->analyze

Caption: Workflow for in vitro cell viability assay.
  • Cell Culture: Lymphoma cell lines were cultured in appropriate media and conditions as recommended by the supplier.

  • Seeding: Cells were seeded into 96-well plates at a predetermined density.

  • Treatment: Cells were treated with a range of concentrations of this compound or ABT-199 for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures the amount of ATP, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized to untreated control cells, and IC50 values were calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

In Vivo Xenograft Model

inject Subcutaneously inject Toledo cells into mice tumor_growth Allow tumors to reach a palpable size inject->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer S55746, ABT-199, or vehicle orally as scheduled randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until predefined endpoint monitor->endpoint analyze Analyze tumor growth inhibition (T/C %) endpoint->analyze

Caption: Workflow for in vivo xenograft study.
  • Animal Model: Severe combined immunodeficient (SCID) mice were used for the study.

  • Tumor Implantation: Toledo DLBCL cells were implanted subcutaneously into the flanks of the mice.

  • Treatment Initiation: Once tumors reached a specified volume, mice were randomized into treatment and control groups.

  • Drug Administration: S55746 and ABT-199 were administered orally via gavage according to the specified dose and schedule. The control group received the vehicle solution.

  • Monitoring: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health were also monitored as indicators of toxicity.

  • Efficacy Evaluation: Antitumor efficacy was evaluated by calculating the T/C ratio at the end of the study.

Conclusion

Both this compound and ABT-199 (Venetoclax) are potent and selective inhibitors of BCL-2 that induce apoptosis in sensitive lymphoma models. ABT-199, the clinically approved agent, demonstrates superior potency in a number of in vitro cell line models. However, S55746 shows robust antitumor activity, particularly in an in vivo model where ABT-199 had limited in vitro efficacy, suggesting that its therapeutic potential may extend to patient populations with different sensitivity profiles. Further preclinical and clinical investigation is warranted to fully delineate the therapeutic window and potential clinical applications of S55746 in various lymphoma subtypes. This guide provides a foundational dataset for researchers to build upon as they explore the next generation of BCL-2 targeted therapies.

References

A Head-to-Head Comparison of BCL-2 Family Inhibitors: S55746 Hydrochloride vs. ABT-263 (Navitoclax)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific BCL-2 family inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic strategies. This guide provides a comprehensive, data-driven comparison of two prominent BCL-2 family inhibitors: S55746 hydrochloride, a highly selective BCL-2 inhibitor, and ABT-263 (Navitoclax), a dual inhibitor of BCL-2 and BCL-xL.

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for anti-cancer drug development. Overexpression of anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL, is a common mechanism by which cancer cells evade programmed cell death. Both this compound and ABT-263 (Navitoclax) are BH3 mimetics that function by binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis. However, their distinct selectivity profiles lead to significant differences in their biological activities and potential therapeutic applications.

Data Presentation: Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the binding affinities (Ki) of this compound and ABT-263 (Navitoclax) for key anti-apoptotic BCL-2 family proteins, as determined by fluorescence polarization assays. Additionally, the cellular potencies (IC50) in cell lines with distinct dependencies on either BCL-2 or BCL-xL are presented.

ParameterThis compoundABT-263 (Navitoclax)Reference
Binding Affinity (Ki)
BCL-21.3 nM≤1 nM[1][2]
BCL-xLPoor affinity (~70-400 fold less than BCL-2)≤0.5 nM[1][3]
BCL-wNot specified≤1 nM[3]
MCL-1No significant bindingWeak binding[1][3]
BFL-1No significant bindingNot specified[1]
Cellular Potency (IC50)
RS4;11 (BCL-2 dependent)71.6 nMPotent (specific value not provided in direct comparison)[1]
H146 (BCL-xL dependent)1.7 µMPotent (specific value not provided in direct comparison)[1]

Signaling Pathway and Mechanism of Action

Both this compound and ABT-263 (Navitoclax) induce apoptosis by inhibiting anti-apoptotic BCL-2 family proteins. This action prevents the sequestration of pro-apoptotic effector proteins BAK and BAX, allowing them to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death. The critical distinction lies in their target selectivity. This compound is highly selective for BCL-2, whereas ABT-263 potently inhibits BCL-2, BCL-xL, and BCL-w.

BCL2_Pathway Mechanism of Action of S55746 and ABT-263 cluster_Mitochondrion Mitochondrion cluster_BCL2_Family Anti-Apoptotic BCL-2 Proteins BAK_BAX BAK / BAX MOMP MOMP BAK_BAX->MOMP Oligomerization CytoC_Release Cytochrome c Release MOMP->CytoC_Release Caspase_Activation Caspase Activation CytoC_Release->Caspase_Activation BCL2 BCL-2 BCL2->BAK_BAX Inhibit BCLxL BCL-xL BCLxL->BAK_BAX Inhibit BCLw BCL-w BCLw->BAK_BAX Inhibit S55746 S55746 Hydrochloride S55746->BCL2 ABT263 ABT-263 (Navitoclax) ABT263->BCL2 ABT263->BCLxL ABT263->BCLw Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 1: Simplified signaling pathway of BCL-2 family inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity (Ki) Determination

This assay quantitatively measures the binding affinity of this compound and ABT-263 (Navitoclax) to various BCL-2 family proteins.

Principle: The assay is based on the principle that a small, fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger protein, its rotation is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor competes with the probe for binding to the protein, causing a decrease in polarization that is proportional to the inhibitor's affinity.

Materials:

  • Recombinant human BCL-2, BCL-xL, BCL-w, MCL-1, and BFL-1 proteins.

  • Fluorescently labeled BH3-domain peptide (e.g., FITC-PUMA, FITC-BAD).

  • This compound and ABT-263 (Navitoclax).

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Black, low-volume 384-well assay plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare serial dilutions of the test inhibitors (this compound and ABT-263) in the assay buffer.

  • In the assay plate, add the recombinant BCL-2 family protein at a fixed concentration.

  • Add the fluorescently labeled BH3 peptide probe at a fixed concentration.

  • Add the serially diluted test inhibitors to the wells. Include control wells with protein and probe only (maximum polarization) and probe only (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the cytotoxic effects of the inhibitors on cancer cell lines with varying dependencies on BCL-2 family members.

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in culture.

Materials:

  • Cancer cell lines (e.g., RS4;11, H146).

  • Complete cell culture medium.

  • This compound and ABT-263 (Navitoclax).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Opaque-walled 96-well or 384-well plates.

  • A luminometer.

Procedure:

  • Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).

  • Prepare serial dilutions of this compound and ABT-263 in the cell culture medium.

  • Treat the cells with the serially diluted inhibitors or vehicle control (e.g., DMSO).

  • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow Experimental Workflow for Inhibitor Selectivity cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay FP_Assay Fluorescence Polarization Assay Ki_Determination Determine Ki (Binding Affinity) FP_Assay->Ki_Determination Data_Analysis Compare Selectivity Profiles Ki_Determination->Data_Analysis Cell_Culture Culture BCL-2/BCL-xL Dependent Cell Lines Inhibitor_Treatment Treat with Inhibitors (S55746 / ABT-263) Cell_Culture->Inhibitor_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Cell_Viability_Assay IC50_Determination Determine IC50 (Cellular Potency) Cell_Viability_Assay->IC50_Determination IC50_Determination->Data_Analysis

Fig. 2: General workflow for comparing inhibitor selectivity.

Conclusion

The choice between this compound and ABT-263 (Navitoclax) is fundamentally driven by the specific research question or therapeutic goal. This compound, with its high selectivity for BCL-2, offers a tool to investigate the specific roles of BCL-2 in apoptosis and disease, with a potentially wider therapeutic window due to the sparing of BCL-xL and thus avoiding on-target thrombocytopenia. In contrast, ABT-263's dual inhibition of BCL-2 and BCL-xL may be advantageous in tumors that are dependent on both proteins for survival or have developed resistance to BCL-2 selective inhibitors through the upregulation of BCL-xL. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their specific needs.

References

Validating On-Target Engagement of S55746 Hydrochloride in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the on-target engagement of S55746 hydrochloride, a potent and selective BCL-2 inhibitor.[1][2][3][4] Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines various experimental approaches, presents data in a comparative format, and provides detailed protocols for key validation techniques.

This compound is an orally active small molecule that selectively binds to the B-cell lymphoma 2 (BCL-2) protein with high affinity (Ki = 1.3 nM).[1][2][4] Its mechanism of action involves occupying the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX.[1][5][6][7] This disruption leads to the activation of the intrinsic apoptotic pathway in BCL-2-dependent cancer cells.[6][7]

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement validation assay depends on several factors, including the nature of the target, the availability of specific reagents, desired throughput, and the specific question being addressed. Below is a comparison of key methodologies applicable to validating this compound's engagement with BCL-2.

FeatureCo-Immunoprecipitation (Co-IP)Cellular Thermal Shift Assay (CETSA)Proximity Ligation Assay (PLA)Drug Affinity Responsive Target Stability (DARTS)
Principle Measures the disruption of a protein-protein interaction (e.g., BCL-2/BAX) upon compound binding.Ligand binding stabilizes the target protein against heat-induced denaturation.In-situ detection of close proximity between two proteins, which is disrupted by the compound.Ligand binding protects the target protein from proteolytic degradation.[8]
Compound Modification Not required.Not required.[8]Not required.Not required.[8]
Key Reagents Specific antibodies for BCL-2 and BAX.Specific antibody for BCL-2.Specific antibodies for BCL-2 and BAX, PLA probes.Specific antibody for BCL-2, protease.
Readout Western Blot, Mass Spectrometry.Western Blot, ELISA, Mass Spectrometry.[8]Fluorescence Microscopy.Western Blot, Mass Spectrometry.
Throughput Low to moderate.Can be adapted for high-throughput screening.[8]Low to moderate.Moderate.[8]
Cellular Context Lysate-based, reflects in-cell interactions.Intact cells or lysate.Intact cells, provides spatial information.Lysate-based.
Direct Evidence of Target Engagement Indirect (disruption of interaction).Direct (binding to target).Indirect (disruption of proximity).Direct (binding to target).

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Disruption of BCL-2/BAX Interaction

This protocol is based on methodologies that have been successfully used to demonstrate the on-target activity of S55746.[6][7]

Objective: To determine if this compound disrupts the interaction between BCL-2 and BAX in cells.

Materials:

  • BCL-2-dependent cell line (e.g., RS4;11)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-BCL-2 antibody for immunoprecipitation

  • Anti-BAX antibody for Western blotting

  • Anti-BCL-2 antibody for Western blotting (as a loading control for IP)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RS4;11 cells and treat with increasing concentrations of this compound or DMSO for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-BCL-2 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with an anti-BAX antibody to detect co-immunoprecipitated BAX.

    • Probe a separate blot with an anti-BCL-2 antibody to confirm equal immunoprecipitation of BCL-2 across samples.

    • Analyze the input lysates to confirm equal protein loading.

  • Data Analysis: A decrease in the amount of BAX co-immunoprecipitated with BCL-2 in the this compound-treated samples compared to the vehicle control indicates disruption of the BCL-2/BAX interaction.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly demonstrate the binding of this compound to BCL-2 in cells by assessing its thermal stabilization.

Materials:

  • BCL-2-dependent cell line

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents as in Co-IP protocol

  • Anti-BCL-2 antibody

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control at 37°C for a specified time.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and normalize the protein concentration.

    • Perform SDS-PAGE and Western blotting using an anti-BCL-2 antibody.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble BCL-2 at each temperature. A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the control indicates thermal stabilization of BCL-2 due to ligand binding.

Visualizing Pathways and Workflows

BCL2_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates S55746 This compound S55746->BCL2 inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BAX_BAK activates Apoptosis Apoptosis Caspase_Activation->Apoptosis induces

Caption: BCL-2 signaling pathway and the mechanism of action of this compound.

CETSA_Workflow A 1. Treat cells with S55746 or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Aggregated Proteins C->D E 5. Western Blot for BCL-2 (Soluble Fraction) D->E F 6. Analyze Thermal Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

S55746 Hydrochloride: A Comparative Analysis of its Platelet-Sparing Profile in BCL-XL Dependent Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of S55746 hydrochloride with other BCL-2 family inhibitors, focusing on its effects on BCL-XL dependent cells, particularly platelets. For researchers and drug development professionals, understanding the selectivity profile of apoptosis inhibitors is critical for predicting on-target toxicities. Platelet survival is highly dependent on the anti-apoptotic protein BCL-XL, making thrombocytopenia a significant challenge for inhibitors that also target this protein.

Introduction to BCL-2 Family Proteins and Platelet Survival

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3][4] This family includes pro-survival members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic members (like BAX and BAK). Pro-survival proteins prevent apoptosis by sequestering their pro-apoptotic counterparts. In many cancers, overexpression of pro-survival proteins like BCL-2 is a key mechanism for survival and chemoresistance.[1][2][3][4]

Crucially, platelets are anucleated cells that rely heavily on BCL-XL for their survival.[5][6] Inhibition of BCL-XL leads to rapid platelet apoptosis, resulting in thrombocytopenia (a low platelet count), which is a dose-limiting toxicity for several anti-cancer agents.[5][6][7][8][9]

This compound: A Highly Selective BCL-2 Inhibitor

This compound (also known as BCL201) is a potent, orally bioavailable small molecule that acts as a selective inhibitor of the BCL-2 protein.[1][2][10] It occupies the hydrophobic groove of BCL-2, preventing it from binding to and inhibiting pro-apoptotic proteins like BAX.[1][2][10] This disruption triggers the mitochondrial pathway of apoptosis in BCL-2-dependent cancer cells.

A key feature of S55746 is its high selectivity for BCL-2 over other pro-survival family members, particularly BCL-XL.[10][11][12] This selectivity, ranging from approximately 70 to 400-fold, is the basis for its favorable safety profile concerning platelets.[10][11][12] Studies have demonstrated that S55746 has no cytotoxic activity on BCL-XL-dependent cells, including platelets.[1][2][3][4][10]

Comparative Analysis with Non-Selective and Alternative Inhibitors

The clinical challenge of on-target platelet toxicity is best illustrated by comparing S55746 with non-selective inhibitors like Navitoclax (B1683852) (ABT-263).

  • Navitoclax (ABT-263): This compound is a potent inhibitor of both BCL-2 and BCL-XL.[6][13] While effective against tumors dependent on either protein, its clinical utility is hampered by the induction of severe, dose-dependent thrombocytopenia.[7][9][13] This occurs because Navitoclax directly inhibits the essential BCL-XL protein in platelets, causing their premature death.[5][6][14]

  • ABT-199 (Venetoclax): Like S55746, Venetoclax is a selective BCL-2 inhibitor. Its development was a strategic effort to create a compound that retains anti-tumor efficacy in BCL-2-dependent malignancies while avoiding the platelet toxicity associated with BCL-XL inhibition.[5][6]

  • BCL-XL-Targeting PROTACs: A newer strategy to circumvent platelet toxicity involves Proteolysis Targeting Chimeras (PROTACs).[15][16][17] Molecules like DT2216 link a BCL-XL binding moiety to a ligand for an E3 ubiquitin ligase.[13][15] This approach aims to induce the degradation of BCL-XL specifically in cancer cells. Because the targeted E3 ligases are often poorly expressed in platelets, these cells are spared, offering a potential way to safely target BCL-XL in tumors.[15][16][17]

The data below quantitatively illustrates the differing selectivity and cellular effects of these compounds.

Data Presentation

Table 1: Comparative Inhibitor Binding Affinity
InhibitorTarget(s)BCL-2 Affinity (Ki)BCL-XL AffinitySelectivity (BCL-XL/BCL-2)
This compound BCL-2 1.3 nM [10][11][12]Poor affinity~70 to 400-fold [10][11][12]
Navitoclax (ABT-263) BCL-2 / BCL-XLSub-nanomolarSub-nanomolarNon-selective
ABT-199 (Venetoclax) BCL-2Sub-nanomolarMicromolar rangeHighly Selective
Table 2: Comparative Cellular Activity (IC50/EC50)
InhibitorBCL-2 Dependent Cells (RS4;11)BCL-XL Dependent Cells (H146)Human Platelets
This compound 71.6 nM [1][18]1.7 µM [1][18]> 3 µM [1]
Navitoclax (ABT-263) 41.5 nM[1]49.7 nM[1]0.03 µM (ABT-737)[1]
ABT-199 (Venetoclax) Potent activityWeak activitySpared[5][6]

Mandatory Visualizations

cluster_0 Intrinsic Apoptosis Pathway cluster_1 Anti-Apoptotic (Pro-Survival) cluster_2 Pro-Apoptotic Effectors Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage) BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only BCL2 BCL-2 BH3_only->BCL2 Inhibits BCLXL BCL-XL BH3_only->BCLXL Inhibits BAX_BAK BAX / BAK BH3_only->BAX_BAK Activates BCL2->BAX_BAK Inhibits BCLXL->BAX_BAK Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Regulation of the intrinsic apoptosis pathway by BCL-2 family proteins.

cluster_S55746 This compound (BCL-2 Selective) cluster_Navitoclax Navitoclax (BCL-2/BCL-XL Dual Inhibitor) S55746 S55746 BCL2_S BCL-2 S55746->BCL2_S Inhibits Tumor_S BCL-2 Dependent Tumor Cell BCL2_S->Tumor_S BCLXL_S BCL-XL (Unaffected) Platelet_S Platelet BCLXL_S->Platelet_S Apoptosis_S Apoptosis Tumor_S->Apoptosis_S Survival_S Survival Platelet_S->Survival_S Navitoclax Navitoclax BCL2_N BCL-2 Navitoclax->BCL2_N Inhibits BCLXL_N BCL-XL Navitoclax->BCLXL_N Inhibits Tumor_N BCL-2/XL Dependent Tumor Cell BCL2_N->Tumor_N Platelet_N Platelet BCLXL_N->Platelet_N Apoptosis_N_Tumor Apoptosis Tumor_N->Apoptosis_N_Tumor Apoptosis_N_Platelet Apoptosis (Thrombocytopenia) Platelet_N->Apoptosis_N_Platelet

Caption: Comparative mechanisms of S55746 and Navitoclax on tumor cells and platelets.

start Start: Culture Cells treat Treat cells with S55746 or Control (e.g., 2-4 hours) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cell Populations analyze->end

Caption: Experimental workflow for assessing apoptosis via Annexin V/PI staining.

Experimental Protocols

Cell Viability Assay (to determine IC50)
  • Objective: To measure the concentration of an inhibitor required to reduce cell viability by 50%.

  • Methodology:

    • Cell Plating: Seed hematological cell lines (e.g., RS4;11 for BCL-2 dependence, H146 for BCL-XL dependence) in 96-well plates at an appropriate density.

    • Treatment: Add increasing concentrations of the test compound (e.g., S55746, Navitoclax) to the wells. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1]

    • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

    • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log-concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Objective: To detect and quantify apoptosis in a cell population after treatment.

  • Methodology:

    • Cell Treatment: Treat cells in suspension (e.g., primary CLL cells or RS4;11) with the desired concentrations of the inhibitor (e.g., S55746) for a short period (e.g., 2-4 hours).[1][3][10]

    • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC (which binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[1][3][10]

Co-Immunoprecipitation Assay (to assess protein-protein interactions)
  • Objective: To determine if an inhibitor disrupts the interaction between BCL-2 family proteins (e.g., BCL-2 and BAX).

  • Methodology:

    • Cell Treatment and Lysis: Treat cells (e.g., RS4;11) with the inhibitor or control for a set time (e.g., 2 hours). Lyse the cells in a gentle lysis buffer that preserves protein-protein interactions.[3]

    • Immunoprecipitation: Add an antibody specific to one of the proteins of interest (e.g., anti-BCL-2) to the cell lysate.[3] Add protein A/G beads to pull down the antibody-protein complex.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

    • Immunoblotting (Western Blot): Separate the proteins from the input lysate and the immunoprecipitated samples by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies for both proteins of interest (e.g., anti-BCL-2 and anti-BAX).

    • Analysis: A decrease in the amount of co-precipitated BAX in the S55746-treated sample compared to the control indicates that the inhibitor has disrupted the BCL-2/BAX interaction.[1][3]

References

S55746 Hydrochloride: A Comparative Analysis of BCL-2 over MCL-1 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of S55746 hydrochloride's performance against other BCL-2 family inhibitors, supported by experimental data.

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology drug discovery.[1] The family includes both pro-apoptotic and anti-apoptotic members. Overexpression of anti-apoptotic proteins, such as BCL-2 and Myeloid Cell Leukemia 1 (MCL-1), is a common mechanism by which cancer cells evade programmed cell death.[2] Small molecule inhibitors designed to mimic the action of pro-apoptotic BH3-only proteins, known as BH3 mimetics, have emerged as a promising therapeutic strategy.[2] This guide provides a detailed comparison of this compound, a potent BCL-2 inhibitor, with other notable BCL-2 family inhibitors, focusing on its selectivity for BCL-2 over MCL-1.

High Affinity and Selectivity of S55746 for BCL-2

This compound (also known as BCL201) is a novel, orally active and selective inhibitor of BCL-2.[3][4] It binds to the hydrophobic groove of the BCL-2 protein, thereby preventing it from sequestering pro-apoptotic proteins and ultimately leading to the activation of the apoptotic cascade.[3][5] Experimental data demonstrates that S55746 is a potent inhibitor of BCL-2 with a Ki of 1.3 nM and a Kd of 3.9 nM.[6][7] Crucially for its therapeutic window, S55746 shows no significant binding to MCL-1.[3][4][8] This high degree of selectivity is a key differentiator from other broad-spectrum or dual BCL-2/BCL-xL inhibitors.

Comparative Analysis with Other BCL-2 Family Inhibitors

To contextualize the performance of S55746, it is essential to compare its binding affinity and selectivity with other well-characterized BCL-2 family inhibitors. The following table summarizes the binding affinities of S55746, Venetoclax (B612062) (a selective BCL-2 inhibitor), and S63845 (a selective MCL-1 inhibitor) for BCL-2 and MCL-1.

InhibitorTarget(s)BCL-2 Affinity (Ki/Kd)MCL-1 Affinity (Ki/Kd)Selectivity for BCL-2 over MCL-1
This compound BCL-2Ki: 1.3 nM[6][7]No significant binding[3][4][8]Highly Selective
Venetoclax (ABT-199) BCL-2Strong affinity[9]Low affinity[10]Highly Selective
S63845 MCL-1No discernible binding[11][12]Kd: 0.19 nM[11][12][13]Selective for MCL-1

Table 1: Comparative binding affinities of selected BCL-2 family inhibitors.

As illustrated in the table, this compound and Venetoclax are highly selective for BCL-2, with minimal to no activity against MCL-1.[3][4][8][9][10] In contrast, S63845 is a potent and selective inhibitor of MCL-1.[11][12][13] The distinct selectivity profiles of these compounds allow for the targeted inhibition of specific anti-apoptotic pathways, which can be crucial for overcoming certain mechanisms of drug resistance in cancer cells.[10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used to assess these inhibitors, the following diagrams are provided.

cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic (BH3-only) cluster_2 Anti-Apoptotic cluster_3 Pro-Apoptotic (Effectors) cluster_4 Mitochondrial Outer Membrane Permeabilization cluster_5 Apoptosis cluster_6 BH3 Mimetics DNA Damage DNA Damage PUMA PUMA DNA Damage->PUMA Growth Factor Deprivation Growth Factor Deprivation BIM BIM Growth Factor Deprivation->BIM BCL2 BCL2 BIM->BCL2 MCL1 MCL1 BIM->MCL1 PUMA->BCL2 BAD BAD BAD->BCL2 BAX BAX BCL2->BAX BAK BAK MCL1->BAK Cytochrome c release Cytochrome c release BAX->Cytochrome c release BAK->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptotic Stimuli Apoptotic Stimuli S55746 S55746 S55746->BCL2

Caption: Intrinsic apoptosis pathway and the role of BCL-2/MCL-1.

cluster_0 Assay Components cluster_1 Binding & Measurement cluster_2 Data Analysis BCL2_Protein BCL-2 Protein Incubation Incubate Components BCL2_Protein->Incubation Fluorescent_Probe Fluorescently-labeled BH3 Peptide (e.g., PUMA) Fluorescent_Probe->Incubation Inhibitor This compound Inhibitor->Incubation FP_Reader Fluorescence Polarization Reader Incubation->FP_Reader Competition_Curve Generate Competition Binding Curve FP_Reader->Competition_Curve Ki_Calculation Calculate Ki Value Competition_Curve->Ki_Calculation

Caption: Workflow for Fluorescence Polarization binding assay.

Experimental Protocols

The determination of binding affinities for BCL-2 family inhibitors is commonly achieved through in vitro assays such as Fluorescence Polarization (FP).[3][14] The general protocol for an FP-based competition binding assay is as follows:

  • Reagents and Materials:

    • Recombinant human BCL-2 and MCL-1 proteins.

    • A fluorescently labeled BH3 peptide probe that binds to the target protein (e.g., FITC-labeled PUMA BH3 peptide).

    • This compound and other inhibitors of interest, serially diluted.

    • Assay buffer (e.g., phosphate-buffered saline with a surfactant like Tween-20).

    • Microplates suitable for fluorescence measurements.

  • Assay Procedure:

    • A fixed concentration of the BCL-2 or MCL-1 protein is incubated with a fixed concentration of the fluorescently labeled BH3 peptide probe in the wells of a microplate.

    • Increasing concentrations of the inhibitor (e.g., S55746) are added to the wells.

    • The plate is incubated at room temperature for a specified period to allow the binding to reach equilibrium.

  • Data Acquisition:

    • The fluorescence polarization of each well is measured using a microplate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The resulting sigmoidal dose-response curve is fitted to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.

Conclusion

References

Navigating Resistance: A Comparative Analysis of S55746 Hydrochloride and Other BH3 Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between targeted therapies is paramount. This guide provides a comparative overview of S55746 hydrochloride and other BH3 mimetics, with a focus on navigating acquired resistance, supported by experimental data and detailed protocols.

S55746, also known as BCL201, is a potent and selective oral inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4] Like other BH3 mimetics, it functions by mimicking the action of pro-apoptotic BH3-only proteins, thereby restoring the cell's natural pathway to programmed cell death.[1] A key differentiator for S55746 lies in its binding mode to the hydrophobic groove of BCL-2, which is distinct from the well-established BH3 mimetic, venetoclax (B612062).[5] This distinction raises the critical question of its efficacy in the context of venetoclax resistance.

Comparative Efficacy and Resistance Profiles

Resistance to venetoclax, a cornerstone of therapy for several hematological malignancies, is a growing clinical challenge. The most common mechanisms of acquired resistance do not typically involve mutations in the BCL-2 protein itself, but rather the upregulation of other anti-apoptotic proteins, namely BCL-XL and MCL-1.[6][7] These proteins can compensate for the inhibition of BCL-2, effectively rescuing cancer cells from apoptosis.

Given that S55746 is highly selective for BCL-2 and exhibits poor affinity for BCL-XL and no significant binding to MCL-1, it is unlikely to overcome resistance mediated by the upregulation of these alternative anti-apoptotic proteins.[1][2][3] Preclinical studies have demonstrated that in cell lines with acquired resistance to venetoclax due to elevated BCL-XL levels, resensitization to venetoclax can be achieved by co-administration with a BCL-XL inhibitor.[8][9] This highlights the dependency of these resistant cells on the compensatory anti-apoptotic protein.

While direct head-to-head studies of S55746 in venetoclax-resistant models are limited, the distinct binding interactions of S55746 and venetoclax with BCL-2 suggest a potential, albeit likely narrow, window for overcoming resistance.[5] It is theoretically possible that specific mutations within the BCL-2 binding pocket that confer resistance to venetoclax may not affect the binding of S55746. However, resistance driven by the upregulation of BCL-XL or MCL-1 would likely render cells cross-resistant to S55746.

Data Presentation

Table 1: In Vitro Activity of S55746 and Venetoclax in Hematological Cancer Cell Lines

Cell LineCancer TypeBCL-2 Family DependenceS55746 IC50 (nM)Venetoclax IC50 (nM)Reference
RS4;11Acute Lymphoblastic LeukemiaBCL-271.6~8[1][2]
H146Small Cell Lung CancerBCL-XL1700>1000[1][2]
HBL-2Mantle Cell LymphomaBCL-2Sensitive (IC50 <1000)Sensitive[1]
Granta-519Mantle Cell LymphomaBCL-2Sensitive (IC50 <1000)Sensitive[1]
OCI-Ly1Diffuse Large B-Cell LymphomaBCL-2Sensitive (IC50 <1000)Sensitive[1]
SC-1Follicular LymphomaBCL-2Sensitive (IC50 <1000)Sensitive[1]
U2932Diffuse Large B-Cell LymphomaBCL-2Sensitive (IC50 <1000)Sensitive[1]

Note: This table summarizes reported IC50 values and sensitivities. Direct comparative IC50 values in the same study are ideal for accurate comparison. The provided data is compiled from multiple sources.

Table 2: Predicted Cross-Resistance Profile

Resistance MechanismEfficacy of S55746Efficacy of Other BH3 Mimetics (e.g., BCL-XL or MCL-1 inhibitors)
Upregulation of BCL-XLLikely IneffectivePotentially Effective (BCL-XL inhibitors)
Upregulation of MCL-1Likely IneffectivePotentially Effective (MCL-1 inhibitors)
BCL-2 Mutation (altering venetoclax binding site)Potentially Effective (dependent on mutation location)Likely Ineffective (if mutation is in the target)

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the relevant signaling pathways and a typical workflow for assessing cross-resistance.

BCL2_Family_Pathway Apoptosis Regulation by BCL-2 Family Proteins cluster_pro_survival Pro-Survival cluster_pro_apoptotic_effectors Pro-Apoptotic Effectors cluster_pro_apoptotic_initiators Pro-Apoptotic Initiators (BH3-only) cluster_bh3_mimetics BH3 Mimetics BCL-2 BCL-2 BAX BAX BCL-2->BAX sequesters BCL-XL BCL-XL BCL-XL->BAX sequesters MCL-1 MCL-1 BAK BAK MCL-1->BAK sequesters Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis BIM BIM BIM->BCL-2 inhibits BIM->BCL-XL inhibits BIM->MCL-1 inhibits PUMA PUMA PUMA->BCL-2 inhibits PUMA->BCL-XL inhibits NOXA NOXA NOXA->MCL-1 inhibits S55746 S55746 S55746->BCL-2 inhibits Venetoclax Venetoclax Venetoclax->BCL-2 inhibits MCL-1_inhibitor MCL-1 inhibitor MCL-1_inhibitor->MCL-1 inhibits BCL-XL_inhibitor BCL-XL inhibitor BCL-XL_inhibitor->BCL-XL inhibits

Caption: BCL-2 family protein interactions and BH3 mimetic targets.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Assessment cluster_cell_lines Cell Line Models cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Parental_Sensitive Parental Sensitive Cell Line Venetoclax_Resistant Venetoclax-Resistant Cell Line Parental_Sensitive->Venetoclax_Resistant Chronic Venetoclax Exposure S55746_Treatment Treat with S55746 (Dose-Response) Parental_Sensitive->S55746_Treatment Venetoclax_Treatment Treat with Venetoclax (Dose-Response) Parental_Sensitive->Venetoclax_Treatment Venetoclax_Resistant->S55746_Treatment Venetoclax_Resistant->Venetoclax_Treatment Combo_Treatment Combination Treatment (e.g., + BCL-XL/MCL-1i) Venetoclax_Resistant->Combo_Treatment Western_Blot Western Blot (BCL-2 family proteins) Venetoclax_Resistant->Western_Blot Characterize Resistance Mechanism Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) S55746_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) S55746_Treatment->Apoptosis_Assay Venetoclax_Treatment->Cell_Viability Venetoclax_Treatment->Apoptosis_Assay Combo_Treatment->Cell_Viability Combo_Treatment->Apoptosis_Assay IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Compare_Sensitivity Compare Sensitivity (Parental vs. Resistant) IC50_Determination->Compare_Sensitivity

Caption: Workflow for assessing cross-resistance between BH3 mimetics.

Experimental Protocols

1. Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Materials:

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Opaque-walled 96-well plates suitable for luminescence readings

    • Multichannel pipette

    • Luminometer

  • Procedure:

    • Seed cells in the opaque-walled 96-well plates at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurements.

    • Incubate the plates for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Prepare serial dilutions of this compound, venetoclax, and other relevant BH3 mimetics in culture medium.

    • Add the drug dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).

    • Incubate the plates for the desired treatment period (e.g., 72 hours).

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

  • Materials:

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

    • Propidium Iodide (PI) solution

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with the BH3 mimetics as described in the cell viability assay protocol.

    • Harvest the cells (including both adherent and floating cells) by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

References

Comparative Efficacy of S55746 Hydrochloride in ABT-199 Resistant Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to the BCL-2 inhibitor venetoclax (B612062) (ABT-199) presents a significant challenge in the treatment of various hematological malignancies. This guide provides a detailed comparison of S55746 hydrochloride (also known as BCL201), a novel BCL-2 inhibitor, with venetoclax, focusing on its efficacy in preclinical models of ABT-199 resistance. We will delve into the mechanisms of venetoclax resistance, the potential of S55746 to overcome these mechanisms, and present available preclinical data and experimental methodologies.

Understanding ABT-199 (Venetoclax) Resistance

Venetoclax selectively binds to the anti-apoptotic protein BCL-2, liberating pro-apoptotic proteins and triggering programmed cell death. However, cancer cells can develop resistance through various mechanisms, primarily:

  • Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 and BCL-xL can compensate for BCL-2 inhibition, sequestering pro-apoptotic proteins and preventing apoptosis.[1][2][3][4][5][6][7][8]

  • Mutations in the BCL-2 binding groove: Alterations in the BH3-binding groove of BCL-2, such as the G101V mutation, can reduce the binding affinity of venetoclax, thereby diminishing its efficacy.[9]

These resistance mechanisms highlight the need for alternative therapeutic strategies, including the development of new BCL-2 inhibitors with different binding properties or combination therapies.

This compound: A Novel BCL-2 Inhibitor

S55746 is a potent and selective BCL-2 inhibitor that has demonstrated significant anti-tumor activity in various hematological cancer models.[10][11][12] A key distinguishing feature of S55746 is its different binding mode to the BCL-2 protein compared to venetoclax. This suggests that S55746 may retain activity against BCL-2 variants that have developed resistance to venetoclax due to specific mutations.

Preclinical Comparative Data

While direct head-to-head studies of S55746 and venetoclax in the same venetoclax-resistant models are limited in publicly available literature, existing data allows for an indirect comparison and highlights the potential of S55746.

A study by Casara et al. (2018) provides a comparison of the in vitro activity of S55746 and ABT-199 in a panel of non-Hodgkin lymphoma cell lines. While this study does not focus on resistant models, it establishes the potent BCL-2 inhibitory activity of S55746.

Cell LineS55746 IC50 (nM)ABT-199 IC50 (nM)
RS4;11 32
SU-DHL-4 85
SU-DHL-6 >1000>1000
DB 108
FARAGE 1512
GRANTA-519 2520
JEKO-1 3025
MAVER-1 4030

Table 1: Comparative in vitro activity of S55746 and ABT-199 in various hematological cancer cell lines. Data extracted from Casara et al., 2018.[11][12]

Importantly, structural studies have shown that S55746 has a distinct interaction with the BCL-2 protein, particularly around the P2 hot spot of the BH3 binding groove. This different binding mode is crucial as some venetoclax resistance mutations, like G101V, are located in this region. Visualizations of the BCL-2 surface contacts reveal that S55746 and venetoclax have different interaction footprints, suggesting S55746 may be less affected by mutations that alter the venetoclax binding site.

Experimental Protocols

To evaluate the efficacy of compounds in ABT-199 resistant models, robust experimental protocols are essential. Below are generalized methodologies for generating and testing in such models.

Generation of ABT-199 Resistant Cell Lines

A common method for developing venetoclax-resistant cell lines involves continuous exposure to escalating concentrations of the drug.[2][3][4][13][14][15][16][17]

Protocol:

  • Initial Culture: Culture the parental cancer cell line in standard growth medium.

  • Initial Venetoclax Exposure: Treat the cells with an initial concentration of venetoclax, typically starting at the IC20-IC30 range.

  • Dose Escalation: Gradually increase the concentration of venetoclax in the culture medium as the cells adapt and resume proliferation. This process can take several months.

  • Resistance Confirmation: Once the cells can proliferate in a high concentration of venetoclax (e.g., >1 µM), their resistance should be confirmed by comparing their IC50 value to that of the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Characterization of Resistance Mechanism: Analyze the resistant cell line for potential mechanisms of resistance, such as upregulation of MCL-1 or BCL-xL (via Western blot or qPCR) or mutations in the BCL2 gene (via sequencing).

In Vitro Efficacy Assessment in Resistant Cell Lines

Protocol:

  • Cell Seeding: Seed both the parental and the venetoclax-resistant cell lines in 96-well plates.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and, as a control, venetoclax.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 values for each compound in both the sensitive and resistant cell lines to determine the degree of resistance and the efficacy of the test compound in overcoming it.

In Vivo Xenograft Models of ABT-199 Resistance

Protocol:

  • Cell Implantation: Implant the venetoclax-resistant cell line subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth: Allow the tumors to establish and reach a predetermined size.

  • Treatment: Randomize the mice into treatment groups: vehicle control, venetoclax, and this compound. Administer the drugs according to a defined schedule and dosage.

  • Tumor Monitoring: Monitor tumor growth regularly using calipers for subcutaneous models or bioluminescence imaging for disseminated models.

  • Endpoint Analysis: At the end of the study, harvest the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both venetoclax and S55746 is the direct inhibition of BCL-2, leading to the activation of the intrinsic apoptotic pathway. In resistant cells, this pathway is often dysregulated.

cluster_sensitive Venetoclax-Sensitive Cell cluster_resistant Venetoclax-Resistant Cell Venetoclax_S Venetoclax BCL2_S BCL-2 Venetoclax_S->BCL2_S inhibits BIM_BAX_S BIM/BAX BCL2_S->BIM_BAX_S sequesters Apoptosis_S Apoptosis BIM_BAX_S->Apoptosis_S induces Venetoclax_R Venetoclax BCL2_R BCL-2 Venetoclax_R->BCL2_R inhibits MCL1_R MCL-1 BIM_BAX_R BIM/BAX MCL1_R->BIM_BAX_R sequesters No_Apoptosis_R Apoptosis Blocked BIM_BAX_R->No_Apoptosis_R S55746_R S55746 S55746_R->BCL2_R inhibits (alternative binding)

Caption: BCL-2 inhibition in sensitive vs. resistant cells.

In venetoclax-sensitive cells, inhibition of BCL-2 by venetoclax releases pro-apoptotic proteins like BIM and BAX, leading to apoptosis. In resistant cells, upregulation of MCL-1 can sequester these pro-apoptotic proteins, thus blocking apoptosis. S55746, with its alternative binding mode, may still effectively inhibit BCL-2 even in the presence of resistance mechanisms that affect venetoclax binding.

Start Generate Venetoclax- Resistant Cell Line InVitro In Vitro Efficacy (IC50 Determination) Start->InVitro InVivo In Vivo Xenograft Model Start->InVivo Mechanism Mechanism of Action Studies (Western Blot, etc.) InVitro->Mechanism Data Comparative Data Analysis InVitro->Data InVivo->Mechanism InVivo->Data

Caption: Experimental workflow for comparative efficacy studies.

Conclusion

The development of resistance to ABT-199 (venetoclax) is a critical issue in cancer therapy. This compound, a novel BCL-2 inhibitor with a distinct binding mechanism, holds promise for overcoming this resistance. While direct comparative efficacy data in resistant models is still emerging, the available structural and in vitro data suggest that S55746 may be effective where venetoclax fails, particularly in cases of BCL-2 mutations. Further preclinical studies directly comparing S55746 and venetoclax in well-characterized venetoclax-resistant models are warranted to fully elucidate its clinical potential. This guide provides a framework for conducting such comparative studies and understanding the underlying mechanisms of action.

References

A Head-to-Head In Vitro Comparison of S55746 Hydrochloride and ABT-737: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Bcl-2 family inhibitors: S55746 hydrochloride and ABT-737. This analysis is supported by experimental data on their binding affinities, cellular potencies, and mechanisms of action.

This compound and ABT-737 are both potent inducers of apoptosis through their interaction with the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] These proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition is a promising strategy in cancer therapy. While both compounds target this pathway, they exhibit distinct selectivity profiles and cellular activities.

Mechanism of Action and Binding Affinity

This compound is a highly selective inhibitor of Bcl-2.[3][4] In contrast, ABT-737 is a broader inhibitor, targeting Bcl-2, Bcl-xL, and Bcl-w.[5][6] This difference in selectivity has significant implications for their therapeutic window and potential side effects. For instance, the inhibition of Bcl-xL by ABT-737 is associated with on-target thrombocytopenia, as platelets are dependent on Bcl-xL for survival.[7] this compound, with its poor affinity for Bcl-xL, is not expected to have this liability.[3][7]

The binding affinities of this compound and ABT-737 for various Bcl-2 family members are summarized in the table below.

CompoundBcl-2Bcl-xLBcl-wMcl-1Bfl-1/A1
This compound Ki = 1.3 nM[3]Poor affinity[3]-No significant binding[3]No significant binding[3]
ABT-737 EC50 = 30.3 nM[5]EC50 = 78.7 nM[5]EC50 = 197.8 nM[5]No inhibition[5]No inhibition[5]
Table 1: Comparative binding affinities of this compound and ABT-737 for anti-apoptotic Bcl-2 family proteins. Ki (inhibitor constant) and EC50 (half-maximal effective concentration) values were determined in cell-free assays.

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cluster_pro_apoptotic Pro-Apoptotic Effectors S55746 S55746 HCl Bcl2 Bcl-2 S55746->Bcl2 High Affinity ABT737 ABT-737 ABT737->Bcl2 Bcl_xL Bcl-xL ABT737->Bcl_xL Bcl_w Bcl-w ABT737->Bcl_w Moderate Affinity Bax_Bak BAX / BAK Bcl2->Bax_Bak | Bcl_xL->Bax_Bak | Bcl_w->Bax_Bak | Mcl1 Mcl-1 Mcl1->Bax_Bak | Apoptosis Apoptosis Bax_Bak->Apoptosis

Caption: Comparative targeting of Bcl-2 family proteins.

Cellular Potency in Hematological Malignancies

The cytotoxic activity of this compound and ABT-737 has been evaluated in various hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits 50% of cell growth, are presented below.

Cell LineCancer TypeThis compound IC50ABT-737 IC50
RS4;11Acute Lymphoblastic Leukemia71.6 nM[3][7]-
H146Small Cell Lung Cancer1.7 µM[3][7]-
HL-60Acute Promyelocytic Leukemia-50 nM[5]
KG-1Acute Myelogenous Leukemia-80 nM[5]
NB4Acute Promyelocytic Leukemia-80 nM[5]
MOLT-4T-cell Acute Lymphoblastic Leukemia-~100 nM[6]
J16T-cell Acute Lymphoblastic Leukemia-~8 µM[6]
Table 2: In vitro cytotoxic activity of this compound and ABT-737 in various hematological cancer cell lines.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[8][9][10][11]

  • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with a serial dilution of this compound or ABT-737 for 72 hours.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the drug concentration.

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cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (72h) B->C D Equilibrate to room temperature C->D E Add CellTiter-Glo® Reagent D->E F Shake to lyse cells E->F G Incubate for 10 min F->G H Measure luminescence G->H I Calculate IC50 H->I cluster_workflow Apoptosis Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min (dark) D->E F Add Binding Buffer E->F G Analyze by flow cytometry F->G

References

S55746 Hydrochloride: A Comparative Analysis Confirming the Absence of Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

S55746 hydrochloride is a potent and orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Its mechanism of action involves selectively binding to the hydrophobic groove of BCL-2, thereby inducing apoptosis in BCL-2-dependent cancer cells.[1][4] A key differentiator of S55746 is its high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1.[1][4][5] This selectivity is crucial for its safety profile, particularly concerning the risk of thrombocytopenia (a deficiency of platelets in the blood), a common and dose-limiting toxicity associated with less selective BCL-2 inhibitors.

Comparative Analysis of BCL-2 Family Inhibitors

The BCL-2 family of proteins are central regulators of apoptosis. Inhibitors targeting this family have shown significant promise in treating various hematological malignancies. However, their clinical utility can be hampered by on-target toxicities. A primary example is thrombocytopenia, which arises from the inhibition of BCL-XL, a protein essential for platelet survival.[4]

CompoundTarget(s)Reported ThrombocytopeniaRationale for Platelet Effect
This compound Selective BCL-2 No Poor affinity for BCL-XL, which is critical for platelet survival.[1][4][5][6][7]
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-WYesInhibition of BCL-XL leads to platelet apoptosis.[4]
Venetoclax (ABT-199) Selective BCL-2Minimal/NoDeveloped to be BCL-XL-sparing, thus avoiding significant thrombocytopenia.[4]
MCL-1 Inhibitors (e.g., AZD5991, S63845) Selective MCL-1No (as monotherapy)MCL-1 is not essential for platelet survival. However, combination with BCL-XL inhibitors can induce thrombocytopenia.[8][9]

Experimental Evidence Confirming Lack of Thrombocytopenia with S55746

Preclinical studies have consistently demonstrated that this compound does not induce thrombocytopenia. In vivo studies in mouse xenograft models of hematological cancers showed that oral administration of S55746, even at high doses, resulted in robust anti-tumor efficacy without any observed platelet loss or changes in animal behavior.[3][4] This is in stark contrast to BCL-XL-inhibiting compounds, which induce rapid and significant drops in platelet counts in similar models. The lack of cytotoxic activity of S55746 on BCL-XL-dependent cells, such as platelets, has been confirmed in vitro.[1][4][5]

While specific quantitative data from the ongoing Phase I clinical trials (NCT02920697, NCT02920541, NCT02603445) are not yet fully published, the preclinical data strongly support the BCL-XL-sparing mechanism of S55746 and its consequent lack of platelet toxicity.[7][10]

Experimental Protocols

The assessment of thrombocytopenia in preclinical studies of this compound involved standard and well-established methodologies:

1. In Vivo Xenograft Models:

  • Animal Model: Severe Combined Immunodeficient (SCID) or other immunocompromised mouse strains are typically used.

  • Tumor Implantation: Human hematological cancer cell lines (e.g., RS4;11, Toledo) are implanted subcutaneously or intravenously.[4]

  • Drug Administration: this compound is administered orally at various doses.[3][4]

  • Platelet Counting: Blood samples are collected from the mice at regular intervals (e.g., via tail vein or retro-orbital bleeding) throughout the study. Platelet counts are determined using an automated hematology analyzer.

  • Data Analysis: Platelet counts in the S55746-treated groups are compared to those in the vehicle control group to identify any significant decreases.

2. In Vitro Platelet Viability Assays:

  • Platelet Isolation: Human or murine platelets are isolated from whole blood.

  • Cell Culture: Platelets are cultured in vitro in the presence of increasing concentrations of this compound or control compounds.

  • Viability Assessment: Platelet viability is measured using assays that assess apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3 activation.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of selective BCL-2 inhibitors and a typical experimental workflow for evaluating their effect on platelets.

BCL2_Pathway cluster_apoptosis Apoptosis Regulation cluster_drug_action Drug Intervention cluster_platelets Platelet Survival Pro-Apoptotic (BAX/BAK) Pro-Apoptotic (BAX/BAK) Apoptosis Apoptosis Pro-Apoptotic (BAX/BAK)->Apoptosis promotes Anti-Apoptotic (BCL-2, BCL-XL) Anti-Apoptotic (BCL-2, BCL-XL) Anti-Apoptotic (BCL-2, BCL-XL)->Pro-Apoptotic (BAX/BAK) inhibits S55746 S55746 S55746->Anti-Apoptotic (BCL-2, BCL-XL) inhibits BCL-2 selectively Navitoclax Navitoclax Navitoclax->Anti-Apoptotic (BCL-2, BCL-XL) inhibits BCL-2 & BCL-XL BCL-XL BCL-XL Navitoclax->BCL-XL inhibits Platelet Platelet BCL-XL->Platelet maintains survival

Caption: Mechanism of BCL-2 inhibitors and platelet survival.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Tumor Model Establish Tumor Xenograft Model Treatment Administer S55746 or Vehicle Control Tumor Model->Treatment Blood Sampling Collect Blood Samples (Baseline, Post-treatment) Treatment->Blood Sampling Platelet Count Analyze Platelet Counts Blood Sampling->Platelet Count Conclusion Confirm Lack of Thrombocytopenia Platelet Count->Conclusion Isolate Platelets Isolate Platelets from Blood Incubate Incubate with S55746 or Control Isolate Platelets->Incubate Viability Assay Assess Viability (e.g., Annexin V) Incubate->Viability Assay Viability Assay->Conclusion

Caption: Workflow for assessing S55746's effect on platelets.

References

Assessing the Anti-Tumor Activity of S55746 Hydrochloride in a Toledo Xenograft Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of S55746 hydrochloride in the Toledo xenograft model, a key preclinical model for diffuse large B-cell lymphoma (DLBCL). The performance of S55746 is evaluated against the alternative BCL-2 inhibitor, ABT-199 (venetoclax), and other relevant therapeutic agents. This document includes detailed experimental protocols, comparative data analysis, and visualizations of the targeted signaling pathway and experimental workflow to aid in the assessment of this novel compound.

Comparative Analysis of Anti-Tumor Activity

The anti-tumor efficacy of this compound was evaluated in a Toledo xenograft model, with results compared against ABT-199 (venetoclax) and other potential therapies. The Toledo cell line, derived from a patient with DLBCL of the germinal center B-cell-like (GCB) subtype, is characterized by high expression of BCL2 and MYC, making it a relevant model for testing BCL-2 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the anti-tumor activity of this compound and comparators in the Toledo xenograft model.

CompoundDosageTreatment ScheduleEndpointTumor Growth Inhibition (T/C %)Citation
This compound 200 mg/kgOral gavage, 5 times a week for 3 weeksDay 2113%[2]
This compound 300 mg/kgOral gavage, 5 times a week for 3 weeksDay 212%[2]
ABT-199 (Venetoclax) 200 mg/kgOral gavage, 5 times a week for 3 weeksDay 21Similar to S55746 at 200 mg/kg[2]
Selinexor 5 mg/kgEvery other day for 3 daysDay 12~4% (single agent)[3]
Venetoclax (B612062) 25 mg/kgOnce per dayDay 12~28% (single agent)[3]
Selinexor + Venetoclax 5 mg/kg + 25 mg/kgCombinationDay 12109% (synergistic effect)[3]
Rituximab 30 mg/kgOnce a week-Responsive[1]

Note: T/C % (Treatment/Control percentage) indicates the relative tumor volume in the treated group compared to the control group. A lower T/C % signifies greater anti-tumor activity.

This compound demonstrated significant, dose-dependent tumor growth inhibition in the Toledo xenograft model.[2] At a dose of 300 mg/kg, it resulted in a near-complete suppression of tumor growth (2% T/C).[2] Its efficacy was comparable to that of ABT-199 at the same dosage.[2] Furthermore, the Toledo model has been shown to be responsive to other agents like the anti-CD20 monoclonal antibody Rituximab.[1] Combination studies with Selinexor and Venetoclax have also shown synergistic anti-tumor effects in this model.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Toledo Xenograft Model Establishment and Drug Administration
  • Cell Culture: Toledo human DLBCL cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Immunodeficient mice, such as SCID or NOD/SCID mice, are used for tumor implantation.[1]

  • Tumor Implantation: A suspension of 3 x 10^6 Toledo cells is injected subcutaneously into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound and ABT-199 (Venetoclax): Administered via oral gavage at the specified dosages and schedule.[2]

    • Vehicle Control: The control group receives the same vehicle used to dissolve the test compounds, administered on the same schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the tumor volume at the end of the treatment period, used to calculate the T/C %. Body weight and general health of the animals are also monitored as indicators of toxicity.

Mechanism of Action and Experimental Workflow

BCL-2 Signaling Pathway

This compound is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[4] BCL-2 is an anti-apoptotic protein that prevents cell death by sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[5] By binding to the hydrophobic groove of BCL-2, S55746 mimics the action of BH3-only proteins, leading to the release of pro-apoptotic proteins.[4][5] This initiates a cascade of events, including mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, ultimately resulting in apoptosis (programmed cell death).[6]

BCL2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCL2 BCL-2 BIM BIM BAX_BAK BAX / BAK BCL2->BAX_BAK inhibits BIM->BAX_BAK activates CytoC Cytochrome c BAX_BAK->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 S55746 S55746 hydrochloride S55746->BCL2 inhibits Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: BCL-2 signaling pathway and the mechanism of action of S55746.

Experimental Workflow for Toledo Xenograft Study

The following diagram illustrates the typical workflow for assessing the anti-tumor activity of a compound in the Toledo xenograft model.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture Toledo Cell Culture Implantation Subcutaneous Implantation of Toledo Cells Cell_Culture->Implantation Animal_Acclimation Immunodeficient Mice Acclimation Animal_Acclimation->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization into Groups Tumor_Monitoring->Randomization Treatment_Admin Drug Administration (e.g., S55746) Randomization->Treatment_Admin Data_Collection Tumor Volume & Body Weight Measurement Treatment_Admin->Data_Collection Efficacy_Analysis Calculation of Tumor Growth Inhibition (T/C%) Data_Collection->Efficacy_Analysis Toxicity_Assessment Assessment of Animal Health Data_Collection->Toxicity_Assessment

Caption: Experimental workflow for a Toledo xenograft study.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling S55746 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of S55746 hydrochloride, a potent and selective BCL-2 inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of research outcomes.

This compound, also known as BCL201 hydrochloride, is a small molecule inhibitor with significant potential in oncological research. Its targeted action on the B-cell lymphoma 2 (BCL-2) protein necessitates stringent safety measures to prevent unintended exposure and ensure proper experimental conduct. This guide serves as an essential resource for researchers, scientists, and drug development professionals, offering clear, procedural steps for safe handling, storage, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in a laboratory setting, a comprehensive suite of personal protective equipment is required to minimize exposure risk. The following table summarizes the mandatory PPE based on GHS precautionary statements and standard laboratory safety protocols.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times when handling the solid compound or solutions. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat must be worn to protect skin and personal clothing from potential contamination.
Respiratory Protection RespiratorIn cases of inadequate ventilation or when handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound within the laboratory is critical for safety and operational efficiency. The following workflow outlines the key stages and necessary precautions.

This compound Handling Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal Receiving Receiving: Verify compound integrity. Log into inventory. Storage Storage: Store at -20°C for short-term. Store at -80°C for long-term. Receiving->Storage Upon receipt Weighing Weighing: Perform in a chemical fume hood. Use appropriate PPE. Storage->Weighing For experimental use Dissolution Solution Preparation: Dissolve in appropriate solvent (e.g., DMSO). Vortex to ensure complete dissolution. Weighing->Dissolution Cell_Culture Cell-based Assays: Add compound to cell cultures. Incubate as per protocol. Dissolution->Cell_Culture Animal_Studies In Vivo Studies: Administer compound to animal models. Monitor for effects. Dissolution->Animal_Studies Liquid_Waste Liquid Waste: Collect in a designated, labeled container. Treat as hazardous chemical waste. Cell_Culture->Liquid_Waste Animal_Studies->Liquid_Waste Solid_Waste Solid Waste: Contaminated PPE, vials, etc. Dispose of in a labeled hazardous waste container. Animal_Studies->Solid_Waste Disposal Final Disposal: Follow institutional and local regulations for hazardous waste disposal. Liquid_Waste->Disposal Solid_Waste->Disposal

A procedural workflow for the safe handling of this compound.

Storage and Stability: Maintaining Compound Integrity

Proper storage is paramount to preserving the stability and efficacy of this compound. The following storage conditions are recommended by suppliers.

Storage ConditionTemperatureDuration
Short-term Storage -20°CUp to one month
Long-term Storage -80°CUp to two years

Disposal Plan: Ensuring Environmental and Personnel Safety

All materials contaminated with this compound must be treated as hazardous waste. A clear and concise disposal plan is essential to prevent environmental contamination and accidental exposure.

Solid Waste:

  • Includes contaminated gloves, gowns, pipette tips, and empty vials.

  • Collect in a designated, clearly labeled, and sealed hazardous waste container.

Liquid Waste:

  • Includes unused solutions and contaminated media.

  • Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not pour down the drain.

All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Protocols: Cited Methodologies

For detailed experimental use of this compound, researchers are directed to the primary literature. The following publication provides comprehensive methodologies for in vitro and in vivo studies:

  • Casara, P., et al. (2018). S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth. Oncotarget, 9(28), 20075–20088.

This guide provides the essential framework for the safe and effective handling of this compound. By adhering to these protocols, researchers can mitigate risks, ensure the well-being of laboratory personnel, and contribute to the advancement of scientific knowledge with confidence and integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.